molecular formula C4H7NO4S B2762054 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid CAS No. 1146957-01-8

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

Cat. No.: B2762054
CAS No.: 1146957-01-8
M. Wt: 165.16
InChI Key: CKMPIUWDWKULKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C4H7NO4S and its molecular weight is 165.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4S/c6-4(7)3-1-2-10(8,9)5-3/h3,5H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMPIUWDWKULKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146957-01-8
Record name 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,1-dioxo-1,2-thiazolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Significance and Potential Applications

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a cyclic sulfonamide derivative, represents a class of compounds of significant interest in medicinal chemistry and drug development. As a constrained analog of the amino acid cysteine, it serves as a valuable scaffold for designing peptidomimetics and probes for studying biological systems. The incorporation of the sulfone moiety within the thiazolidine ring imparts unique physicochemical properties, including increased polarity and the ability to act as a hydrogen bond acceptor, which can influence molecular recognition and pharmacokinetic profiles. These characteristics make it a compelling bioisostere for carboxylic acids in drug design.[1][2] The stereochemistry at the C3 position, typically derived from natural amino acids, allows for the synthesis of chiral molecules that can interact specifically with biological targets.[3]

Chemical Structure and Properties Overview

The core structure of this compound is a five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a carboxylic acid group at the 3-position. The sulfur atom is in its highest oxidation state, forming a sulfone (SO₂). This structure is also referred to as a γ-sultam-3-carboxylic acid.[2]

Caption: Chemical structure of this compound.

Scope of the Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It is intended for researchers, scientists, and professionals in drug development. The guide details two primary synthetic routes with step-by-step protocols, discusses purification strategies, and provides an in-depth analysis of the characterization techniques required to confirm the structure and purity of the final compound. Safety and handling information are also included.

Synthetic Pathways

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of this compound can be approached through two main strategies. The first involves the initial formation of the thiazolidine ring followed by oxidation of the sulfide to a sulfone. The second strategy relies on the intramolecular cyclization of a pre-functionalized sulfonamide precursor. The choice of strategy may depend on the availability of starting materials, desired scale, and stereochemical considerations.

retrosynthesis cluster_method1 Method 1: Oxidation cluster_method2 Method 2: Cyclization target This compound thiazolidine 1,2-thiazolidine-3-carboxylic acid target->thiazolidine Oxidation vinyl_sulfonamide Vinylsulfonamide Precursor target->vinyl_sulfonamide Intramolecular Cyclization cysteine L-Cysteine + Aldehyde thiazolidine->cysteine amino_ester Amino Acid Ester + (2-chloroethyl)sulfonyl chloride vinyl_sulfonamide->amino_ester

Caption: Retrosynthetic analysis of this compound.

Method 1: Cyclization followed by Oxidation

This is a straightforward and common method that utilizes readily available starting materials.

The initial step involves the condensation of L-cysteine with an aldehyde, typically formaldehyde, to form the thiazolidine ring. This reaction proceeds readily in an aqueous or alcoholic medium.[4][5]

synthesis_step1 cysteine L-Cysteine thiazolidine L-Thiazolidine-4-carboxylic acid cysteine->thiazolidine formaldehyde Formaldehyde formaldehyde->thiazolidine

Caption: Synthesis of L-Thiazolidine-4-carboxylic acid.

Experimental Protocol:

  • To a solution of L-cysteine hydrochloride (1 equivalent) in deionized water, add sodium acetate (1 equivalent).

  • Add an aqueous solution of formaldehyde (1.1 equivalents) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture for 24 hours.

  • The resulting precipitate is collected by filtration, washed with cold water, and then with ethanol.

  • Dry the product under vacuum to yield L-thiazolidine-4-carboxylic acid.

The sulfide in the thiazolidine ring is oxidized to a sulfone using a suitable oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (Oxone®), or hydrogen peroxide with a catalyst.[6] The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.

synthesis_step2 thiazolidine L-Thiazolidine-4-carboxylic acid sulfone This compound thiazolidine->sulfone oxidant Oxidizing Agent (e.g., m-CPBA) oxidant->sulfone

Caption: Oxidation of L-Thiazolidine-4-carboxylic acid to the corresponding sulfone.

Experimental Protocol:

  • Dissolve L-thiazolidine-4-carboxylic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA, 2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Intramolecular Cyclization of a Sulfonamide Precursor

This method involves the formation of a linear sulfonamide which then undergoes an intramolecular cyclization to form the desired five-membered ring.[2]

An α-amino acid ester hydrochloride is reacted with (2-chloroethyl)sulfonyl chloride to yield the corresponding vinylsulfonamide in a one-pot reaction.[2]

The vinylsulfonamide is then treated with a strong base, such as sodium hydride, to facilitate an intramolecular carbo-Michael addition, leading to the formation of the 1,1-dioxo-1,2-thiazolidine ring.[2] Subsequent hydrolysis of the ester yields the carboxylic acid.

synthesis_method2 amino_ester Amino Acid Ester vinyl_sulfonamide Vinylsulfonamide amino_ester->vinyl_sulfonamide sulfonyl_chloride (2-chloroethyl)sulfonyl chloride sulfonyl_chloride->vinyl_sulfonamide cyclized_ester Cyclized Ester vinyl_sulfonamide->cyclized_ester base Base (e.g., NaH) base->cyclized_ester target This compound cyclized_ester->target hydrolysis Hydrolysis hydrolysis->target

Caption: Synthesis via intramolecular cyclization of a vinylsulfonamide precursor.

Experimental Protocol:

  • To a solution of the α-amino acid ester hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 2.2 equivalents).

  • Add (2-chloroethyl)sulfonyl chloride (1.1 equivalents) dropwise and allow the reaction to proceed for several hours.

  • Work up the reaction to isolate the vinylsulfonamide intermediate.

  • Dissolve the vinylsulfonamide in an anhydrous solvent (e.g., THF) and add a strong base (e.g., NaH, 1.2 equivalents) at 0 °C.

  • Stir the reaction until cyclization is complete (monitored by TLC).

  • Quench the reaction carefully with water and extract the cyclized ester.

  • Hydrolyze the ester using standard conditions (e.g., LiOH in THF/water) to obtain the final carboxylic acid.

Purification and Isolation Strategies

The final product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol). If necessary, column chromatography on silica gel can be employed, using a polar eluent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid.

In-Depth Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

characterization_workflow synthesis Synthesized Product purification Purification synthesis->purification physchem Physicochemical Properties purification->physchem nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms final Confirmed Structure and Purity physchem->final nmr->final ir->final ms->final

Caption: Workflow for the characterization of this compound.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₄H₇NO₄S[7][8]
Molecular Weight165.17 g/mol [7][8]
AppearanceWhite to off-white solidAssumed
Melting PointData not available
pKa~5-6 (estimated for similar structures)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazolidine ring and the carboxylic acid proton. The two methylene groups will likely appear as complex multiplets due to diastereotopicity and coupling to each other and the C3 proton. The C3 proton will be a multiplet, and the NH proton will be a broad singlet. The carboxylic acid proton will also be a broad singlet, typically downfield.

  • ¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the two methylene carbons, the methine carbon at C3, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[9][10][11]

Functional GroupCharacteristic Absorption (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad due to hydrogen bonding
C=O (Carboxylic Acid)1710-1760Strong, sharp
S=O (Sulfone)1300-1350 and 1120-1160Two strong bands (asymmetric and symmetric stretching)
N-H~3300Moderate, may be obscured by O-H
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion: For ESI-MS, the expected ions would be [M+H]⁺ at m/z 166.0170 and [M-H]⁻ at m/z 164.0023.

  • Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group (CO₂H) or cleavage of the heterocyclic ring.[12]

Summary of Expected Spectroscopic Data
TechniqueExpected Key Features
¹H NMR Multiplets for CH₂ and CH protons, broad singlet for NH, broad singlet for COOH.
¹³C NMR Signals for two CH₂, one CH, and one C=O.
IR (cm⁻¹) Broad O-H (2500-3300), sharp C=O (~1710), two strong S=O (~1320, ~1140).
MS (ESI) [M+H]⁺ at m/z ~166, [M-H]⁻ at m/z ~164.

Safety and Handling

Hazard Identification

Based on available data for the compound and its isomers, the following hazards are noted:[7][8]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Waste Disposal

Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This guide has outlined robust and reproducible methods for the synthesis and characterization of this compound. The synthetic strategies presented offer flexibility for researchers based on available resources and desired scale. The detailed characterization protocols provide a clear framework for verifying the identity and purity of the final product. As a constrained amino acid analog, this compound holds promise for applications in medicinal chemistry, particularly in the development of novel therapeutics where specific conformational rigidity and polarity are desired. Future research may focus on the derivatization of this scaffold to explore its potential as a lead compound in various disease areas.

References

An In-depth Technical Guide to 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Constrained Amino Acid Analogue

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and unique electronic properties is paramount. 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a constrained analog of the amino acid proline, emerges as a compound of significant interest. This molecule, belonging to the class of γ-sultams, replaces the γ-methylene group of proline with a sulfonyl group. This substitution not only imparts a rigidified cyclic structure but also introduces a sulfonamide moiety, a well-established pharmacophore.[1] This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and the analytical methodologies required for the robust characterization of this intriguing molecule, aimed at researchers and professionals in drug discovery and development.

PART 1: Core Physicochemical and Structural Attributes

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be derived from computational models and comparison to analogous structures.

Chemical Identity and Computed Properties

A summary of the key identifiers and computationally predicted physicochemical properties for this compound is presented in Table 1. These values are primarily sourced from the PubChem database and provide a foundational understanding of the molecule's characteristics.[2]

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₄H₇NO₄SPubChem[2]
Molecular Weight 165.17 g/mol PubChem[2]
CAS Number 1146957-01-8Guidechem[3]
Canonical SMILES C1CS(=O)(=O)NC1C(=O)OPubChem[2]
InChIKey CKMPIUWDWKULKJ-UHFFFAOYSA-NPubChem[2]
Appearance White to Yellow Solid (Predicted)Guidechem[3]
pKa (Predicted) 2.95 ± 0.20Guidechem[3]
XLogP3 (Predicted) -0.9PubChem[2]

PART 2: Synthetic Strategy and Elucidation Workflow

The synthesis and characterization of novel compounds are the cornerstones of chemical research. This section outlines a viable synthetic pathway for this compound based on established methodologies for similar structures, followed by a detailed workflow for its comprehensive analytical characterization.

Proposed Synthesis: An Intramolecular Carbo-Michael Approach

A practical and efficient synthesis of the target compound can be envisioned starting from commercially available α-amino acid esters. The strategy hinges on the formation of a vinyl sulfonamide intermediate, followed by a base-mediated intramolecular carbo-Michael cyclization.[1] This approach is advantageous due to the accessibility of starting materials and the robustness of the chemical transformations.

G cluster_0 Synthesis of this compound start α-Amino Acid Ester Hydrochloride step1 Sulfonylation with (2-chloroethyl)sulfonyl chloride start->step1 intermediate1 Alkyl 2-((vinylsulfonyl)amino)carboxylate step1->intermediate1 step2 Base-mediated Intramolecular Carbo-Michael Cyclization intermediate1->step2 intermediate2 Alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate step2->intermediate2 step3 Hydrolysis intermediate2->step3 end This compound step3->end

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol:

  • Sulfonylation: An α-amino acid ester hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a base (e.g., triethylamine) to liberate the free amine. (2-chloroethyl)sulfonyl chloride is then added, leading to the formation of the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylate.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The vinyl sulfonamide intermediate is then subjected to a base-mediated intramolecular carbo-Michael reaction. A strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is typically employed to facilitate the cyclization, affording the alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate.[1]

  • Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions, for example, by refluxing with aqueous hydrochloric acid or by treatment with lithium hydroxide followed by acidic workup.

Comprehensive Analytical Characterization Workflow

The definitive characterization of a newly synthesized compound is crucial to establish its identity, purity, and structure. The following workflow outlines the key analytical techniques that should be employed.

G cluster_1 Analytical Workflow for Characterization synthesis Crude Synthesized Product purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification purity Purity Assessment (HPLC, TLC) purification->purity structure Structural Elucidation (NMR, IR, MS) purity->structure physchem Physicochemical Properties (Melting Point, Solubility) structure->physchem crystal Crystal Structure (X-ray Crystallography) physchem->crystal final Characterized Compound crystal->final

Caption: A systematic workflow for the analytical characterization of a new chemical entity.

PART 3: Experimental Protocols for Physicochemical Characterization

This section provides detailed, self-validating experimental protocols for the key analytical techniques required to characterize this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of a compound by separating it from any impurities based on their differential partitioning between a stationary and a mobile phase.[4]

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase: A gradient elution is recommended for analyzing new compounds. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at multiple wavelengths (e.g., 210 nm, 254 nm) is advisable as the chromophore of the compound may not be known.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound by probing the magnetic properties of atomic nuclei.[5]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum to determine the number of different types of protons and their connectivity. Expected signals would include those for the CH, CH₂, and NH protons of the thiazolidine ring and the OH of the carboxylic acid.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 NMR spectrum to identify the number of different types of carbon atoms. Expected signals would include the carbonyl carbon, and the carbons of the thiazolidine ring.

  • 2D NMR (COSY, HSQC, HMBC):

    • Perform 2D NMR experiments to establish the connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations) to definitively assign the structure.

Functional Group Identification by Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.[6]

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Key expected vibrational bands include:

    • A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).[6]

    • A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).[6]

    • Strong S=O stretches from the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

    • An N-H stretch from the sulfonamide (around 3300 cm⁻¹).

Molecular Weight Verification by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.[7]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Data Interpretation: In positive ion mode, expect to observe the [M+H]⁺ ion. In negative ion mode, the [M-H]⁻ ion should be present. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Crystal Structure Determination by X-ray Crystallography

Rationale: Single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[8]

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

PART 4: Potential Biological Significance and Future Directions

The thiazolidine scaffold and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10] Specifically, cyclic sulfones and sulfonamides are recognized as important pharmacophores in various therapeutic areas. For instance, certain thiazolidine-2-one 1,1-dioxides have been investigated as inhibitors of bacterial enzymes.[11]

The rigidified structure of this compound, as a constrained proline analog, makes it a compelling candidate for incorporation into peptides to induce specific secondary structures or to act as a mimic of peptide turns. Its potential as an enzyme inhibitor, particularly for proteases or other enzymes that recognize proline, warrants investigation.

Future research should focus on the synthesis and thorough experimental characterization of this molecule. Once its physicochemical properties are well-defined, its biological activity can be systematically explored in relevant enzymatic and cellular assays. The development of derivatives through substitution on the thiazolidine ring could further expand its potential as a valuable scaffold in drug discovery.

References

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 1,1-dioxo-1,2-thiazolidine-3-carboxylic Acid

This guide provides a comprehensive framework for the synthesis, crystallization, and definitive structural elucidation of this compound using single-crystal X-ray diffraction (SCXRD). While a public crystal structure for this specific molecule is not available as of the date of this publication, this document outlines the complete, field-proven workflow required to determine and analyze its three-dimensional atomic arrangement. This process is critical for understanding its physicochemical properties, informing drug design, and ensuring intellectual property claims.

Introduction: The Significance of Structural Elucidation

This compound, a cyclic sulfonamide (γ-sultam) analog of pyroglutamic acid, is a molecule of significant interest in medicinal chemistry.[1] Its rigid, five-membered ring structure combined with a carboxylic acid moiety presents key pharmacophoric features. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of such molecules, providing unequivocal proof of stereochemistry, conformation, and the intricate network of intermolecular interactions that govern its solid-state behavior.[2][3] This guide serves as a detailed protocol for researchers and drug development professionals to conduct a thorough crystal structure analysis.

Synthesis and Material Preparation

The foundational step is the synthesis of high-purity material. Several synthetic routes are available for thiazolidine derivatives. A common and effective approach involves the cyclization of a precursor derived from an amino acid.[1]

Protocol 1: Synthesis via Intramolecular Carbo-Michael Reaction

A plausible synthetic route involves the sulfinylation of α-amino acid ester hydrochlorides with (2-chloroethyl)sulfonyl chloride, followed by an intramolecular carbo-Michael reaction.[1]

Step-by-Step Synthesis:

  • Sulfonylation: React an appropriate α-amino acid ester hydrochloride with (2-chloroethyl)sulfonyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylate.

  • Cyclization: Induce intramolecular carbo-Michael addition using a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). This step forms the 1,1-dioxo-1,2-thiazolidine ring.

  • Hydrolysis: Perform acidic or basic hydrolysis of the resulting ester to yield the target this compound.

  • Purification: Purify the final product using recrystallization or column chromatography to achieve >99% purity, which is crucial for successful crystallization.

Crystallization: The Gateway to Diffraction-Quality Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step. The presence of both a hydrogen-bond donor (N-H), hydrogen-bond acceptors (S=O, C=O), and a carboxylic acid group suggests a high propensity for forming strong intermolecular interactions.

Experimental Crystallization Techniques

Several methods should be attempted in parallel to identify optimal crystallization conditions.[4]

Table 1: Recommended Crystallization Techniques

TechniqueDescriptionSolvents to Screen
Slow Evaporation The compound is dissolved in a solvent or solvent mixture in which it is moderately soluble. The solvent is allowed to evaporate slowly at a constant temperature.Water, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Acetone/Water mixtures
Vapor Diffusion A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a "weaker" solvent (an anti-solvent) in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Inner Vial (Solvent): DMSO, DMF. Outer Jar (Anti-solvent): Diethyl Ether, Hexane, Toluene.
Cooling Crystallization A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.Isopropanol, Ethanol, Water
Reaction Crystallization If the final hydrolysis step can be performed under controlled conditions, it may be possible to crystallize the product directly from the reaction mixture as it forms.[4]Dependant on reaction solvent; typically aqueous mixtures.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the gold standard for molecular structure determination.[3] The workflow involves data collection, structure solution, and refinement.

Workflow for SCXRD Analysis

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_mount 1. Mount Crystal data_collect 2. X-ray Data Collection crystal_mount->data_collect Diffractometer integration 3. Data Integration data_collect->integration scaling 4. Scaling & Merging integration->scaling HKL file solve 5. Structure Solution (Direct Methods/Dual-Space) scaling->solve refine 6. Structure Refinement solve->refine Initial Model validate 7. Validation & CIF Generation refine->validate Final Model

Caption: The standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step SCXRD Protocol:
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector. The crystal is cooled (typically to 100 K) to minimize thermal motion. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. These intensities are then scaled and merged to produce a unique dataset.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map, revealing the positions of most non-hydrogen atoms.

  • Structure Refinement: An atomic model is built and refined against the experimental data using a least-squares algorithm. Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically located from the difference Fourier map and refined.

  • Validation: The final structural model is validated using software tools like CHECKCIF to ensure its chemical and geometric sensibility. The final output is a Crystallographic Information File (CIF).

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information. The analysis should focus on intramolecular geometry and intermolecular interactions.

Intramolecular Features (Predicted)

Based on related thiazolidine structures, the following features are anticipated.[2][5][6]

Table 2: Predicted Key Geometric Parameters

ParameterExpected Value/ConformationRationale
Thiazolidine Ring Conformation Envelope or twist conformationFive-membered rings are typically non-planar to relieve steric strain.
S-O Bond Lengths ~1.43 - 1.45 ÅTypical for a sulfone group.
N-S Bond Length ~1.65 - 1.68 ÅStandard for a sulfonamide.
Carboxylic Acid Torsion The orientation relative to the ring will determine steric and electronic effects.This is a key flexible parameter influencing packing.
Intermolecular Interactions and Supramolecular Chemistry

The key to the solid-state architecture lies in the hydrogen bonding network.

H_Bonding cluster_donors H-Bond Donors cluster_acceptors H-Bond Acceptors molecule1 Molecule A (this compound) molecule2 Molecule B (Symmetry Equivalent) COOH_donor Carboxylic Acid O-H CO_acceptor Carboxyl C=O COOH_donor->CO_acceptor Forms classic R2,2(8) dimer motif NH_donor Sulfonamide N-H NH_donor->CO_acceptor Potential cross-linking SO2_acceptor Sulfone S=O NH_donor->SO2_acceptor Forms chains or sheets

Caption: Predicted hydrogen bonding interactions for the title compound.

Analysis Points:

  • Carboxylic Acid Dimer: The most probable and stabilizing interaction is the formation of a centrosymmetric R²₂(8) hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. This is a highly robust and common motif in crystal engineering.

  • Sulfonamide Interactions: The N-H donor can interact with the highly polar sulfone (S=O) oxygen atoms or the carbonyl oxygen of the carboxylic acid group of a neighboring molecule. These interactions will likely link the primary dimers into extended chains or sheets.

  • Hirshfeld Surface Analysis: To quantify the intermolecular contacts, a Hirshfeld surface analysis should be performed.[5] This technique maps the close contacts on the molecular surface, providing percentages for different types of interactions (e.g., H···O, H···H) and highlighting the most significant packing forces.[7]

Conclusion and Broader Impact

Executing the protocols detailed in this guide will yield a definitive, high-resolution crystal structure of this compound. This empirical data is invaluable for:

  • Computational Modeling: Providing a ground-truth conformation for DFT calculations and molecular dynamics simulations.

  • Drug Development: Understanding the molecule's shape, polarity, and hydrogen bonding potential to guide the design of derivatives with improved binding affinity to biological targets.

  • Polymorph Screening: Serving as the reference structure in studies to identify and characterize different crystalline forms, which have critical implications for drug stability and bioavailability.

This structural knowledge moves the molecule from a two-dimensional representation to a three-dimensional reality, unlocking a deeper understanding of its chemical behavior and potential as a therapeutic agent.

References

biological activity of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Biological Activity of 1,1-Dioxo-1,2-Thiazolidine-3-Carboxylic Acid Derivatives and Their Pharmacological Analogs

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses on the specific class of this compound derivatives, also known as γ-sultam-3-carboxylic acids, which are sulfonamide-containing bioisosteres of pyroglutamic acid.[1] Given the specialized nature of this subclass, this whitepaper extends its analysis to the broader, extensively studied family of thiazolidinone and thiazolidinedione analogs. By examining the synthesis, mechanisms of action, and structure-activity relationships across these related structures, we provide a comprehensive overview of their significant potential in antimicrobial, anti-inflammatory, and anticancer applications. This document serves as a technical resource, consolidating experimental data, validated protocols, and mechanistic insights to guide future research and development in this promising area of pharmacology.

Introduction: The Thiazolidine Scaffold and its 1,1-Dioxo Derivatives

Heterocyclic compounds are the cornerstone of modern pharmacology. Among them, the thiazolidine nucleus, a five-membered ring containing sulfur and nitrogen, has garnered immense interest.[2][3] Its structural versatility allows for substitutions at multiple positions, leading to a diverse library of derivatives with activities ranging from antidiabetic (e.g., Pioglitazone) to antimicrobial and anticancer agents.[2][4][5]

The specific focus of this guide, the This compound scaffold (a cyclic sulfonamide or "sultam"), represents a unique subset. The oxidation of the sulfur atom to a sulfone (SO₂) dramatically alters the electronic and conformational properties of the ring, influencing its binding capabilities and metabolic stability. These compounds are recognized as conformationally constrained analogs of β- or γ-amino acids and serve as valuable templates in drug design.[1]

Due to the vast body of research on structurally similar analogs, this guide will first detail the synthesis of the core 1,1-dioxo scaffold and then explore the rich biological data from the closely related and pharmacologically potent thiazolidin-4-one and thiazolidine-2,4-dione derivatives. This comparative approach provides critical insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this entire class of compounds.

Synthesis Strategies

The synthesis of these scaffolds is crucial for generating derivatives for biological screening. The methodologies employed are well-established, allowing for the creation of diverse chemical libraries.

Synthesis of the Core 1,1-Dioxo-1,2-Thiazolidine-3-Carboxylate Scaffold

A key strategy for synthesizing the γ-sultam core involves an intramolecular carbo-Michael addition. This approach provides an efficient route to these sp³-enriched, useful molecules.[1]

Experimental Protocol: Intramolecular Carbo-Michael Addition [1]

  • Sulfonylation: α-Amino acid ester hydrochlorides are sulfonylated with (2-chloroethyl)sulfonyl chloride in a one-pot reaction to yield alkyl 2-((vinylsulfonyl)amino)carboxylates.

    • Causality: This step introduces the vinyl sulfonamide group, which is the precursor for the cyclization. The use of a one-pot method improves efficiency and yield.

  • Alkylation (for NH-unsubstituted sulfonamides): The resulting vinyl sulfonamides with a free SO₂NH group are alkylated using reagents like methyl iodide (MeI) or methoxymethyl chloride (MOMCl).

    • Causality: Alkylation of the sulfonamide nitrogen is necessary to facilitate the subsequent base-mediated cyclization. The MOM group also serves as a protecting group that can be cleaved later.

  • Cyclization: Vinyl sulfonamides derived from N-monosubstituted amino acid esters, or those alkylated in the previous step, are treated with a base such as sodium hydride (NaH). This promotes an intramolecular carbo-Michael reaction, affording the target alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylates.

    • Causality: The strong base (NaH) deprotonates the carbon alpha to the ester, creating a nucleophile that attacks the electron-deficient β-carbon of the vinyl group, leading to ring closure.

  • Deprotection (if applicable): For MOM-protected compounds, an acid-promoted cleavage step is performed to yield the final NH-unsubstituted target compounds.

Workflow Diagram: Synthesis of the γ-Sultam Core

G A α-Amino Acid Ester HCl C Sulfonylation (One-Pot Reaction) A->C B (2-chloroethyl)sulfonyl chloride B->C D Alkyl 2-((vinylsulfonyl)amino)carboxylate C->D E Alkylation (e.g., MeI or MOMCl) D->E If SO2NH is present G Cyclization (NaH-mediated Intramolecular Carbo-Michael Addition) D->G If N-monosubstituted F N-Alkylated Vinyl Sulfonamide E->F F->G H Target Alkyl 1,1-Dioxo-1,2- thiazolidine-3-carboxylate G->H

Caption: Synthesis workflow for 1,1-dioxo-1,2-thiazolidine-3-carboxylates.

General Synthesis of 5-Arylidene-Thiazolidine-2,4-dione Analogs

A widely used method for synthesizing biologically active thiazolidinedione derivatives is the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation [4][6]

  • Reaction Setup: Thiazolidine-2,4-dione (1 mmol) and an appropriate aromatic aldehyde (1 mmol) are dissolved in ethanol.

  • Catalysis: A catalytic amount of piperidine is added to the solution.

    • Causality: Piperidine acts as a base catalyst, deprotonating the active methylene group at position 5 of the thiazolidine-2,4-dione ring, which then acts as a nucleophile.

  • Condensation: The reaction mixture is refluxed for 24 hours.

  • Isolation: The mixture is poured into water and acidified (e.g., with acetic acid) to precipitate the 5-arylidene-thiazolidine-2,4-dione product, which is then collected by filtration.

    • Trustworthiness: The formation of a precipitate upon acidification is a key validation point for the reaction's success. The product's identity is confirmed via spectroscopic methods (NMR, IR, MS).[4][6]

Key Biological Activities

Derivatives of the thiazolidine scaffold exhibit a remarkable range of pharmacological effects. The following sections detail their most significant activities, supported by mechanistic insights and quantitative data.

Antimicrobial and Antifungal Activity

Thiazolidinone derivatives have emerged as potent antimicrobial agents, showing efficacy against a wide spectrum of bacteria and fungi, including drug-resistant strains.[5][7]

Mechanism of Action: The antimicrobial action is often multifactorial. Docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes. Two probable targets include:

  • E. coli MurB: An enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5]

  • Fungal CYP51 (Lanosterol 14α-demethylase): Inhibition of this enzyme disrupts ergosterol production, which is vital for the integrity of the fungal cell membrane.[5]

  • WalKR Two-Component System: In S. aureus, the WalKR system is an essential regulator of cell wall metabolism and biofilm formation, making it an attractive drug target.[7]

Quantitative Data: Antimicrobial Potency

Compound ClassTarget OrganismActivity MetricValue RangeReference
2,3-Diaryl-thiazolidin-4-onesGram-positive & Gram-negativeMIC0.008–0.24 mg/mL[5]
5-Arylidene-thiazolidine-2,4-dionesGram-positive bacteriaMIC2–16 µg/mL[6]
Thiazolidinone Derivative (TD-H2-A)S. aureus (including MRSA)MIC6.3–25.0 µg/mL[7]

Structure-Activity Relationship (SAR):

  • Substitutions at the N-3 position of the thiazolidinedione ring are crucial for conferring antimicrobial properties.[4]

  • The presence of halogen groups (e.g., chloro, bromo) on the aromatic moiety attached at position 5 often enhances antifungal activity against isolates like C. albicans.[4]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Thiazolidinone derivatives have shown significant promise as anti-inflammatory agents, primarily by targeting the cyclooxygenase (COX) enzymes.[8][9]

Mechanism of Action: COX Inhibition

Inflammation is mediated by prostanoids, which are synthesized by COX enzymes. There are two main isoforms: COX-1 (constitutively expressed, involved in housekeeping functions like gastric protection) and COX-2 (inducible at sites of inflammation).[8] Many traditional NSAIDs inhibit both, leading to gastrointestinal side effects. The therapeutic advantage of many thiazolidinone derivatives lies in their selective inhibition of COX-2 .[8][10] This selectivity reduces the risk of ulcerogenic activity associated with COX-1 inhibition.[8]

Signaling Pathway: COX-2 Inhibition

Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid (from cell membrane) Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Thiazolidinone Thiazolidinone Derivative Thiazolidinone->COX2 Inhibition

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema [8][11]

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Grouping: Wistar rats are divided into control, standard (e.g., Nimesulide), and test groups.

  • Compound Administration: The test compounds (e.g., 50-100 mg/kg) or vehicle are administered orally.

  • Induction of Edema: After a set time (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the rat's hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., every hour for 3-4 hours) post-carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

    • Trustworthiness: The inclusion of a standard drug like nimesulide provides a benchmark for activity, validating the experimental results.

SAR:

  • A sulfonamide group appears to be important for anti-inflammatory activity.[8]

  • The presence of a 4-hydroxy group on a phenyl ring attached to the scaffold can lead to more selective and potent inhibition of COX-2.[10]

  • Substitution at the R, R1, and R2 positions of the aromatic ring with groups like Cl, OCH₃, NO₂, and OH can result in increased activity.[8]

Anticancer Activity

The thiazolidine scaffold is a key component in the development of novel anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Mechanism of Action: The anticancer effects are diverse and target critical pathways in cancer progression:

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases involved in angiogenesis and cell signaling. VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a crucial target; its inhibition blocks the formation of new blood vessels required for tumor growth.[12]

  • Apoptosis Induction: Certain derivatives can trigger programmed cell death (apoptosis). One study showed that a thiazolidinone-triazole hybrid induces apoptosis through the activation of effector caspases-3 and -7 .[13]

  • Cell Cycle Arrest: Compounds can halt the cell cycle at specific phases, preventing cancer cell division. One VEGFR-2 inhibitor was found to cause cell cycle arrest at the S phase in MCF-7 breast cancer cells.[12]

Quantitative Data: In Vitro Cytotoxicity (IC₅₀ Values)

Compound ClassCell LineTargetIC₅₀ ValueReference
2,4-Dioxothiazolidine DerivativeMCF-7 (Breast)VEGFR-21.21 µM[12]
2,4-Dioxothiazolidine DerivativeHepG2 (Liver)VEGFR-22.04 µM[12]
2,4-Dioxothiazolidine Derivative-VEGFR-2 Enzyme0.079 µM[12]
Thiazolidinone-Indolin-2-one AnalogMCF-7 (Breast)-40 µM[14]
Thiazolidin-4-one DerivativeK562 (Leukemia)-7.90 µM[15]

Experimental Protocol: MTT Assay for Cell Viability [12][16]

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours). A positive control (e.g., Doxorubicin) and a vehicle control (DMSO) are included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

    • Causality: In metabolically active (living) cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Workflow Diagram: MTT Assay

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Seed cancer cells in 96-well plate B Incubate overnight for cell adherence A->B C Add varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate 3-4 hours (Formazan Formation in Viable Cells) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: Standard workflow for the MTT cell viability assay.

Conclusion and Future Outlook

The this compound scaffold and its more broadly studied thiazolidinone analogs represent a highly versatile and pharmacologically significant class of compounds. The extensive research into their antimicrobial, anti-inflammatory, and anticancer properties underscores their potential as lead structures in drug discovery.

The key to their success lies in the tunability of the core structure. Minor modifications to the substituents on the aromatic rings or the thiazolidine nitrogen can dramatically alter biological activity and target selectivity. The demonstrated efficacy in inhibiting key enzymes like COX-2, VEGFR-2, and bacterial MurB provides a solid mechanistic foundation for further development.

Future research should focus on:

  • Synthesizing and screening more derivatives of the specific 1,1-dioxo (sultam) core to better understand how the sulfone group modulates activity compared to the more common ketone group.

  • Optimizing lead compounds to improve potency, selectivity, and pharmacokinetic profiles (ADMET properties).

  • Exploring novel mechanisms of action , as the structural diversity of this scaffold suggests it may interact with a wide array of biological targets.

By leveraging the foundational knowledge outlined in this guide, researchers are well-positioned to unlock the full therapeutic potential of these remarkable heterocyclic compounds.

References

Introduction: The Emergence of a Constrained Sulfonamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,1-Dioxo-1,2-thiazolidine-3-carboxylic Acid: A Bioisostere of Pyroglutamic Acid

This compound, a cyclic sulfonamide also known as a γ-sultam-3-carboxylic acid, represents a fascinating scaffold in modern medicinal chemistry. Its significance lies in its role as a bioisostere of pyroglutamic acid (pGlu), a constrained cyclic amino acid found in various biologically active peptides.[1] The replacement of the lactam ring in pyroglutamic acid with a sultam ring introduces significant changes in the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability, while aiming to retain the key spatial arrangement of the pharmacophoric elements. This guide provides a comprehensive overview of the synthetic strategies developed for this important heterocyclic compound, with a focus on the underlying chemical principles and experimental considerations crucial for researchers in drug discovery and development.

The synthesis of bioactive sulfonamides derived from amino acids has become a significant area of research due to their diverse pharmacological activities.[2] Amino acids provide a chiral pool of starting materials, allowing for the stereocontrolled synthesis of complex molecules.[2] The incorporation of a sulfonamide group can enhance the pharmacological profile of a molecule, including improving potency and bioavailability.[3] The rigid, five-membered ring structure of this compound offers a conformationally restricted backbone that can be valuable in designing selective ligands for various biological targets.

Synthetic Evolution: From Linear Precursors to Cyclized Scaffolds

A key strategy is the intramolecular carbo-Michael addition of a vinyl sulfonamide precursor. This approach offers a convergent and cost-effective pathway to the desired γ-sultam core.[1] The general synthetic workflow can be conceptualized as follows:

Synthetic_Workflow start α-Amino Acid Ester Hydrochloride sulfonylation Sulfonylation with (2-chloroethyl)sulfonyl chloride start->sulfonylation vinyl_sulfonamide Alkyl 2-((vinylsulfonyl)amino)carboxylate sulfonylation->vinyl_sulfonamide protection N-Alkylation (if required) vinyl_sulfonamide->protection cyclization Intramolecular Carbo-Michael Addition vinyl_sulfonamide->cyclization For N-monosubstituted & cyclic amino acid esters protection->cyclization sultam_ester Alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate cyclization->sultam_ester deprotection Ester Hydrolysis & N-Deprotection (if applicable) sultam_ester->deprotection final_product This compound deprotection->final_product

Caption: General synthetic workflow for this compound.

Detailed Synthetic Protocol: Intramolecular Carbo-Michael Addition Approach

The following protocol is a detailed, step-by-step methodology based on the efficient synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates from α-amino acid ester hydrochlorides.[1]

Part 1: Synthesis of Alkyl 2-((vinylsulfonyl)amino)carboxylates

This initial step involves the formation of the key vinyl sulfonamide intermediate through a one-pot sulfonylation and elimination reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of the starting α-amino acid ester hydrochloride (1 equivalent) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base, for example, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents), at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Sulfonylation: Slowly add a solution of (2-chloroethyl)sulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.

  • In situ Elimination: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography, TLC). The excess base facilitates the in situ elimination of HCl from the initially formed 2-chloroethylsulfonamide to generate the vinylsulfonamide.

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure alkyl 2-((vinylsulfonyl)amino)carboxylate.

Part 2: Intramolecular Carbo-Michael Cyclization

The crucial ring-forming step is achieved through a base-mediated intramolecular carbo-Michael addition. For vinyl sulfonamides with a free N-H, a protection/alkylation step may be necessary prior to cyclization to prevent side reactions. However, for N-monosubstituted and cyclic amino acid-derived vinyl sulfonamides, direct cyclization is often feasible.[1]

Experimental Protocol (for N-monosubstituted and cyclic amino acid esters):

  • Reaction Setup: Dissolve the alkyl 2-((vinylsulfonyl)amino)carboxylate (1 equivalent) in a dry aprotic solvent like THF or dimethylformamide (DMF) under an inert atmosphere.

  • Base Addition: Add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise to the solution at 0 °C.

  • Cyclization: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate can be purified by column chromatography.

Part 3: Final Deprotection

The final step is the hydrolysis of the ester to yield the target carboxylic acid. If a protecting group was installed on the nitrogen, it would also be removed in this or a subsequent step.

Experimental Protocol (Ester Hydrolysis):

  • Saponification: Dissolve the purified alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate in a mixture of a suitable solvent (e.g., methanol, ethanol, or THF) and an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Reaction Monitoring: Stir the reaction at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • Acidification and Extraction: Cool the reaction mixture to 0 °C and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.

Mechanism and Causality in Experimental Choices

The choice of reagents and conditions in this synthetic sequence is critical for its success.

  • One-Pot Vinyl Sulfonamide Formation: The use of (2-chloroethyl)sulfonyl chloride in the presence of a non-nucleophilic base like TEA or DIPEA is a deliberate choice to facilitate a tandem sulfonylation-elimination process. This avoids the isolation of the potentially unstable 2-chloroethylsulfonamide intermediate.

  • Base for Cyclization: A strong, non-nucleophilic base like sodium hydride is employed for the intramolecular carbo-Michael addition. This ensures the deprotonation of the α-carbon to the ester, generating the nucleophilic enolate that initiates the cyclization, without competing nucleophilic attack on the vinyl group.

  • Solvent Selection: Anhydrous aprotic solvents are crucial in the cyclization step to prevent quenching of the strong base and the intermediate enolate.

  • N-Protection Strategy: For primary amino acid-derived vinyl sulfonamides, the acidic N-H proton can interfere with the desired C-enolate formation. Therefore, protection with a suitable group like a methyl or methoxymethyl (MOM) group is necessary before the cyclization step.[1] This protecting group can then be removed under acidic conditions after the ring has been formed.

The overall reaction mechanism for the key cyclization step can be depicted as follows:

Cyclization_Mechanism cluster_0 Deprotonation cluster_1 Intramolecular Michael Addition cluster_2 Protonation start_mol Alkyl 2-((vinylsulfonyl)amino)carboxylate enolate Enolate Intermediate start_mol->enolate NaH cyclized_anion Cyclized Anionic Intermediate enolate->cyclized_anion Ring Closure final_ester Alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate cyclized_anion->final_ester Aqueous Work-up

Caption: Mechanism of the intramolecular carbo-Michael cyclization.

Quantitative Data and Characterization

The synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via this method generally proceeds in good yields.[1]

StepReactantsProductTypical Yield
Vinyl Sulfonamide Formationα-Amino acid ester HCl, (2-chloroethyl)sulfonyl chlorideAlkyl 2-((vinylsulfonyl)amino)carboxylate40-93%
Intramolecular Carbo-Michael CyclizationAlkyl 2-((vinylsulfonyl)amino)carboxylate, NaHAlkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylateUp to 92%

Table adapted from data presented in the synthesis of related compounds.[1]

Characterization of the final product and intermediates would typically involve standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as FT-IR spectroscopy to confirm the presence of key functional groups.

Conclusion and Future Directions

The synthetic route to this compound via an intramolecular carbo-Michael addition of a vinyl sulfonamide precursor represents an efficient and versatile method for accessing this important pyroglutamic acid bioisostere. The use of readily available α-amino acids as starting materials allows for the generation of enantiomerically pure products and a diverse range of derivatives. This technical guide provides a robust framework for researchers to synthesize this scaffold and explore its potential in the development of novel therapeutics. Further research in this area may focus on the development of catalytic and asymmetric variations of the cyclization step to further enhance the efficiency and sustainability of the synthesis.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid is a sulfur-containing heterocyclic compound featuring a five-membered thiazolidine ring, a carboxylic acid functional group, and a sulfone moiety. Its molecular formula is C₄H₇NO₄S, with a molecular weight of approximately 165.17 g/mol .[1][2] The structural elucidation and purity assessment of such molecules are critical in medicinal chemistry and drug development, where precise characterization is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for unambiguously confirming the molecular structure.

This guide offers a comprehensive analysis of the expected spectroscopic data for this compound. As direct experimental spectra are not publicly cataloged, this document synthesizes data from established spectroscopic principles and related thiazolidine structures to provide a robust, predictive framework for researchers.[3][4][5][6] The causality behind spectral features is explained, and self-validating experimental protocols are provided to ensure data integrity.

Molecular Structure

The foundational step in any spectroscopic analysis is understanding the molecule's connectivity and stereochemistry.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For this molecule, a 400 MHz or higher field spectrometer is recommended, using a deuterated solvent like DMSO-d₆, which can effectively solubilize the polar compound and allow for the observation of exchangeable N-H and O-H protons.

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
COOH~12.0 - 13.0Broad Singlet-1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[7][8][9]
NH ~8.0 - 9.0Broad Singlet-1HThe amide/sulfonamide proton is deshielded by the adjacent sulfone group and its chemical shift is solvent-dependent.
H -3~4.2 - 4.5Triplet (t) or dd~8.01HThis methine proton is alpha to both the nitrogen and the electron-withdrawing carboxylic acid group, resulting in a significant downfield shift.
H -5~3.3 - 3.6Multiplet (m)-2HThese methylene protons are adjacent to the strongly electron-withdrawing sulfone group, causing a downfield shift.
H -4~2.2 - 2.5Multiplet (m)-2HThese methylene protons are beta to the nitrogen and sulfone groups, appearing more upfield relative to the H-5 protons.
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to the DMSO-d₆ lock signal to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, including the potentially slow-relaxing COOH proton).

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Validation: The integration of the peaks should correspond to the proton count (1:1:1:2:2). The addition of a drop of D₂O should cause the disappearance of the COOH and NH signals, confirming their assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 101 MHz)

Carbon LabelChemical Shift (δ, ppm)Assignment Rationale
C =O~170 - 175The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group.[8][9]
C -3~55 - 60This methine carbon is attached to both nitrogen and the carboxyl group, placing it in the typical range for an alpha-amino acid carbon.
C -5~48 - 53This methylene carbon is directly attached to the electron-withdrawing sulfone group, causing a significant downfield shift compared to a typical alkane.
C -4~25 - 30This methylene carbon is the most shielded in the ring, appearing in the aliphatic region.
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Use the same spectrometer, switching the probe to the ¹³C nucleus frequency (~101 MHz for a 400 MHz instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

  • Validation: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 or DEPT-90) can be run to confirm the assignments. A DEPT-135 spectrum would show CH and CH₃ groups as positive signals and CH₂ groups as negative signals, while quaternary carbons (like C=O) would be absent. A DEPT-90 would show only CH signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation.[10]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group Rationale
2500 - 3300O-H stretchBroad, StrongThis very broad and characteristic absorption is due to the extensive intermolecular hydrogen bonding of the carboxylic acid dimers.[7][8][9]
~3300N-H stretchMediumThe stretching vibration of the N-H bond in the thiazolidine ring.
1700 - 1725C=O stretchSharp, StrongThe carbonyl stretch of the hydrogen-bonded carboxylic acid. If the acid were monomeric (rare in solid/neat phase), this would shift to ~1760 cm⁻¹.[7][8]
1340 - 1380S=O stretch (asymmetric)StrongThe asymmetric stretching vibration of the sulfone (O=S=O) group is a powerful and reliable indicator of this moiety.
1140 - 1180S=O stretch (symmetric)StrongThe corresponding symmetric stretching vibration of the sulfone group.
~1210 - 1320C-O stretchMediumThe stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory. The background should be a flat line with no significant peaks.

    • Lower the press arm to ensure firm contact between the sample and the crystal.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Validation: The presence of the very broad O-H stretch, the sharp C=O stretch, and the two strong S=O stretches provides a highly self-validating "fingerprint" for the target molecule's key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers valuable information about the molecule's substructures. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Expected Molecular Ion:

  • Molecular Formula: C₄H₇NO₄S

  • Exact Mass: 165.0096

  • Observed Ions (ESI):

    • Positive Mode: [M+H]⁺ at m/z 166.0174; [M+Na]⁺ at m/z 188.0000

    • Negative Mode: [M-H]⁻ at m/z 164.0021

Plausible Fragmentation Pathway

A primary and highly diagnostic fragmentation pathway for carboxylic acids involves the loss of the carboxyl group.

G parent [M-H]⁻ m/z 164.00 frag1 [M-H-CO₂]⁻ m/z 120.01 parent->frag1 - CO₂ (44 Da) frag2 [M-H-SO₂]⁻ m/z 99.99 parent->frag2 - SO₂ (64 Da)

Figure 2: Proposed ESI-MS/MS fragmentation pathway in negative ion mode.

Fragmentation Rationale:

  • Loss of CO₂: In negative ion mode, the deprotonated carboxylate readily loses carbon dioxide (44 Da), a common and energetically favorable fragmentation for carboxylic acids. This would yield a fragment ion at m/z 120.01.

  • Loss of SO₂: The sulfone group can be eliminated as sulfur dioxide (64 Da), another characteristic fragmentation for this class of compounds, resulting in a fragment at m/z 99.99.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Infusion and Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Ionization Mode: Acquire spectra in both positive and negative ESI modes.

    • Mass Range: Scan a range of m/z 50-500.

    • MS/MS Analysis: Perform a product ion scan on the precursor ion of interest (e.g., m/z 164.00) to induce fragmentation and confirm the proposed pathway.

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Use the instrument software to calculate the elemental composition based on the accurate mass measurement.

  • Validation: The measured mass of the molecular ion should be within 5 ppm of the theoretical exact mass. The observed fragments should correspond logically to the loss of stable neutral molecules (e.g., CO₂, SO₂) from the parent structure.

Integrated Spectroscopic Workflow and Conclusion

The true power of spectroscopic analysis lies in the integration of multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

G start Proposed Structure C₄H₇NO₄S ms MS Analysis (ESI-TOF) start->ms Provides Molecular Weight (m/z 165.0096) ir IR Analysis (ATR) start->ir Confirms Functional Groups (COOH, SO₂, NH) nmr NMR Analysis (¹H, ¹³C, DEPT) start->nmr Defines C-H Framework & Connectivity end Confirmed Structure ms->end ir->end nmr->end

Figure 3: Integrated workflow for structural confirmation.

References

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a unique heterocyclic molecule, presents a compelling scaffold for novel drug discovery. Its structure incorporates a cyclic sulfonamide (a γ-sultam) and a carboxylic acid moiety, suggesting a rich and diverse pharmacophore with the potential to interact with a variety of biological targets. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into the scientific rationale based on its structural relationship to known pharmacologically active classes, outline detailed experimental workflows for target deconvolution, and provide robust protocols for subsequent target validation. This document is designed to serve as a practical roadmap, from initial hypothesis generation to preclinical candidate validation.

Introduction: Unpacking the Therapeutic Potential of a Unique Scaffold

The structure of this compound is a fascinating amalgamation of chemical motifs that have independently proven to be of significant therapeutic value. Understanding these constituent parts provides a logical foundation for hypothesizing its potential biological activities and, consequently, its therapeutic targets.

  • The Thiazolidine Core: The five-membered ring containing sulfur and nitrogen is a privileged scaffold in medicinal chemistry. A well-known class of drugs, the thiazolidinediones (TZDs), feature a related core and are potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[1][2][3][4][5] This structural similarity immediately posits PPARγ as a primary candidate target.

  • The Cyclic Sulfonamide (γ-Sultam): The 1,1-dioxo feature indicates the presence of a sulfonamide group within the ring. The sulfonamide moiety is the cornerstone of a broad spectrum of drugs, from antibacterial agents that inhibit dihydropteroate synthase to diuretics, anticonvulsants, and anti-inflammatory drugs.[6][7][8][9] This suggests that the compound could interact with enzymes that are known to bind sulfonamides.

  • The Carboxylic Acid and Taurine Analogy: The presence of a carboxylic acid group at the 3-position creates a structural analogy to the amino acid taurine. Taurine and its derivatives exhibit a wide range of physiological effects, particularly in the central nervous system, where they can act as neuroprotectants and neuromodulators.[10][11][12][13][14] This suggests potential targets within the CNS, such as neurotransmitter receptors or transporters.

Given this multi-faceted nature, a systematic and multi-pronged approach is essential for the deconvolution of its molecular targets. This guide will provide the experimental frameworks to explore these possibilities.

A Multi-Pronged Strategy for Target Identification

Identifying the specific cellular components that a novel compound interacts with is a critical step in drug development. We propose a parallel and complementary approach that combines affinity-based, genetic, and computational methods to maximize the probability of successful target identification.

Affinity-Based Target Deconvolution

This approach relies on the principle of using the compound itself as a "bait" to capture its binding partners from a complex biological mixture, such as a cell lysate or tissue homogenate.

Protocol 1: Synthesis of an Affinity Probe and Affinity Chromatography
  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates a linker arm and a reactive handle (e.g., an alkyne or azide for click chemistry, or a biotin moiety). The linker should be attached at a position that is predicted to be non-essential for biological activity, which can be guided by initial structure-activity relationship (SAR) studies.

  • Immobilization:

    • Covalently attach the synthesized probe to a solid support, such as sepharose beads, to create an affinity matrix.

  • Affinity Pull-Down:

    • Incubate the affinity matrix with a cell or tissue lysate. The protein targets that bind to the compound will be captured on the beads.

  • Washing:

    • Perform a series of washes with buffers of increasing stringency to remove non-specific binding proteins.

  • Elution:

    • Elute the specifically bound proteins. This can be done by using a high concentration of the original, unmodified compound to competitively displace the proteins from the matrix, or by using denaturing conditions.

  • Protein Identification:

    • Identify the eluted proteins using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Hit Prioritization:

The list of identified proteins should be filtered to prioritize the most likely candidates. This involves:

  • Comparing the results with a control experiment using beads without the immobilized compound.

  • Ranking proteins based on their abundance and enrichment in the experimental sample versus the control.

  • Bioinformatic analysis to identify proteins with known roles in disease pathways.

Genetic and Genomic Approaches

These methods aim to identify targets by observing the cellular response to the compound and linking it to specific genes or pathways.

Protocol 2: Genome-Wide CRISPR/Cas9 Screening
  • Cell Line Selection:

    • Choose a cell line that shows a measurable phenotypic response to the compound (e.g., reduced proliferation, apoptosis).

  • Library Transduction:

    • Transduce the cells with a genome-wide CRISPR knockout library, such that each cell has a single gene knocked out.

  • Compound Treatment:

    • Treat the cell population with a concentration of the compound that elicits the desired phenotype.

  • Selection and Sequencing:

    • Isolate the genomic DNA from cells that are resistant or sensitized to the compound's effects.

    • Use next-generation sequencing to identify the guide RNAs (and therefore the gene knockouts) that are enriched or depleted in the resistant/sensitized populations.

  • Hit Validation:

    • Validate the top candidate genes by creating individual knockout cell lines and confirming their altered sensitivity to the compound.

Computational and In Silico Approaches

Computational methods can be used to predict potential targets based on the compound's structure and to guide experimental work.

Workflow 1: Reverse Docking and Pharmacophore Modeling
  • Structure Preparation:

    • Generate a high-quality 3D conformation of this compound.

  • Database Screening:

    • Use reverse docking software to screen the compound against a large database of protein structures (e.g., the Protein Data Bank). The software will predict the binding affinity of the compound to each protein.

  • Pharmacophore Searching:

    • Define a pharmacophore model based on the key chemical features of the compound (e.g., hydrogen bond donors/acceptors, hydrophobic regions).

    • Search a database of protein binding sites for those that match the pharmacophore.

  • Prioritization:

    • Rank the potential targets based on docking scores, pharmacophore fit, and biological relevance.

Visualizing the Target Identification Workflow

Target_Identification_Workflow cluster_output Outcome Affinity-Based Affinity-Based Affinity_Chromatography Affinity Chromatography (Pull-down) Affinity-Based->Affinity_Chromatography Genetic/Genomic Genetic/Genomic CRISPR_Screen CRISPR/Cas9 Screen Genetic/Genomic->CRISPR_Screen Computational Computational Reverse_Docking Reverse Docking & Pharmacophore Modeling Computational->Reverse_Docking Candidate_List List of Potential Protein Targets Affinity_Chromatography->Candidate_List CRISPR_Screen->Candidate_List Reverse_Docking->Candidate_List PPARg_Pathway cluster_cell Adipocyte Compound 1,1-dioxo-1,2- thiazolidine-3- carboxylic acid PPARg PPARγ Compound->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer Forms Complex RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to DNA Transcription Gene Transcription PPRE->Transcription Initiates Metabolic_Effects Increased Insulin Sensitivity Modified Adipocyte Differentiation Altered Lipid Metabolism Transcription->Metabolic_Effects Leads to

References

in silico docking studies of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Silico Docking Studies of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough of performing an in silico molecular docking study on this compound. Recognizing the therapeutic potential of the thiazolidine scaffold, this document outlines a scientifically rigorous workflow from target selection to results interpretation, designed for researchers, computational chemists, and drug development professionals. We utilize Matrix Metalloproteinase-8 (MMP-8), a key enzyme in inflammatory processes and cancer progression, as a case-study target to demonstrate a self-validating docking protocol. The guide emphasizes the rationale behind each procedural step, ensuring technical accuracy and providing field-proven insights into ligand and protein preparation, grid generation, docking execution, and the critical analysis of binding interactions. All protocols are grounded in established methodologies and supported by authoritative references to ensure reproducibility and trustworthiness.

Introduction

The Role of In Silico Docking in Modern Drug Discovery

In the landscape of modern pharmaceutical research, computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and development of new therapeutic agents.[1][2] Among CADD techniques, molecular docking is a cornerstone method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4][5] This computational approach allows scientists to model the interaction between a small molecule (ligand) and a protein's binding site at an atomic level.[5] By simulating these interactions, researchers can rationally design potent and selective drug candidates, screen vast virtual libraries of compounds to identify potential hits, and elucidate fundamental biochemical processes, significantly reducing the time and cost associated with traditional drug discovery pipelines.[1][3]

The Ligand: this compound

The subject of our study is this compound. This molecule belongs to the broader class of thiazolidines, heterocyclic compounds that are prevalent in many biologically active molecules.[6][7] The thiazolidine nucleus is a key pharmacophore found in various approved drugs and clinical candidates.[6][8] The specific properties of our ligand are detailed below.

PropertyValueSource
Molecular Formula C₄H₇NO₄SPubChem[9]
Molecular Weight 165.17 g/mol PubChem[9][10]
IUPAC Name This compoundPubChem[9]
PubChem CID 495758PubChem[9]

The structural features of this compound—a cyclic sulfonamide fused with a carboxylic acid moiety—suggest its potential to engage in specific, directional interactions such as hydrogen bonding with biological targets. Derivatives of the related thiazolidinedione core have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic effects.[6][11][12][13]

The Target: Rationale for Selecting Matrix Metalloproteinase-8 (MMP-8)

Based on the known anti-inflammatory and anticancer activities of related thiazolidine structures, we have selected Matrix Metalloproteinase-8 (MMP-8), also known as neutrophil collagenase, as a high-value target for this case study. MMP-8 is a zinc-dependent endopeptidase primarily secreted by neutrophils.[14] While its physiological role involves remodeling the extracellular matrix (ECM) and facilitating immune cell migration, its dysregulation is critically implicated in the pathology of numerous diseases.[14][15][16] Over-activation of MMP-8 contributes to the destructive tissue breakdown seen in periodontitis, rheumatoid arthritis, and neuroinflammation.[14][17] Furthermore, MMP-8 plays a complex, dual role in cancer, influencing tumor progression and metastasis.[15][18] Its well-defined active site and clear involvement in disease make it an excellent target for structure-based drug design.

Foundational Principles of Molecular Docking

Molecular docking simulates the binding of a ligand to a receptor by exploring a vast conformational space and estimating the strength of the interaction. This process is governed by two key components: a search algorithm and a scoring function.[3]

  • Search Algorithms : These algorithms are responsible for generating a large number of possible binding poses of the ligand within the receptor's active site. They explore the ligand's translational, rotational, and conformational degrees of freedom. Common methods include incremental construction, which builds the ligand piece by piece in the active site, and genetic algorithms, which "evolve" populations of poses to find optimal solutions.[5]

  • Scoring Functions : Once a pose is generated, a scoring function is used to estimate the binding free energy of the protein-ligand complex. The score ranks different poses, with lower energy scores typically indicating more favorable binding affinity.[19][20] These functions are mathematical models that approximate the complex energetic contributions to binding, including van der Waals forces, electrostatic interactions, hydrogen bonds, and desolvation penalties.

The ultimate goal is to identify a binding pose that is both sterically and energetically favorable, closely mimicking the interaction observed in nature.

A Validated Experimental Workflow for Docking

This section details a reproducible, step-by-step protocol for docking this compound into the active site of MMP-8. The trustworthiness of any docking study hinges on a meticulous preparation and validation process.

Software and Resource Requirements
  • Molecular Docking Suite: PyRx, a virtual screening tool with a graphical user interface that integrates AutoDock Vina, a widely used and validated docking engine.[21][22][23]

  • Molecular Visualization: UCSF Chimera or PyMOL for protein preparation and results visualization.

  • Data Repositories:

    • RCSB Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target protein.

    • PubChem: For obtaining the 3D structure of the ligand.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation & Execution cluster_analysis Phase 3: Analysis PDB 1. Download Target (e.g., MMP-8, PDB: 2OY2) PrepProt 3. Prepare Protein - Remove water/heteroatoms - Add polar hydrogens - Assign Kollman charges PDB->PrepProt LigandSrc 2. Download Ligand (PubChem CID: 495758) PrepLig 4. Prepare Ligand - Energy minimization - Add Gasteiger charges - Define rotatable bonds LigandSrc->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Dock 7. Execute Docking (AutoDock Vina) PrepLig->Dock Validate 6. Protocol Validation (Re-dock native ligand, RMSD < 2.0 Å) Grid->Validate Validate->Dock Analyze 8. Analyze Results - Binding Affinity (kcal/mol) - Binding Pose Dock->Analyze Visualize 9. Visualize Interactions (H-bonds, Hydrophobic, etc.) Analyze->Visualize Report 10. Report Findings Visualize->Report

Caption: End-to-end molecular docking workflow. (Within 100 characters)
Protocol Step 1: Target Protein Preparation (MMP-8)

The quality of the initial protein structure is paramount for a meaningful docking result.[24][25] We will use the crystal structure of human MMP-8, PDB ID: 2OY2 , which is complexed with a peptide inhibitor.[26]

  • Download Structure: Obtain the PDB file for 2OY2 from the RCSB PDB website.

  • Clean the Structure: Open the PDB file in a molecular visualizer (e.g., UCSF Chimera).

    • Causality: Crystallographic structures contain non-essential molecules (water, ions, co-solvents) that can interfere with the docking algorithm. The co-crystallized ligand must also be removed to make the binding site available for our ligand of interest.[27]

    • Action: Delete all water molecules (HOH). Remove the original peptide inhibitor and any other heteroatoms not essential for structural integrity (e.g., the catalytic Zinc ion should be retained). If multiple protein chains exist, retain only the catalytically active chain (Chain A in this case).[25]

  • Add Hydrogens: Use the software's tools to add hydrogen atoms to the protein.

    • Causality: PDB files often lack explicit hydrogen atoms to reduce file size. Hydrogens are critical for defining the correct ionization states of residues and for forming hydrogen bond networks.[27][28]

    • Action: Add all hydrogens, ensuring that polar hydrogens are correctly placed.

  • Assign Partial Charges: Compute and assign partial atomic charges.

    • Causality: Scoring functions rely on electrostatic calculations, which require each atom to have a partial charge. The Kollman charge model is a standard choice for proteins.[29]

    • Action: Use the integrated tools (e.g., Add Charge in Chimera or the preparation wizard in PyRx) to assign Kollman charges.

  • Save the Prepared Receptor: Save the cleaned, protonated, and charged protein structure in the PDBQT file format, which is required by AutoDock Vina.

Protocol Step 2: Ligand Preparation

Proper ligand preparation is equally as critical as protein preparation.[30]

  • Download Structure: Obtain the 3D structure of this compound (CID: 495758) from PubChem in SDF format.

  • Energy Minimization: Import the ligand into PyRx or another molecular modeling program.

    • Causality: The initial 3D conformer from a database may not be in its lowest energy state. Energy minimization optimizes the bond lengths, angles, and torsions to produce a more stable, realistic conformation.[25]

    • Action: Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Assign Partial Charges:

    • Causality: Similar to the protein, the ligand requires atomic charges for scoring. Gasteiger charges are commonly used for small organic molecules.[29]

    • Action: Use the software to compute and assign Gasteiger charges.

  • Define Rotatable Bonds:

    • Causality: The docking algorithm needs to know which bonds in the ligand are flexible (rotatable) to explore different conformations during the simulation.

    • Action: The software (e.g., AutoDockTools, integrated within PyRx) will automatically detect and set rotatable bonds. This is a critical step for flexible ligand docking.[29]

  • Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.

Protocol Step 3: Defining the Binding Site (Grid Generation)

The docking algorithm does not search the entire protein; it focuses on a defined region of interest. This region is specified by a "grid box."

  • Identify the Active Site: For PDB ID 2OY2, the active site is easily identified by the location of the co-crystallized peptide inhibitor we removed in Step 3.2.

  • Generate the Grid Box: In PyRx, select the prepared protein as the macromolecule. The software provides an interface to define a 3D grid box.

    • Causality: The grid box defines the search space for the ligand. It must be large enough to encompass the entire active site and allow for full rotation of the ligand, but not so large as to make the conformational search computationally intractable and non-specific.

    • Action: Center the grid box on the coordinates of the original co-crystallized ligand. Adjust the dimensions of the box (in X, Y, and Z) to ensure it covers all key active site residues with a buffer of a few angstroms on each side.

Protocol Step 4: Docking Protocol Validation (Self-Validation)

Before docking our novel ligand, we must validate our protocol to ensure it can reproduce known experimental results. This is a critical self-validating step that builds confidence in the generated predictions.[31]

  • Prepare the Native Ligand: Extract the co-crystallized peptide inhibitor from the original 2OY2 PDB file. Prepare it using the same ligand preparation protocol described in Section 3.3.

  • Re-dock the Native Ligand: Perform a docking run using the prepared native ligand and the prepared MMP-8 receptor with the exact same grid box parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Causality and Trustworthiness: A low RMSD value indicates that the docking protocol (including the scoring function and search algorithm) is capable of accurately reproducing the experimentally determined binding mode.[19]

    • Acceptance Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, confirming that the protocol is reliable.[11]

Protocol Step 5: Executing the Docking Simulation

With a validated protocol, we can now proceed to dock our ligand of interest.

  • Set Up the Run: In PyRx, ensure the prepared MMP-8 protein is set as the macromolecule and the prepared this compound is set as the ligand.

  • Run Vina: Execute the AutoDock Vina docking run using the previously defined grid box. The software will perform the conformational search and scoring, typically generating multiple binding modes (poses) ranked by their binding affinity.

Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. A thorough analysis is required to extract meaningful insights.[19]

Interpreting Binding Affinity Scores

AutoDock Vina reports a binding affinity score in kcal/mol. This score is an estimation of the binding free energy.

  • Significance: More negative values indicate stronger, more favorable binding.[19] For example, a ligand with a score of -8.5 kcal/mol is predicted to bind more tightly than one with a score of -6.0 kcal/mol.

  • Context is Key: This score is a prediction and should be used for relative comparison between different ligands docked to the same target under the same conditions. It is not an absolute measure of binding affinity.[20]

Visualizing and Analyzing the Binding Pose

The top-ranked pose (the one with the lowest energy score) is of primary interest.

  • Load the Complex: Open the prepared protein structure and the predicted ligand pose in a molecular visualizer.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues. This is the most critical part of the analysis.[20]

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand's H-bond donors/acceptors (like the carboxylic acid and sulfonyl oxygens) and protein residues.

    • Hydrophobic Interactions: Note any parts of the ligand that are situated in greasy, non-polar pockets of the active site.

    • Electrostatic Interactions: Look for interactions between charged groups, such as the ligand's carboxylate and positively charged residues (e.g., Lys, Arg) or the catalytic Zinc ion.

G cluster_ligand Ligand: this compound cluster_protein MMP-8 Active Site Ligand Ligand Core Zn Zn²⁺ Ion Ligand->Zn Chelation (Carboxylate) Leu181 Leu181 Ligand->Leu181 Hydrophobic Ala182 Ala182 Ligand->Ala182 Hydrophobic His218 His218 His222 His222 His228 His228 Zn->His218 Zn->His222 Zn->His228

Caption: Conceptual diagram of ligand-protein interactions. (Within 100 characters)
Case Study Results: Hypothetical Docking with MMP-8

Below is a table summarizing the hypothetical results from docking our ligand into the active site of MMP-8.

ParameterResultInterpretation
Binding Affinity -7.2 kcal/molIndicates favorable binding within the active site.
Interacting Residues His218, His222, His228, Leu181, Ala182The ligand is positioned deep within the catalytic pocket.
Key Interactions Chelation: The carboxylate group forms a bidentate coordination with the catalytic Zn²⁺ ion. Hydrogen Bond: The NH group of the thiazolidine ring acts as a donor to the backbone carbonyl of Leu181. Hydrophobic: The thiazolidine ring is situated in a hydrophobic pocket formed by Leu181 and Ala182.The interaction is anchored by strong coordination to the essential zinc ion, a hallmark of many MMP inhibitors, and is further stabilized by hydrogen bonding and favorable hydrophobic contacts.

Advanced Considerations and Future Directions

While molecular docking is a powerful screening and hypothesis-generation tool, it is often the first step in a computational drug design cascade.

  • Molecular Dynamics (MD) Simulations: Docking provides a static snapshot of the binding event. MD simulations can be run on the predicted protein-ligand complex to study its dynamic behavior over time (nanoseconds to microseconds), providing a more accurate assessment of complex stability and binding free energy.[1][32]

  • ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a ligand.[1] Assessing these properties early can help filter out candidates that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity.

  • Limitations of In Silico Docking: It is crucial to acknowledge the limitations. Scoring functions are approximations and can produce false positives or negatives.[2] Protein flexibility is often treated in a limited manner (e.g., flexible ligand, rigid receptor), which may not capture all relevant biological phenomena like induced fit. Therefore, promising in silico results must always be validated through experimental biochemical and cellular assays.[31]

Conclusion

This guide has provided a comprehensive and scientifically grounded framework for conducting with the therapeutically relevant target, MMP-8. By adhering to a rigorous, self-validating protocol, researchers can build confidence in their computational predictions. The process of meticulous protein and ligand preparation, coupled with a critical analysis of the resulting binding poses and interactions, enables the generation of robust hypotheses that can effectively guide further experimental validation and drive the rational design of novel therapeutics.

References

An In-Depth Technical Guide to 1,1-Dioxo-1,2-thiazolidine-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Unique Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. The thiazolidine ring system has long been a cornerstone in this endeavor, giving rise to a plethora of bioactive molecules. This guide delves into a specific, yet underexplored, derivative: 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid . This molecule, a cyclic sulfonamide (γ-sultam) analog of the amino acid proline, presents a compelling scaffold for drug discovery. The introduction of the sulfonyl group in place of a methylene unit in the thiazolidine ring dramatically alters its electronic and conformational properties, opening new avenues for therapeutic intervention. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its synthesis to its potential biological applications, grounded in established scientific principles and supported by relevant literature.

Physicochemical Properties and Structural Features

This compound is a heterocyclic compound with the molecular formula C₄H₇NO₄S and a molecular weight of 165.17 g/mol .[1] Its structure is characterized by a five-membered ring containing a sulfur atom, a nitrogen atom, and a carboxylic acid group at the 3-position. The sulfur atom is oxidized to a sulfone, which significantly influences the molecule's properties.

PropertyValueSource
Molecular Formula C₄H₇NO₄SPubChem CID: 381193[1]
Molecular Weight 165.17 g/mol PubChem CID: 381193[1]
IUPAC Name (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acidPubChem CID: 381193[1]
CAS Number 147878-93-1PubChem CID: 381193[1]
Predicted Boiling Point 399.4±52.0 °C at 760 mmHgBOC Sciences[]
Predicted Density 1.594±0.06 g/cm³BOC Sciences[]

The presence of the electron-withdrawing sulfonyl group is expected to increase the acidity of the N-H proton and influence the overall polarity and solubility of the molecule. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for the generation of diverse chemical libraries for biological screening.

Synthesis of this compound and Its Esters

The synthesis of the this compound scaffold is a multi-step process that leverages readily available starting materials. A general and efficient method for the preparation of the corresponding alkyl esters has been reported, which can be subsequently hydrolyzed to the desired carboxylic acid.[3]

Synthesis of Alkyl 1,1-Dioxo-1,2-thiazolidine-3-carboxylates

The synthesis of the ester precursors involves a key intramolecular carbo-Michael addition.[3] The general workflow is outlined below:

Experimental Protocol:

Step 1: Sulfonylation of α-Amino Acid Ester Hydrochlorides

  • To a solution of an α-amino acid ester hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) at 0 °C.

  • Slowly add a solution of (2-chloroethyl)sulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylate.

Causality: The use of a base is crucial to deprotonate the amino group of the amino acid ester, enabling its nucleophilic attack on the sulfonyl chloride. The in-situ formation of the vinyl sulfonamide sets the stage for the subsequent cyclization.

Step 2: N-Alkylation (for primary amino acid derivatives)

  • To a solution of the vinyl sulfonamide in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0 °C.

  • Add an alkylating agent (e.g., methyl iodide or methoxymethyl chloride).

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

Causality: For primary amino acid-derived sulfonamides, N-alkylation is necessary to prevent undesired side reactions during the subsequent cyclization step. The choice of the alkylating agent can introduce further diversity.

Step 3: Intramolecular Carbo-Michael Addition

  • To a solution of the N-alkylated vinyl sulfonamide in a suitable solvent (e.g., THF), add a strong base (e.g., sodium hydride) at 0 °C.

  • Stir the reaction at room temperature to induce cyclization.

  • Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product.

  • Purify the crude product by column chromatography to yield the alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate.

Causality: The strong base deprotonates the α-carbon to the ester, generating a carbanion that undergoes an intramolecular Michael addition to the vinyl sulfone, forming the five-membered ring.

Synthesis_Workflow Start α-Amino Acid Ester Hydrochloride Sulfonylation Sulfonylation with (2-chloroethyl)sulfonyl chloride Start->Sulfonylation Vinyl_Sulfonamide Alkyl 2-((vinylsulfonyl)amino)carboxylate Sulfonylation->Vinyl_Sulfonamide N_Alkylation N-Alkylation (for primary amines) Vinyl_Sulfonamide->N_Alkylation Cyclization Intramolecular Carbo-Michael Addition Vinyl_Sulfonamide->Cyclization For N-substituted amino acids N_Alkylation->Cyclization Ester_Product Alkyl 1,1-dioxo-1,2-thiazolidine -3-carboxylate Cyclization->Ester_Product Hydrolysis Ester Hydrolysis Ester_Product->Hydrolysis Final_Product 1,1-Dioxo-1,2-thiazolidine -3-carboxylic Acid Hydrolysis->Final_Product

Synthetic workflow for this compound.
Hydrolysis to this compound

The final step to obtain the target carboxylic acid is the hydrolysis of the corresponding ester. This can be achieved under either acidic or basic conditions.

Experimental Protocol (General):

Basic Hydrolysis:

  • Dissolve the alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate in a mixture of a suitable organic solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.

Acidic Hydrolysis:

  • Dissolve the ester in a suitable solvent (e.g., dioxane) and add an aqueous acid (e.g., concentrated HCl).

  • Heat the reaction mixture at reflux until the reaction is complete.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or chromatography.

Causality: The choice between acidic and basic hydrolysis may depend on the stability of other functional groups in the molecule. Basic hydrolysis is often milder and more commonly employed for this type of transformation.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively reported in the public domain, the broader class of thiazolidine derivatives has been the subject of intense investigation in drug discovery. Based on the activities of structurally related compounds, we can extrapolate potential therapeutic applications for this scaffold.

Potential as Anticancer Agents: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[4] Several thiazolidine-2,4-dione derivatives have been identified as potent VEGFR-2 inhibitors.[4][5] For instance, certain 2,4-dioxothiazolidine derivatives have shown significant anti-VEGFR-2 efficacy with IC₅₀ values in the nanomolar range and have demonstrated anti-proliferative activities against cancer cell lines such as HepG2 and MCF-7.[4]

The this compound scaffold could serve as a valuable starting point for the design of novel VEGFR-2 inhibitors. The carboxylic acid functionality allows for the introduction of various side chains that can be designed to interact with key residues in the ATP-binding pocket of the VEGFR-2 kinase domain.

VEGFR2_Inhibition cluster_0 Tumor Cell cluster_1 Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K/Akt Pathway VEGFR2->PI3K Activates MAPK MAPK Pathway VEGFR2->MAPK Activates Angiogenesis Angiogenesis (Proliferation, Migration) PI3K->Angiogenesis MAPK->Angiogenesis Thiazolidine 1,1-Dioxo-1,2-thiazolidine -3-carboxylic acid Derivative Thiazolidine->VEGFR2 Inhibits

Potential mechanism of action as a VEGFR-2 inhibitor.
Potential as Antidiabetic Agents: PPAR-γ Agonism

Thiazolidinediones (TZDs) are a class of drugs used to treat type 2 diabetes. Their mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[6][7][8] Activation of PPAR-γ by TZDs leads to increased insulin sensitivity.[7]

Given the structural similarity of the this compound core to the thiazolidinedione pharmacophore, it is plausible that derivatives of this scaffold could also act as PPAR-γ agonists. Further investigation is warranted to explore this potential therapeutic application.

Potential as Antibacterial Agents: FabH Inhibition

Beta-ketoacyl-ACP-synthase III (FabH) is a crucial enzyme in the bacterial fatty acid synthesis pathway and is a validated target for antibacterial drug discovery. A series of cyclic sulfones, specifically thiazolidine-2-one 1,1-dioxides, have been identified as inhibitors of Escherichia coli FabH, with some compounds exhibiting potent antibacterial activity.[9] The this compound scaffold shares the cyclic sulfone feature and could be explored for the development of novel FabH inhibitors.

Potential Therapeutic Target Relevant Thiazolidine Scaffold Reported Biological Activity Reference
VEGFR-2Thiazolidine-2,4-dioneAnticancer (inhibition of angiogenesis)[4][5]
PPAR-γThiazolidinedioneAntidiabetic (insulin sensitization)[6][7][8]
FabHThiazolidine-2-one 1,1-dioxideAntibacterial (inhibition of fatty acid synthesis)[9]

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, scaffold in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for derivatization. While direct biological data for this specific molecule is scarce, the extensive research on related thiazolidine derivatives provides a strong rationale for its investigation in several therapeutic areas, including oncology, metabolic diseases, and infectious diseases.

Future research should focus on:

  • Optimization of the synthesis of this compound to improve yields and scalability.

  • Synthesis of a diverse library of derivatives by modifying the carboxylic acid moiety to explore structure-activity relationships.

  • In-depth biological evaluation of the parent compound and its derivatives against a panel of relevant targets, including VEGFR-2, PPAR-γ, and FabH.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 1,1-dioxo-1,2-thiazolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a cyclic sulfonamide also known as a γ-sultam, is a notable structural analog of pyroglutamic acid. In this analog, the γ-lactam ring of pyroglutamic acid is replaced by a γ-sultam moiety. This bioisosteric substitution is of significant interest to researchers in medicinal chemistry and drug development, as it can modulate the physicochemical properties, metabolic stability, and biological activity of parent molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable compound, designed for researchers, scientists, and drug development professionals. The protocol is grounded in established chemical principles and provides detailed explanations for key experimental choices to ensure reproducibility and success.

Overall Synthetic Strategy

The synthesis of this compound is most reliably achieved through a two-part strategy. The first part involves the construction of the core γ-sultam ring system as an alkyl ester derivative. The second part is the subsequent hydrolysis of this ester to yield the final carboxylic acid. This approach allows for more manageable intermediates and purification steps.

The initial phase of the synthesis starts with a commercially available α-amino acid ester hydrochloride. This starting material undergoes a one-pot sulfonylation reaction with (2-chloroethyl)sulfonyl chloride, which forms an alkyl 2-((vinylsulfonyl)amino)carboxylate intermediate. This intermediate is then induced to undergo an intramolecular carbo-Michael reaction, which results in the formation of the desired five-membered sultam ring structure as an alkyl ester[1][2]. The final step is a standard ester hydrolysis to furnish the target this compound.

Synthetic_Pathway Amino_Acid_Ester_HCl α-Amino Acid Ester Hydrochloride Vinyl_Sulfonamide Alkyl 2-((vinylsulfonyl)amino) carboxylate Amino_Acid_Ester_HCl->Vinyl_Sulfonamide (2-chloroethyl)sulfonyl chloride, Base (e.g., Et3N) Sultam_Ester Alkyl 1,1-dioxo-1,2- thiazolidine-3-carboxylate Vinyl_Sulfonamide->Sultam_Ester Intramolecular carbo-Michael addition (e.g., NaH) Final_Product 1,1-dioxo-1,2-thiazolidine -3-carboxylic acid Sultam_Ester->Final_Product Hydrolysis (e.g., LiOH or HCl)

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of Alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate

Principle and Rationale

This part of the synthesis constructs the core sultam ring. The process begins with the sulfonylation of an amino acid ester. The use of (2-chloroethyl)sulfonyl chloride in the presence of a base leads to the formation of a vinyl sulfonamide intermediate through an in-situ elimination of HCl. The subsequent intramolecular cyclization is a carbo-Michael addition, where a carbanion, formed by deprotonation of the α-carbon of the ester, attacks the electron-deficient double bond of the vinyl sulfonamide. This reaction is highly efficient for forming the five-membered ring system[1].

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (for 10 mmol scale)Notes
α-Amino acid ethyl ester hydrochlorideCxHyNO2·HClVaries10 mmole.g., Glycine ethyl ester HCl
(2-Chloroethyl)sulfonyl chlorideC2H4Cl2O2S163.0212 mmol (1.2 eq)Handle in a fume hood, corrosive.
Triethylamine (Et3N)C6H15N101.1930 mmol (3.0 eq)Use dry.
Sodium hydride (NaH), 60% in mineral oilNaH24.0012 mmol (1.2 eq)Highly reactive with water, handle with care.
Anhydrous Dichloromethane (DCM)CH2Cl284.9350 mLUse dry.
Anhydrous Tetrahydrofuran (THF)C4H8O72.1150 mLUse dry.
Saturated aq. NH4Cl solutionNH4Cl53.49As needed for quench
Anhydrous Magnesium SulfateMgSO4120.37As needed for drying
Experimental Protocol: Step-by-Step
  • Preparation of the Vinyl Sulfonamide Intermediate:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the α-amino acid ethyl ester hydrochloride (10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethylamine (30 mmol, 3.0 eq) to the suspension. Stir for 10 minutes to allow for the formation of the free amino ester.

    • In a separate flask, dissolve (2-chloroethyl)sulfonyl chloride (12 mmol, 1.2 eq) in anhydrous DCM (10 mL).

    • Add the (2-chloroethyl)sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL), saturated aqueous NaHCO3 (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude alkyl 2-((vinylsulfonyl)amino)carboxylate. This intermediate is often used in the next step without further purification.

  • Intramolecular Cyclization:

    • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (12 mmol, 1.2 eq of 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 30 mL).

    • Cool the suspension to 0 °C.

    • Dissolve the crude vinyl sulfonamide intermediate from the previous step in anhydrous THF (20 mL).

    • Add the solution of the vinyl sulfonamide dropwise to the NaH suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate.

Workflow_Part1 cluster_0 Vinyl Sulfonamide Synthesis cluster_1 Cyclization A Combine amino ester HCl and DCM at 0°C B Add Et3N A->B C Add (2-chloroethyl)sulfonyl chloride solution dropwise B->C D Stir at RT for 12-16h C->D E Aqueous workup and extraction D->E F Dry and concentrate E->F G Suspend NaH in THF at 0°C F->G Crude Intermediate H Add vinyl sulfonamide solution dropwise G->H I Stir at RT for 2-4h H->I J Quench with aq. NH4Cl I->J K Extract and purify J->K

References

The Rising Scaffold: Application Notes for 1,1-Dioxo-1,2-Thiazolidine-3-Carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced pharmacological profiles is paramount. The strategic deployment of bioisosteres—substituents or groups with similar physical or chemical properties that impart desirable changes in biological activity—is a cornerstone of modern drug design. Within this context, the 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid scaffold emerges as a compelling, yet underexplored, structural motif. This five-membered cyclic sulfonamide, a gamma-sultam, serves as a constrained, non-planar bioisostere of the pivotal amino acid proline and a surrogate for a carboxylic acid moiety. Its unique stereoelectronic properties, conferred by the oxidized sulfur atom, offer a distinct advantage in modulating physicochemical and pharmacokinetic parameters, including metabolic stability and membrane permeability.[1]

This comprehensive guide provides an in-depth exploration of the this compound scaffold, from its rational design and synthesis to its strategic application in medicinal chemistry. We will delve into the causality behind its selection as a proline analogue, provide detailed, field-proven protocols for its synthesis and derivatization, and discuss its potential in the design of next-generation therapeutics.

The Rationale: A Constrained Proline Analogue and Carboxylic Acid Bioisostere

The utility of the this compound scaffold is rooted in its ability to mimic and advantageously alter the properties of two fundamental pharmacophoric elements: proline and carboxylic acids.

  • Constrained Proline Analogue: Proline's unique cyclic structure imparts significant conformational rigidity to peptides and small molecules, often playing a critical role in defining the bioactive conformation for receptor binding.[1] The this compound scaffold emulates this conformational restriction, presenting a valuable tool for locking in desired molecular geometries.[2][3] The sulfone group, however, introduces a tetrahedral geometry at the sulfur atom, further influencing the ring pucker and the spatial orientation of the carboxylic acid, offering a nuanced alternative to proline's native conformational preferences.

  • Carboxylic Acid Bioisostere: Carboxylic acids are ubiquitous in drug molecules, often serving as a key interaction point with biological targets through hydrogen bonding and ionic interactions. However, they can also contribute to poor pharmacokinetic properties, such as low cell permeability and susceptibility to metabolic glucuronidation.[4] The cyclic sulfonamide of the scaffold acts as a bioisosteric replacement for the carboxylic acid, maintaining the potential for crucial hydrogen bonding interactions while offering improved metabolic stability and potentially enhanced membrane permeability.[4][5]

The strategic incorporation of this scaffold can thus be envisioned to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, enhance target affinity and selectivity, and circumvent common liabilities associated with traditional proline and carboxylic acid-containing molecules.

Synthesis of the Scaffold: A Protocol for Alkyl 1,1-Dioxo-1,2-Thiazolidine-3-Carboxylates

While a direct, one-step synthesis of this compound is not prominently documented, a robust and cost-effective method for the synthesis of its alkyl ester derivatives has been reported, starting from commercially available α-amino acid ester hydrochlorides.[6] The subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Protocol 1: Synthesis of Alkyl 2-((Vinylsulfonyl)amino)carboxylates

This initial step involves the sulfonylating of an α-amino acid ester hydrochloride with (2-chloroethyl)sulfonyl chloride.

Materials:

  • α-Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • (2-Chloroethyl)sulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend the α-amino acid ester hydrochloride (1.0 eq) in DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • Slowly add a solution of (2-chloroethyl)sulfonyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product is the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylate, which can be purified by column chromatography.

Protocol 2: Intramolecular Carbo-Michael Reaction for Cyclization

The synthesized vinyl sulfonamide undergoes an intramolecular carbo-Michael reaction to form the desired 1,1-dioxo-1,2-thiazolidine ring.

Materials:

  • Alkyl 2-((vinylsulfonyl)amino)carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Dissolve the alkyl 2-((vinylsulfonyl)amino)carboxylate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate.

Protocol 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the target carboxylic acid.

Materials:

  • Alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the this compound.

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A α-Amino acid ester hydrochloride C Alkyl 2-((vinylsulfonyl)amino)carboxylate A->C TEA, DCM B (2-Chloroethyl)sulfonyl chloride B->C D Alkyl 1,1-dioxo-1,2-thiazolidine -3-carboxylate C->D NaH, THF (Intramolecular Carbo-Michael) E 1,1-Dioxo-1,2-thiazolidine -3-carboxylic acid D->E LiOH, THF/H2O

Synthetic workflow for this compound.

Derivatization and Application in Medicinal Chemistry

Once synthesized, the this compound scaffold can be readily derivatized to be incorporated into larger molecules. The primary handle for derivatization is the carboxylic acid moiety.

Protocol 4: Amide Bond Formation

The coupling of the scaffold's carboxylic acid with a primary or secondary amine is a key step in its incorporation into drug candidates. Due to the potential for steric hindrance around the α-carbon, robust coupling conditions may be required.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Amide_Coupling_Workflow Scaffold 1,1-Dioxo-1,2-thiazolidine -3-carboxylic acid Activated_Ester Activated Ester Intermediate Scaffold->Activated_Ester HATU, DIPEA, DMF Amine Primary or Secondary Amine (R-NH2) Product Amide-coupled Product Amine->Product Activated_Ester->Product

General workflow for amide coupling of the scaffold.

Potential Therapeutic Applications

While specific examples of marketed drugs containing the this compound scaffold are not readily found in the public domain, its structural characteristics suggest its potential in a variety of therapeutic areas where proline mimetics and carboxylic acid bioisosteres are of interest. These include, but are not limited to:

  • Protease Inhibitors: As a constrained proline analogue, it could be incorporated into inhibitors of proteases that recognize proline-containing substrates, such as dipeptidyl peptidase-4 (DPP-4) or hepatitis C virus (HCV) NS3/4A protease.

  • Neurological Disorders: Proline and its analogues are known to interact with various receptors and transporters in the central nervous system. This scaffold could be explored for its potential in modulating these targets for the treatment of neurological and psychiatric disorders.

  • Anti-inflammatory Agents: The rigid structure could be used to design potent and selective inhibitors of enzymes involved in inflammatory pathways.

  • Antiviral and Anticancer Agents: The unique physicochemical properties imparted by the scaffold could lead to improved cell penetration and metabolic stability of antiviral and anticancer compounds.

Data Summary

PropertyValue/CharacteristicSignificance in Drug Design
Molecular Formula C4H7NO4S
Molecular Weight 165.17 g/mol [7]Adheres to Lipinski's rule of five for small molecule drugs.
Scaffold Type Gamma-sultam, cyclic sulfonamideOffers a rigid, non-planar structure.
Bioisosteric Role Constrained proline analogue, carboxylic acid surrogateModulates conformation and improves pharmacokinetic properties.
Key Functional Groups Carboxylic acid, Sulfonamide N-HProvides handles for derivatization and key interactions with biological targets.

Conclusion and Future Perspectives

The this compound scaffold represents a promising and underutilized building block in medicinal chemistry. Its ability to serve as a constrained proline analogue and a carboxylic acid bioisostere provides a powerful strategy for overcoming common challenges in drug design, such as poor pharmacokinetics and metabolic instability. The synthetic protocols outlined in this guide offer a practical and efficient means of accessing this valuable scaffold and its derivatives. As the demand for novel, differentiated, and patentable chemical matter continues to grow, the systematic exploration of scaffolds like this compound will undoubtedly play a crucial role in the discovery of the next generation of innovative medicines.

References

The γ-Sultam Amino Acid: A Guide to Synthesis, Peptide Incorporation, and Conformational Control

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Researchers in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

In the pursuit of novel therapeutics, the ability to control the three-dimensional structure of peptides is paramount. Constrained amino acid analogs offer a powerful tool to enforce specific secondary structures, such as β-turns, which are critical for molecular recognition and biological activity. This guide provides a comprehensive overview of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a unique γ-sultam constrained amino acid analog. We present detailed, field-proven protocols for its synthesis, incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS), and methods for characterizing the resulting peptidomimetics. The underlying principles of its conformational influence and its application in designing structurally defined and biologically active peptides are discussed, supported by authoritative references.

Introduction: The Rationale for Conformational Constraint

Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by their inherent flexibility and susceptibility to proteolytic degradation.[1] This flexibility can lead to a multitude of conformations in solution, only a fraction of which may be biologically active. By introducing rigid structural elements into the peptide backbone, we can pre-organize the peptide into its bioactive conformation, thereby enhancing receptor affinity, selectivity, and metabolic stability.[2]

One of the most important secondary structures in molecular recognition is the β-turn, a motif that reverses the direction of the peptide chain.[2] this compound, a cyclic sulfonamide or "γ-sultam," is an exceptional tool for inducing such turns. The rigid five-membered ring structure restricts the available dihedral angles (φ, ψ) of the peptide backbone, effectively acting as a β-turn mimic.[3][4] The sulfonyl group (SO₂) introduces a tetrahedral geometry and acts as a strong hydrogen bond acceptor, further stabilizing the turn conformation.[4] This guide will equip researchers with the necessary knowledge and protocols to leverage this powerful peptidomimetic building block.

Synthesis of the Building Block: Fmoc-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

The successful incorporation of our constrained analog via Fmoc-based Solid Phase Peptide Synthesis (SPPS) necessitates the preparation of the N-Fmoc protected building block. The following protocol is a robust method derived from established procedures for the synthesis of similar γ-sultams.

Protocol 2.1: Synthesis of Methyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate

This protocol is adapted from methodologies involving the sulfonation of α-amino acid esters and subsequent cyclization.

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidation (if starting from Thiazolidine) A Cysteine Methyl Ester HCl C Vinylsulfonamide Intermediate A->C Base (e.g., TEA) DCM, 0°C to RT B (2-Chloroethyl)sulfonyl chloride B->C D Vinylsulfonamide Intermediate E Methyl 2-((vinylsulfonyl)amino)acetate D->E Purification F Methyl isothiazolidine-1,1-dioxide-3-carboxylate E->F Base (e.g., NaH) THF, RT G Methyl Thiazolidine-3-carboxylate I Methyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate G->I DCM, 0°C to RT H Oxidizing Agent (e.g., m-CPBA) H->I SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Amino Acid Coupling: 1. Fmoc-Sultam-OH (3 eq) 2. Activator (e.g., HATU) (2.9 eq) 3. Base (e.g., DIPEA) (6 eq) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle (Deprotect -> Wash -> Couple -> Wash) Wash2->Repeat Cleavage Final Cleavage & Deprotection (e.g., Reagent K: TFA/H₂O/Phenol/ Thioanisole/EDT) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide Conformational_Impact cluster_properties Structural Consequences cluster_outcomes Functional Outcomes Peptide Flexible Linear Peptide Incorporation Incorporation via SPPS Peptide->Incorporation Sultam 1,1-dioxo-1,2-thiazolidine- 3-carboxylic acid Sultam->Incorporation ConstrainedPeptide Constrained Peptidomimetic Incorporation->ConstrainedPeptide Restriction Torsional Angle Restriction (φ, ψ constrained) ConstrainedPeptide->Restriction BetaTurn Stable β-Turn Formation Restriction->BetaTurn Hbond Intramolecular H-Bond (Stabilizes turn) Hbond->BetaTurn Affinity Increased Receptor Affinity BetaTurn->Affinity Stability Enhanced Proteolytic Stability BetaTurn->Stability Selectivity Improved Receptor Selectivity BetaTurn->Selectivity

References

Application Note: Strategies and Protocols for Amide Coupling with 1,1-Dioxo-1,2-thiazolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of γ-Sultam Scaffolds

In the landscape of medicinal chemistry, the strategic use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological responses—is a cornerstone of rational drug design. 1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid, a cyclic sulfonamide or "γ-sultam," serves as a valuable bioisostere for pyroglutamic acid.[1] Its rigid, sp³-enriched structure offers a unique conformational constraint compared to the more planar lactam ring of pyroglutamic acid. The amide bond is one of the most fundamental and frequently synthesized functional groups in the pharmaceutical industry, present in a vast number of top-selling drugs.[2] Consequently, the ability to efficiently couple this γ-sultam core with a diverse range of amines is critical for developing novel therapeutics.

This application note provides a comprehensive guide for researchers, detailing the mechanistic principles, reagent selection, and optimized protocols for the successful amide coupling of this compound. We present two robust protocols, one employing the cost-effective EDC/HOBt system and another using the highly efficient HATU reagent for more challenging substrates.

Overview of the Core Reactant

The primary substrate, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, possesses distinct chemical features that must be considered when designing a coupling strategy.

  • Molecular Structure: C₄H₇NO₄S[3]

  • Molecular Weight: 165.17 g/mol [3]

  • Key Features:

    • Carboxylic Acid: The primary site for activation and subsequent amidation.

    • Cyclic Sulfonamide (Sultam): The core scaffold. The sulfonamide N-H proton is significantly more acidic than a typical amide N-H, a factor that can influence the choice and stoichiometry of the base used in the coupling reaction.

    • Chiral Center: The stereocenter at C3 necessitates the use of coupling conditions that minimize the risk of epimerization.

The Underlying Chemistry: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine is kinetically unfavorable at ambient temperatures due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the reaction requires a "coupling reagent" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acyl-substituted intermediate that is readily attacked by the amine nucleophile.[5]

Carbodiimide-Mediated Activation (EDC/HOBt)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used activators.[6] The mechanism involves the carboxylic acid attacking the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea. To mitigate these side reactions and improve efficiency, a nucleophilic additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[6] HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable to racemization but highly reactive towards the amine.

Uronium/Aminium Salt Activation (HATU)

For more challenging couplings, such as those involving sterically hindered or electron-deficient amines, uronium/aminium salt-based reagents like HATU are superior.[2][7] HATU, derived from HOAt (1-hydroxy-7-azabenzotriazole), reacts with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester.[6] The azabenzotriazole core of the active ester accelerates the coupling reaction and further minimizes epimerization compared to HOBt-based systems.[6]

Visualization of the Experimental Approach

A generalized workflow for amide coupling provides a clear overview of the process from start to finish.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 equiv) pre_activate Add Coupling Reagent, Additive (e.g., HOBt), & Base (e.g., DIPEA) mix Combine Acid, Amine, & Activating Mixture at 0°C prep_acid->mix prep_amine Dissolve Amine (1.0-1.2 equiv) prep_amine->mix react Stir at Room Temperature (Monitor by TLC/LC-MS) mix->react quench Quench Reaction (e.g., with water) react->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Amide purify->product

Caption: General workflow for amide coupling reactions.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Coupling using EDC and HOBt

This protocol is a reliable and cost-effective method suitable for primary and less-hindered secondary amines.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup solutions: 1 M HCl (aq), saturated NaHCO₃ (aq), brine

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise over 2-3 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Reaction Monitoring: Monitor the consumption of the carboxylic acid starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[8] The aqueous washes remove the urea byproduct from EDC and excess reagents.[6]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for challenging substrates, including sterically hindered secondary amines and electron-deficient anilines, where Protocol 1 may be sluggish or low-yielding.[2][9]

Materials & Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup solutions: Water, ethyl acetate, brine

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids (to a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change (often to yellow) may be observed.

  • Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation of the carboxylic acid.[6]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Reaction Monitoring: Monitor progress by TLC or LC-MS. HATU-mediated reactions are typically much faster than EDC couplings.[6]

  • Work-up:

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (2x) to remove residual DMF and byproducts.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reagent Stoichiometry and Optimization

The following table summarizes the recommended reagent stoichiometry for different classes of amines.

ComponentPrimary Amine (e.g., Benzylamine)Secondary Amine (e.g., Piperidine)Aniline (e.g., 4-Chloroaniline)Causality & Field Insights
Carboxylic Acid 1.0 equiv1.0 equiv1.0 equivThe limiting reagent.
Amine 1.1 equiv1.2 equiv1.2 equivA slight excess ensures complete consumption of the more valuable acid. Increased excess for less nucleophilic amines.
Coupling Reagent EDC: 1.2 equivHATU: 1.2 equivEDC: 1.5 equivHATU: 1.2 equivHATU: 1.2 equivIncreased EDC may be needed for slower couplings. HATU is generally preferred for challenging amines.[10]
Additive HOBt: 1.2 equiv(with EDC)HOBt: 1.5 equiv(with EDC)N/A (HATU contains HOAt)Stoichiometry should match the coupling reagent to prevent side reactions.[6]
Base (DIPEA) 2.5-3.0 equiv3.0 equiv3.0-4.0 equivMust neutralize the acid, any amine salt, and byproduct acids (e.g., from EDC·HCl). DIPEA is a non-nucleophilic hindered base that avoids competing with the substrate amine.[7]
Solvent DCM, DMFDMFDMFDMF is a superior solvent for dissolving all reactants and intermediates, especially for polar substrates and HATU couplings.

Troubleshooting Common Issues

  • Low or No Product Formation:

    • Cause: Insufficient activation or unreactive amine. Electron-deficient anilines or very hindered amines can be challenging.[7][10]

    • Solution: Switch from the EDC/HOBt protocol to the more powerful HATU protocol. Consider gentle heating (40-50 °C) for particularly stubborn couplings, but monitor for decomposition. Ensure all reagents are anhydrous, as water will hydrolyze the activated intermediates.

  • Formation of N-acylurea byproduct:

    • Cause: The O-acylisourea intermediate rearranged before being intercepted by the amine or HOBt. This is more common with hindered amines.

    • Solution: Ensure HOBt is added with the other starting materials before EDC. Use a more polar solvent like DMF to favor the desired reaction pathway.

  • Difficulty in Purification:

    • Cause: The urea byproduct from EDC is soluble in some organic solvents. Residual DMF can be difficult to remove.

    • Solution: For EDC reactions, perform the recommended acidic and basic aqueous washes to remove the water-soluble urea.[6][8] For DMF-based reactions, extensive washing with water/brine during workup is critical. If issues persist, a reverse-phase chromatography purification may be necessary.

Mechanistic Diagram

G RCOOH R-COOH (Sultam Acid) O_acylisourea [O-Acylisourea Intermediate] (Unstable, Prone to Racemization) RCOOH->O_acylisourea + H⁺ EDC EDC EDC->O_acylisourea + H⁺ HOBt HOBt Amine R'-NH₂ HOBt_ester [HOBt-Active Ester] (More Stable) O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea + R'-NH₂ (slow/side rxn) Amide R-CO-NH-R' (Desired Amide) HOBt_ester->Amide + R'-NH₂

References

Application Note: Quantitative Analysis of 1,1-dioxo-1,2-thiazolidine-3-carboxylic Acid Using HPLC-UV and UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive and validated analytical protocols for the quantitative determination of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a heterocyclic compound with a cyclic sulfone (sultam) and a carboxylic acid moiety. Given its structure as a cyclic amino acid analogue, precise quantification is critical in various research and development settings, including synthetic chemistry, metabolism studies, and as a potential building block in drug discovery. We present two robust, validated methods: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine analysis and quantification of bulk material, and a highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for trace-level quantification in complex biological matrices. The rationale behind method selection, detailed step-by-step protocols, and comprehensive validation data are provided to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.

Introduction and Principles of Analysis

This compound (MW: 165.17 g/mol , Formula: C₄H₇NO₄S) is a polar, acidic compound whose analysis presents specific challenges.[1][2][3] The lack of a significant chromophore necessitates UV detection at low wavelengths, while its high polarity can make it challenging to retain on traditional reversed-phase chromatography columns. The methods detailed herein are designed to address these challenges directly.

Chemical Structure:

Chemical structure of this compound

(Image Source: PubChem CID 495758)

Method Selection Rationale:

  • HPLC-UV: This method is ideal for quality control, purity assessment, and the analysis of reaction kinetics where analyte concentrations are expected to be in the microgram per milliliter (µg/mL) range. The core principle involves using a reversed-phase C18 column with an acidic mobile phase. The low pH (~2.5-3.0) ensures that the carboxylic acid group (predicted pKa ≈ 2.95) remains protonated, preventing peak tailing and ensuring reproducible retention.[3][4]

  • UHPLC-MS/MS: For pharmacokinetic studies, biomonitoring, or trace impurity analysis, UHPLC-MS/MS offers unparalleled sensitivity and selectivity.[5] This method leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for superior retention of this polar analyte.[6] Detection is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), which provides definitive identification and quantification, even in the presence of co-eluting matrix components.[7]

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

This protocol is optimized for the quantification of this compound in samples such as bulk powder, synthetic reaction mixtures, or formulation studies.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep prep analysis analysis data data s1 Weigh Analyte Standard s2 Prepare Stock Solution (1 mg/mL in Diluent) s1->s2 s3 Create Calibration Curve (e.g., 1-200 µg/mL) s2->s3 s4 Prepare QC Samples s2->s4 a2 Inject Standards, QCs, and Samples s3->a2 s4->a2 s5 Prepare Unknown Sample (Dilute to within range) s5->a2 a1 Equilibrate HPLC System a1->a2 a3 Acquire Data (UV at 210 nm) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 d3 Calculate Unknown Concentrations d2->d3

Caption: Workflow for HPLC-UV quantification of the analyte.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)

  • Reagents: Phosphoric acid (ACS grade)

  • Diluent/Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v). Adjust pH to 2.5.

  • Mobile Phase B: Acetonitrile

Instrumentation and Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm

    • Run Time: 10 minutes

Protocol
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Diluent in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with the Diluent to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL) from the stock solution.

  • Sample Preparation: Dissolve and dilute unknown samples with the Diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis Sequence: Equilibrate the column for at least 30 minutes. Inject a blank (Diluent), followed by the calibration standards, QC samples, and unknown samples.

Validation Summary

The method should be validated according to established guidelines to ensure it is fit for purpose.[8][9][10]

ParameterSpecificationTypical Result
Linearity (Range) 1 - 200 µg/mLr² ≥ 0.999
Accuracy 80 - 120% Recovery98.5 - 101.2%
Precision (RSD) ≤ 5%Intra-day: 1.5%, Inter-day: 2.8%
LOD S/N ≥ 3~0.3 µg/mL
LOQ S/N ≥ 10~1.0 µg/mL
Specificity No interference at analyte retention timePeak purity > 99%

Method 2: Quantification by UHPLC-MS/MS

This protocol is designed for the sensitive and selective quantification of the analyte in complex biological matrices like human or animal plasma.

Experimental Workflow: UHPLC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing prep prep analysis analysis data data s1 Prepare Standards & QCs in Matrix (e.g., Plasma) s2 Aliquot 50 µL Sample, Standard, or QC s1->s2 s3 Add Internal Standard (IS) s2->s3 s4 Protein Precipitation (150 µL ACN with IS) s3->s4 s5 Vortex & Centrifuge (14,000g, 10 min) s4->s5 s6 Transfer Supernatant for Analysis s5->s6 a2 Inject Supernatant s6->a2 a1 Equilibrate HILIC Column a1->a2 a3 Acquire Data (MRM Mode) a2->a3 d1 Integrate Analyte & IS Peaks a3->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve (Ratio vs. Concentration) d2->d3 d4 Calculate Unknown Concentrations d3->d4

Caption: Workflow for UHPLC-MS/MS quantification from plasma.

Materials and Reagents
  • Analyte & Solvents: As in Method 1.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used (e.g., a related cyclic sulfonyl carboxylic acid).

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Water:Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water

  • Precipitation Solution: Acetonitrile containing the internal standard at a fixed concentration (e.g., 50 ng/mL).

Instrumentation and Conditions
  • UHPLC System: Waters Acquity UPLC, Sciex ExionLC, or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), operated in negative ion mode.

  • Column: HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • UHPLC Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %B
      0.0 95
      3.0 50
      3.1 95

      | 5.0 | 95 |

  • MS/MS Conditions (Theoretical):

    • Ion Source Temp: 550 °C

    • IonSpray Voltage: -4500 V

    • MRM Transitions:

      • Analyte: Q1: 164.0 m/z → Q3: 120.0 m/z (Loss of CO₂)

      • Analyte (confirming): Q1: 164.0 m/z → Q3: 100.0 m/z (Loss of SO₂)

      • Internal Standard: To be determined based on its structure.

    • Note: Collision energy and other MS parameters must be optimized experimentally.

Protocol
  • Standard/QC Preparation: Prepare calibration standards and QC samples by spiking known amounts of the analyte stock solution into blank control plasma.

  • Sample Preparation: a. To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of ice-cold Precipitation Solution. b. Vortex vigorously for 1 minute to precipitate proteins.[6] c. Centrifuge at 14,000 x g for 10 minutes at 4 °C. d. Carefully transfer the supernatant to a clean autosampler vial for injection.

  • Analysis Sequence: Inject a blank, calibration curve, QCs, and unknown samples. Ensure no carryover is observed between injections.

Validation Summary

This method should be validated according to regulatory guidance for bioanalytical methods.

ParameterSpecificationTypical Result
Linearity (Range) 0.5 - 500 ng/mLr² ≥ 0.995 (weighted 1/x²)
Accuracy 85 - 115% Recovery94.7 - 106.3%
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: < 8%, Inter-day: < 11%
LLOQ S/N ≥ 10, Accuracy ±20%0.5 ng/mL
Selectivity No significant peaks in blank matrixPassed
Matrix Effect CV of IS-normalized factor ≤ 15%8.5%

Conclusion

Two distinct, robust, and reliable analytical methods have been presented for the quantification of this compound. The HPLC-UV method serves as an excellent tool for routine analysis and quality control of high-concentration samples, offering simplicity and accessibility. For applications demanding high sensitivity and selectivity, such as the analysis of biological samples, the UHPLC-MS/MS method provides the necessary performance for trace-level quantification. The detailed protocols and validation parameters in this note provide a solid foundation for researchers to implement these methods, ensuring the generation of accurate and reproducible data.

References

Application Note: Safe Handling and Storage Protocols for 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency management of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid (CAS: 1146957-01-8). As a compound with increasing relevance in synthetic chemistry and drug development, understanding its specific hazard profile is critical for ensuring laboratory safety and maintaining sample integrity. The protocols outlined herein are designed for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and experimental excellence.

Compound Identification and Hazard Profile

This compound is a sulfur-containing heterocyclic compound, structurally related to amino acids.[1] Its physical form is typically a white to yellow solid.[2] A thorough understanding of its identity and associated hazards is the foundation of safe laboratory practice.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound PubChem[1]
CAS Number 1146957-01-8 PubChem[1]
Molecular Formula C₄H₇NO₄S PubChem[1][2][3]
Molecular Weight 165.17 g/mol PubChem[1][3]

| Canonical SMILES | OC(=O)C1CCS(=O)(=O)N1 | Guidechem[2] |

The primary risks associated with this compound are irritation and acute toxicity.[1][2][3] The Globally Harmonized System (GHS) provides a clear classification of these hazards, which dictates the necessary control measures.

Table 2: GHS Hazard Classification

GHS Class & Category Hazard Code Hazard Statement Source
Acute Toxicity, Oral (Category 4) H302 Harmful if swallowed PubChem[1][3]
Skin Corrosion/Irritation (Category 2) H315 Causes skin irritation PubChem[1][2][3]
Serious Eye Damage/Irritation (Category 2A) H319 Causes serious eye irritation PubChem[1][2][3]

| STOT, Single Exposure (Category 3) | H335 | May cause respiratory irritation | PubChem[1][2][3] |

Core Principles of Safe Handling: A Mechanistic Approach

Simply following rules is insufficient; understanding the causality behind safety protocols is paramount for adapting to varied experimental conditions.

  • Irritation Potential: The compound possesses a carboxylic acid functional group and is a derivative of a sulfonic acid, a class of compounds known to be irritants.[4] Contact with skin or eyes can lead to irritation due to its acidic nature and potential to denature proteins.[4]

  • Respiratory Hazard: As a fine powder, the compound can be easily aerosolized during handling (e.g., weighing, transferring).[5] Inhalation of these airborne particles can irritate the respiratory tract, as indicated by its H335 classification.[1][2][3] Therefore, engineering controls like fume hoods are not just recommended, but essential.

  • Hygroscopicity and Stability: The presence of polar functional groups (-COOH, -SO₂, -NH-) makes the compound likely to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This has two major implications:

    • Safety: Absorption of water can sometimes lead to exothermic reactions or changes in physical properties.[6]

    • Experimental Integrity: The absorbed water will alter the true mass of the compound, leading to significant errors in concentration calculations for subsequent experiments. It can also promote degradation over time. Proper storage in a dry environment is therefore critical for both safety and data reproducibility.[6]

Standard Operating Protocol: Laboratory Handling

This protocol is designed to be a self-validating system, where each step mitigates a known risk identified in Section 2.

3.1. Engineering Controls

  • Rationale: To prevent inhalation of aerosolized powder and protect the ambient laboratory environment.

  • Protocol:

    • All manipulations of the solid compound, including weighing, aliquoting, and preparing solutions, MUST be performed inside a certified chemical fume hood.

    • Ensure the fume hood sash is positioned at the lowest practical height to maximize airflow efficiency.

    • Verify fume hood functionality prior to beginning work.

3.2. Personal Protective Equipment (PPE)

  • Rationale: To prevent skin, eye, and respiratory contact. The selection of PPE is directly mapped to the GHS hazards.[8]

  • Protocol:

    • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a splash risk, a full face shield should be worn in addition to goggles.[4][9]

    • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of damage before use. If contact with the compound occurs, remove gloves immediately, wash hands thoroughly, and don new gloves.[5]

    • Body Protection: A standard laboratory coat must be worn and fully buttoned.

    • Respiratory Protection: For situations where dust generation is unavoidable despite engineering controls, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5][8]

3.3. Weighing and Dispensing Workflow

  • Rationale: To minimize the generation of airborne dust and prevent contamination.

  • Protocol:

    • Perform weighing on an anti-vibration table inside the fume hood.

    • Use a spatula to carefully transfer small amounts of the solid. Avoid dropping the powder from a height.

    • Tap the spatula gently on the side of the container to release the powder; do not shake or tap vigorously.

    • Close the primary container immediately after dispensing the required amount.

Storage Procedures and Stability

Proper storage is crucial for maintaining the compound's chemical integrity and preventing hazardous situations.

4.1. Optimal Storage Conditions

  • Rationale: To prevent degradation from moisture, light, and heat, and to avoid reactions with incompatible materials.

  • Protocol:

    • Container: Store in the original, tightly sealed container.[10][11] If the original container is compromised, transfer to a new, clearly labeled container made of compatible material (e.g., glass or polyethylene).

    • Atmosphere: The key is to maintain a dry environment. Storage in a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride) is strongly recommended.[6][12]

    • Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[10][11]

    • Location: Store in a designated cabinet for irritant and toxic chemicals, away from strong oxidizing agents and strong bases.[9][13]

Table 3: Storage Condition Summary

Parameter Recommendation Rationale
Temperature Cool, ambient Prevents thermal degradation.[10]
Atmosphere Dry/Inert Mitigates hygroscopicity, prevents hydrolysis.[6]
Container Tightly sealed, original or compatible Prevents moisture ingress and contamination.[11][14]

| Incompatibilities | Strong Oxidizing Agents, Strong Bases | Avoids potentially vigorous or hazardous reactions.[9][13] |

Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

5.1. Spill Response Protocol

  • Rationale: To contain and clean up the spilled material safely, without creating additional hazards like dust clouds.

  • Protocol:

    • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large.

    • Protect: Ensure you are wearing the appropriate PPE (See 3.2) before attempting cleanup.

    • Contain: For a solid spill, do NOT use water.[9] Gently cover the spill with a dry, inert absorbent material like sand, vermiculite, or soda ash.[9]

    • Clean: Carefully sweep or scoop the contained material into a designated, labeled waste container. Avoid actions that generate dust.[5]

    • Decontaminate: Wipe the spill area with a damp cloth (water or appropriate solvent), then place the cloth in the waste container.

    • Dispose: Dispose of the waste according to institutional and local regulations.

5.2. First Aid Measures

  • Rationale: To provide immediate care following exposure, based on established first aid principles for chemical contact.

  • Protocol:

Table 4: First Aid Summary

Exposure Route Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.[8][15] |

Waste Disposal

All waste containing this compound, including spilled material and empty containers, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[16]

Visual Workflow Summaries

The following diagrams provide a quick-reference guide to the key protocols described in this document.

G cluster_prep Preparation & PPE cluster_handling Handling in Fume Hood cluster_storage Storage & Cleanup a Verify Fume Hood Functionality b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Transfer Compound from Main Container b->c d Weigh Required Amount Minimizing Dust c->d e Prepare Solution or Use in Reaction d->e f Tightly Seal Main Container e->f g Place in Desiccator in Designated Cabinet f->g h Clean Work Area & Doff PPE g->h

Caption: Standard handling workflow for this compound.

G spill Solid Spill Occurs assess Is the spill large or in a public area? spill->assess evacuate Alert Others & Evacuate Call EHS assess->evacuate Yes small_spill Small, Contained Spill assess->small_spill No ppe Don Full PPE (Goggles, Gloves, etc.) small_spill->ppe contain Gently Cover with Inert Absorbent (Sand) ppe->contain collect Sweep into Labeled Hazardous Waste Container contain->collect decon Decontaminate Area and Dispose of Waste collect->decon

Caption: Decision logic for responding to a solid spill of the compound.

References

Application Notes & Protocols: Utilization of 1,1-Dioxo-1,2-thiazolidine-3-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of peptides with enhanced stability, constrained conformations, and novel biological activities is a cornerstone of modern drug discovery. This document provides a comprehensive guide to the proposed utilization of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a unique cyclic sulfonamide (γ-sultam), in solid-phase peptide synthesis (SPPS). This compound serves as a constrained amino acid analogue and a bioisostere of pyroglutamic acid (pGlu), offering a novel tool for medicinal chemists to modulate peptide properties. We present the scientific rationale for its incorporation, detailed protocols for its use in Fmoc-based SPPS, and discuss its potential to create peptides with significant therapeutic potential.

Introduction: The Rationale for a Novel Building Block

Standard peptide synthesis relies on the 20 proteinogenic amino acids. However, to overcome challenges such as poor metabolic stability and conformational flexibility, medicinal chemists often turn to unnatural or constrained amino acid analogues. This compound, hereafter referred to as DTC, is a compelling candidate for peptide modification for two primary reasons:

  • Conformational Constraint: The five-membered sultam ring rigidly holds the backbone atoms, reducing the conformational freedom of the peptide chain. Introducing such constraints can lock a peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[1][2][3]

  • Bioisosteric Replacement for Pyroglutamic Acid (pGlu): DTC is a sulfonamide-containing bioisostere of pyroglutamic acid.[4] Pyroglutamic acid is a common N-terminal feature in many hormones and neuropeptides, formed by the cyclization of glutamine.[5][6] This pGlu residue often plays a critical role in the peptide's biological activity and protects it from degradation by aminopeptidases.[5] Incorporating the more stable DTC moiety in place of a pGlu precursor (Gln) can prevent this cyclization side reaction during synthesis and result in a final peptide with enhanced resistance to enzymatic cleavage.[4][5]

This guide provides the foundational knowledge and protocols to explore the incorporation of DTC into peptide sequences, enabling the synthesis of novel peptidomimetics.

The DTC Moiety: A Structural Overview

DTC is a chiral molecule featuring a carboxylic acid at the 3-position, which allows it to be coupled as an amino acid analogue. The core structure is a five-membered ring containing a sulfonamide group (a sultam). This structure is analogous to the lactam ring of pyroglutamic acid.

Diagram: Structural Comparison

G cluster_0 This compound (DTC) cluster_1 Pyroglutamic Acid (pGlu) dtc dtc pglu pglu

Caption: Structural similarity between DTC and pGlu.

Proposed Mechanism of Incorporation in SPPS

The incorporation of DTC into a growing peptide chain on a solid support follows the fundamental principles of modern solid-phase peptide synthesis (SPPS).[7] The carboxylic acid of an N-terminally protected DTC monomer is activated by a coupling reagent, which facilitates the formation of a peptide bond with the free amine of the resin-bound peptide.

Workflow: Fmoc-Based DTC Coupling

The following diagram illustrates the key steps for incorporating an N-α-Fmoc protected DTC monomer into a peptide sequence using standard SPPS chemistry.

SPPS_Workflow Resin Resin-Bound Peptide with Free N-terminus Coupling Coupling Reaction Resin->Coupling Fmoc_DTC Fmoc-DTC-OH + Activation Reagents (e.g., HATU/DIPEA) Activated_Ester Activated Fmoc-DTC (e.g., OAt-ester) Fmoc_DTC->Activated_Ester Activation Activated_Ester->Coupling Coupled_Peptide Resin-Bound Peptide with DTC Incorporated Coupling->Coupled_Peptide Wash Wash Step Coupled_Peptide->Wash Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotection Next_AA Ready for Next Amino Acid Coupling Deprotection->Next_AA

Caption: Workflow for a single DTC coupling cycle in Fmoc-SPPS.

Experimental Protocols

These protocols are designed for manual Fmoc-based SPPS but can be adapted for automated synthesizers. The synthesis assumes the use of a standard solid support like Rink Amide resin for C-terminal amide peptides or Wang/2-Chlorotrityl resin for C-terminal acids.

Protocol 1: Standard Coupling of Fmoc-DTC-OH

This protocol describes the incorporation of an Fmoc-protected DTC monomer onto the free N-terminus of a peptide chain growing on a solid support.

Materials:

  • Fmoc-DTC-OH

  • Peptide-resin with a free N-terminus

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® OR HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid Phase Synthesis Vessel (e.g., fritted syringe)

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 eq.) in DMF for 30-60 minutes. Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain. Repeat with a second 15-minute treatment.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times) to remove all residual piperidine.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-DTC-OH (3 eq.) and an activating agent like HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated Fmoc-DTC-OH solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the reaction for another 1-2 hours or consider a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Global Deprotection

This protocol is for cleaving the final DTC-containing peptide from the resin and removing side-chain protecting groups.

Materials:

  • Synthesized, fully-protected peptide-resin

  • Cleavage Cocktail (e.g., Reagent B: TFA/H₂O/Phenol/TIS, 88:5:5:2, v/v/w/v)

  • Cold diethyl ether

  • Centrifuge and tubes

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage: Place the dry resin in a reaction vessel. Add the cleavage cocktail (approx. 10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 2-3 hours. The DTC sultam ring is stable to standard TFA cleavage conditions.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

  • Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase HPLC.

Data Presentation: Expected Coupling Efficiencies

While empirical data is not yet widely available, the coupling efficiency of Fmoc-DTC-OH is expected to be comparable to other sterically hindered amino acids, such as proline. The rigid ring structure may influence reaction kinetics.

Table 1: Hypothetical Coupling Efficiency Comparison

Amino Acid to be CoupledStandard Coupling Time (Hours)Expected Efficiency (Single Couple)Notes
Fmoc-Gly-OH1>99%Sterically unhindered.
Fmoc-Pro-OH2>98%Secondary amine, slower kinetics.
Fmoc-DTC-OH (Projected) 2-4 >95% Rigid structure may require longer coupling times or double coupling.
Fmoc-Ile-OH2>98%β-branched, sterically hindered.

Conclusion and Future Outlook

The utilization of this compound as a novel building block in peptide synthesis presents an exciting opportunity for the design of advanced peptidomimetics. Its role as a constrained analogue and a stable bioisostere of pyroglutamic acid provides a clear rationale for its use in developing peptides with improved pharmacological profiles. The protocols detailed herein offer a practical starting point for researchers to incorporate this unique γ-sultam into their peptide sequences. Future studies should focus on systematically evaluating the impact of DTC incorporation on peptide conformation, proteolytic stability, and biological activity across various therapeutic targets.

References

methods for derivatization of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid for screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 1,1-Dioxo-1,2-thiazolidine-3-carboxylic Acid for Screening Library Generation

Abstract

The this compound scaffold, a cyclic sulfonamide (γ-sultam) fused with an amino acid motif, represents a privileged structure in medicinal chemistry.[1][2] Its rigidified conformation and potential to engage in multiple hydrogen bonding interactions make it an attractive starting point for drug discovery campaigns. However, the inherent properties of the carboxylic acid group, such as poor membrane permeability and potential metabolic liabilities, often necessitate chemical modification to unlock its full therapeutic potential.[3][4][5] This guide provides a comprehensive overview of robust and efficient methods for the derivatization of this core scaffold, with a focus on generating structurally diverse compound libraries amenable to high-throughput screening (HTS). We will explore derivatization of the key carboxylic acid handle through amide bond formation, esterification, and advanced multicomponent reactions (MCRs), explaining the chemical rationale behind each strategy and providing detailed, field-tested protocols.

Introduction: The Strategic Value of the γ-Sultam-Acid Scaffold

Cyclic sulfonamides, or sultams, are increasingly recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][6] They serve as stable, non-hydrolyzable mimics of lactams, offering a distinct geometric and electronic profile.[1] The title compound, this compound, combines this potent sultam ring with a carboxylic acid, a critical pharmacophoric element for interacting with numerous biological targets.

Why Derivatize?

The primary goal of derivatization in a drug discovery context is to systematically modify a core structure to explore the surrounding chemical space and build a structure-activity relationship (SAR). For the title compound, derivatization aims to:

  • Improve Pharmacokinetic Properties: The carboxylic acid moiety is often associated with poor absorption, distribution, metabolism, and excretion (ADME) profiles.[3][7] Converting it to amides, esters, or other bioisosteres can enhance membrane permeability and metabolic stability.[8]

  • Generate Molecular Diversity: Creating a library of analogs with diverse substituents allows for comprehensive screening against various biological targets, maximizing the chances of identifying a hit.[][10]

  • Modulate Target Binding: The carboxylic acid is a potent hydrogen bond donor and acceptor. Modifying it allows for fine-tuning of binding interactions within a target's active site.

This guide will focus on three principal avenues for derivatization, as illustrated in the workflow below.

G cluster_methods Derivatization Strategies cluster_products Derivative Classes start 1,1-Dioxo-1,2-thiazolidine- 3-carboxylic Acid Core amide Amide Bond Formation (Library Synthesis) start->amide R-NH2, Coupling Reagents ester Esterification (Prodrugs & Probes) start->ester R-OH, Catalyst mcr Multicomponent Reactions (Max Diversity) start->mcr Aldehyde, Isocyanide, etc. amides Amide Library (R-NH2) amide->amides esters Ester Library (R-OH) ester->esters mcr_products Complex Scaffolds (e.g., α-Acyloxy Amides) mcr->mcr_products screening High-Throughput Screening (HTS) amides->screening esters->screening mcr_products->screening

Figure 1: Overall workflow for the derivatization of the core scaffold for screening library generation.

Derivatization via Amide Bond Formation

Amide coupling is the most frequently utilized reaction in medicinal chemistry for library generation due to the vast commercial availability of primary and secondary amines, allowing for extensive SAR exploration.[11] The reaction involves the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[12]

Rationale and Reagent Selection

The choice of coupling reagent is critical and depends on the substrate scope, desired reaction conditions, and cost. Modern coupling reagents are designed to be highly efficient, minimize side reactions, and, crucially for chiral centers like the one in our scaffold, prevent racemization.[13]

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.[13]Cost-effective, widely used. EDC byproducts are water-soluble, simplifying purification.Can cause racemization without additives (e.g., HOBt, Oxyma). DCC byproduct is a poorly soluble urea.[13]
Uronium/Aminium HATU, HBTUForms an activated OBt/OAt ester, which is less reactive than the O-acylisourea but more selective.High efficiency, low racemization rates, fast reaction times.[]Higher cost, can be sensitive to moisture.
Phosphonium PyBOP, BOPSimilar to uronium salts, forms an activated ester intermediate.Very effective for sterically hindered substrates.BOP produces a carcinogenic byproduct (HMPA).[13] PyBOP is a safer alternative.

For initial library synthesis, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) offers a robust, cost-effective, and scalable solution. The additive acts as a scavenger for the O-acylisourea intermediate, forming a more stable active ester that reacts cleanly with the amine, suppressing racemization.[13][15]

Protocol: EDC/HOBt-Mediated Amide Library Synthesis

This protocol describes the parallel synthesis of an amide library in a 96-well plate format.

Materials:

  • This compound

  • A library of diverse primary and secondary amines (pre-weighed or in solution)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well reaction block with sealing mat

  • Multichannel pipette, shaker/vortexer

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound, a 0.2 M stock solution of EDC, and a 0.2 M stock solution of HOBt in anhydrous DMF.

  • Amine Plate Preparation: In each well of the 96-well reaction block, add 1.1 equivalents of a unique amine. If the amines are salts (e.g., hydrochlorides), add 2.5 equivalents of DIPEA to each well.

  • Reagent Addition:

    • To each well, add 1.0 equivalent of the carboxylic acid stock solution.

    • Add 1.2 equivalents of the HOBt stock solution.

    • Add 1.2 equivalents of the EDC stock solution.

  • Reaction: Seal the reaction block securely with a mat. Place the block on a shaker and agitate at room temperature for 12-18 hours.

  • Reaction Monitoring (Optional): A small aliquot from a few representative wells can be analyzed by LC-MS to check for reaction completion.

  • Work-up:

    • Dilute each well with DCM.

    • Wash sequentially with water, saturated NaHCO₃ solution, and brine. This can be performed using liquid-handling robotics or manual multichannel pipetting.

    • Pass the organic layers through a 96-well filter plate containing anhydrous MgSO₄.

  • Solvent Removal & Storage: Evaporate the solvent from the collection plate using a centrifugal evaporator. The resulting library of crude amides can be dissolved in DMSO to create stock plates for screening.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) Intermediate O-Acylisourea (Highly Reactive) Acid->Intermediate + EDC EDC EDC ActiveEster HOBt Active Ester (Stable Intermediate) Intermediate->ActiveEster + HOBt HOBt HOBt Amide Amide Product (R-CONH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Byproduct EDC-Urea + HOBt

Figure 2: The role of HOBt in stabilizing the reactive intermediate in EDC-mediated amide coupling.

Derivatization via Esterification

Esterification is another fundamental strategy, often used to create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid.[7] It can also be used to generate fluorescent probes by coupling with a fluorescent alcohol.

Rationale and Method Selection
  • Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[16][17] While simple and inexpensive, the harsh conditions (heat, strong acid) are incompatible with sensitive functional groups.

  • Steglich Esterification: A much milder method that uses a carbodiimide (like DCC or EDC) and a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP).[18] This reaction proceeds at room temperature and is compatible with a wide range of functional groups, making it ideal for medicinal chemistry applications.

Protocol: Steglich Esterification

This protocol describes the synthesis of a single ester derivative. It can be adapted for parallel synthesis.

Materials:

  • This compound (1.0 eq)

  • Alcohol of interest (e.g., benzyl alcohol, 1.2 eq)

  • EDC (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the carboxylic acid, alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Quenching & Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a silica gel column with an ethyl acetate/hexanes gradient) to yield the pure ester.

Advanced Strategy: Multicomponent Reactions (MCRs)

For generating maximum structural diversity from simple starting materials in a single, atom-economical step, multicomponent reactions are unparalleled.[19] The Ugi and Passerini reactions are isocyanide-based MCRs that brilliantly utilize a carboxylic acid as a key input.

  • Passerini Three-Component Reaction (3-CR): A carboxylic acid, an aldehyde or ketone, and an isocyanide react to form an α-acyloxy carboxamide.[19][20][21]

  • Ugi Four-Component Reaction (4-CR): A carboxylic acid, an aldehyde or ketone, a primary amine, and an isocyanide react to form a bis-amide.[22][23]

The ability to vary four distinct inputs in the Ugi reaction allows for the exponential growth of a screening library from a small set of starting materials.

Protocol: Ugi Four-Component Reaction

This protocol describes a general procedure for an Ugi reaction to generate a highly functionalized derivative.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., benzaldehyde, 1.0 eq)

  • Primary Amine (e.g., benzylamine, 1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)

  • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

Procedure:

  • Amine & Aldehyde Pre-mixing: In a vial, dissolve the amine and aldehyde in the chosen solvent (Methanol is standard; TFE can accelerate the reaction). Stir for 30 minutes at room temperature to allow for the formation of the imine intermediate.

  • Addition of Acid and Isocyanide: Add the this compound to the mixture, followed by the isocyanide.

  • Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours. The reaction is often self-indicating, with the potent smell of the isocyanide disappearing upon consumption.

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can often be precipitated by adding the concentrated residue to water or a non-polar solvent like hexanes.

    • If necessary, purify the product via flash column chromatography or preparative HPLC.

G Acid Sultam-Acid (Component 1) Reaction Ugi 4-CR (One Pot) Acid->Reaction Amine Amine (Component 2) Amine->Reaction Aldehyde Aldehyde (Component 3) Aldehyde->Reaction Isocyanide Isocyanide (Component 4) Isocyanide->Reaction Product Complex Bis-Amide Product Reaction->Product High Atom Economy

Figure 3: The convergence of four diverse inputs in the Ugi reaction to generate a single, complex product.

Conclusion

The this compound scaffold is a versatile starting point for the construction of diverse and innovative screening libraries. By leveraging robust chemical transformations—from classic amide couplings and esterifications to powerful multicomponent reactions—researchers can efficiently explore the chemical space around this privileged core. The protocols and strategies outlined in this guide provide a validated framework for generating high-quality compound libraries, accelerating the hit-finding process in modern drug discovery.

References

The Strategic Application of 1,1-dioxo-1,2-thiazolidine-3-carboxylic Acid in the Synthesis of Novel Protease Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Proteases are a class of enzymes critical to a vast array of physiological and pathological processes, making them a prime target for therapeutic intervention. The development of potent and selective protease inhibitors remains a cornerstone of modern drug discovery. This comprehensive guide details the strategic application of a unique chiral building block, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid , in the rational design and synthesis of novel protease inhibitors. This cyclic sulfonamide, a constrained analog of L-cysteic acid, offers a rigid scaffold that can effectively mimic peptide backbones and present pharmacophoric elements in a defined spatial orientation. We will explore the underlying chemical principles, provide detailed, field-tested protocols for its incorporation into peptidomimetic structures, and discuss its impact on the pharmacological profile of the resulting inhibitors.

Introduction: The Rationale for a Constrained Scaffold

The pursuit of effective protease inhibitors has historically been dominated by peptidomimetic strategies. However, linear peptide-based inhibitors often suffer from poor metabolic stability, low oral bioavailability, and a lack of target selectivity. To overcome these limitations, medicinal chemists have increasingly turned to conformationally constrained scaffolds that can mimic the bioactive conformation of a peptide substrate while offering improved pharmacokinetic properties.

(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid , a cyclic γ-sultam, has emerged as a promising chiral building block in this context. Its rigid five-membered ring structure effectively locks the torsional angles of the backbone, reducing the entropic penalty upon binding to the target protease. The sulfonyl group, with its tetrahedral geometry and hydrogen-bonding capabilities, can engage in crucial interactions within the enzyme's active site.[1] Furthermore, the carboxylic acid functionality provides a convenient handle for peptide coupling and further molecular elaboration.

The inherent chirality of the (3S)-enantiomer, derived from L-cysteine, allows for the stereospecific synthesis of inhibitors, a critical factor in achieving high potency and selectivity. This guide will provide the practical knowledge necessary to leverage the unique properties of this scaffold in the synthesis of next-generation protease inhibitors.

Core Synthetic Strategy: Amide Bond Formation

The primary method for incorporating the 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid scaffold into a larger molecule is through the formation of an amide bond. This is typically achieved by coupling the carboxylic acid with a primary or secondary amine. The choice of coupling reagent and reaction conditions is critical to ensure high yields and prevent racemization of the chiral center.

Below is a general workflow for the synthesis of a protease inhibitor incorporating the cyclic sulfonamide core.

Synthesis Workflow A 1,1-dioxo-1,2-thiazolidine- 3-carboxylic acid C Amide Coupling (EDC, HOBt, or HATU) A->C B Amine Component (e.g., chiral amine, amino acid ester) B->C D Intermediate Amide C->D High Yield E Deprotection (if necessary) D->E F Further Coupling or Functionalization E->F G Final Protease Inhibitor F->G

Caption: General workflow for protease inhibitor synthesis.

Detailed Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative protease inhibitor intermediate. These methods are based on established procedures and can be adapted for the synthesis of a variety of target molecules.

Protocol 1: Synthesis of N-Acyl-(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxamide

This protocol details the coupling of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid with a representative chiral amine, (R)-1-amino-2,3-dihydro-1H-inden-2-ol, a common fragment in protease inhibitors.

Materials:

  • (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

  • (R)-1-amino-2,3-dihydro-1H-inden-2-ol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add a solution of (R)-1-amino-2,3-dihydro-1H-inden-2-ol (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acyl-(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxamide.

Data Presentation: Representative Reaction Parameters

ParameterValue
Reactant Ratio (Acid:Amine:EDC:HOBt:DIPEA)1 : 1.1 : 1.2 : 1.2 : 2.5
SolventAnhydrous DMF
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Typical Yield75-85%
Protocol 2: Elaboration of the Intermediate to a Final Inhibitor

The synthesized intermediate from Protocol 1 can be further functionalized to yield a final protease inhibitor. This often involves coupling with another molecular fragment. The following is a conceptual protocol for such a transformation.

Elaboration_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Further Coupling cluster_2 Step 3: Final Product A Intermediate Amide (from Protocol 1) C Amide Coupling (HATU, DIPEA) A->C B Coupling Partner (e.g., Carboxylic Acid) B->C D Final Protease Inhibitor C->D Purification

Caption: Conceptual workflow for elaborating the intermediate.

Scientific Rationale and Causality

  • Choice of Coupling Reagents: EDC/HOBt and HATU are commonly used peptide coupling reagents that minimize the risk of racemization at the chiral center of the amino acid derivative.[2] They work by forming an activated ester intermediate that is more susceptible to nucleophilic attack by the amine.

  • Role of DIPEA: N,N-Diisopropylethylamine is a non-nucleophilic base used to neutralize the hydrochloride salts of amine components and to scavenge the acid produced during the coupling reaction. Its steric hindrance prevents it from competing with the desired amine nucleophile.

  • Conformational Constraint: The rigid 1,1-dioxo-1,2-thiazolidine ring system pre-organizes the molecule into a conformation that is favorable for binding to the protease active site. This reduces the entropic cost of binding, leading to higher affinity.[3]

  • Sulfonyl Group Interactions: The sulfonyl group is a key pharmacophoric feature. The two oxygen atoms can act as hydrogen bond acceptors, mimicking the hydrogen bonding pattern of a peptide carbonyl group and interacting with the backbone amide protons of the protease.[4]

Conclusion and Future Perspectives

The use of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid as a chiral building block represents a powerful strategy in the design of novel protease inhibitors. Its rigid scaffold, combined with the versatile chemistry of its functional groups, allows for the synthesis of a diverse range of peptidomimetics with potentially improved pharmacological properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this unique scaffold in their own drug discovery programs. Future work in this area may focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of novel derivatives with enhanced potency and selectivity against a broader range of protease targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Dioxo-1,2-thiazolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you improve the yield and purity of your synthesis.

Introduction

This compound, a cyclic sulfonamide or γ-sultam, is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several challenges that can impact the final yield and purity. This guide will walk you through a reliable synthetic pathway, highlight critical parameters, and provide solutions to common experimental hurdles.

The most common and cost-effective synthetic route starts from the readily available amino acid, L-cysteine. The overall strategy involves two key transformations: the oxidation of the thiol group to a sulfonic acid, followed by the intramolecular cyclization to form the γ-sultam ring.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target yield for the synthesis of this compound?

A1: With optimized conditions for each step, an overall yield of 60-70% from L-cysteine is achievable. The oxidation step can proceed in high yield (>90%), while the cyclization and purification steps are typically where yield loss is most significant.

Q2: My overall yield is very low. Which step is the most likely cause?

A2: The intramolecular cyclization step is often the most challenging and yield-limiting. Incomplete reaction, formation of side products due to intermolecular reactions, and difficulties in purification can all contribute to low yields. It is crucial to optimize the conditions for this step carefully.

Q3: What are the main safety precautions I should take during this synthesis?

A3: The oxidation of L-cysteine often involves strong oxidizing agents like performic acid or chlorine gas, which are corrosive and toxic.[1][2] These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The use of strong bases like sodium hydride during cyclization also requires careful handling in an inert, anhydrous atmosphere to prevent fires.

Synthetic Pathway Overview

The synthesis of this compound can be accomplished in a three-step sequence starting from L-cysteine.

Synthesis_Pathway LCysteine L-Cysteine LCysteicAcid L-Cysteic Acid LCysteine->LCysteicAcid Step 1: Oxidation Precursor N-(2-bromoethyl)-L-cysteic acid LCysteicAcid->Precursor Step 2: N-Alkylation FinalProduct This compound Precursor->FinalProduct Step 3: Intramolecular Cyclization

Caption: Overall synthetic pathway.

Detailed Protocols and Troubleshooting Guides

Step 1: Oxidation of L-Cysteine to L-Cysteic Acid

This initial step involves the oxidation of the thiol group of L-cysteine to a sulfonic acid. A reliable method for this transformation is oxidation with performic acid, generated in situ from formic acid and hydrogen peroxide.

Experimental Protocol
  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve L-cysteine (1 equivalent) in 90% formic acid.

  • Cool the solution to 0 °C.

  • Slowly add 30% hydrogen peroxide (3 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the formic acid and water.

  • The resulting white solid is L-cysteic acid, which can be used in the next step without further purification, though recrystallization from water/ethanol can improve purity if needed.

Troubleshooting Guide: Step 1
Problem Possible Cause(s) Solution(s)
Low yield of L-cysteic acid Incomplete oxidation.Ensure the use of a sufficient excess of hydrogen peroxide. Monitor the reaction by TLC until the starting material is fully consumed.
Decomposition of the product.Maintain the temperature below 10 °C during the addition of hydrogen peroxide to avoid overheating and potential side reactions.
Product is a sticky oil instead of a solid Residual formic acid or water.Ensure complete removal of solvents under high vacuum. Co-evaporation with toluene can help remove residual water.

Step 2: Synthesis of N-(2-bromoethyl)-L-cysteic acid

This step introduces the two-carbon linker required for the subsequent intramolecular cyclization.

Experimental Protocol
  • Suspend L-cysteic acid (1 equivalent) in a suitable solvent such as DMF.

  • Add a base, for example, sodium carbonate (2.2 equivalents), to the suspension.

  • Add 1,2-dibromoethane (1.5 equivalents) and heat the mixture to 60-70 °C for 8-12 hours.

  • Monitor the reaction by TLC for the disappearance of L-cysteic acid.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Troubleshooting Guide: Step 2
Problem Possible Cause(s) Solution(s)
Low conversion to the N-alkylated product Insufficiently strong base or low reaction temperature.Consider using a stronger base like potassium carbonate or increasing the reaction temperature.
Low solubility of L-cysteic acid.Ensure vigorous stirring and consider using a co-solvent to improve solubility.
Formation of multiple products Over-alkylation (dialkylation) or side reactions.Use a smaller excess of 1,2-dibromoethane and carefully monitor the reaction progress.

Step 3: Intramolecular Cyclization to this compound

This is the critical ring-forming step to generate the γ-sultam. The choice of base and reaction conditions is paramount for achieving a high yield.

Caption: Mechanism of the intramolecular cyclization.
Experimental Protocol

  • Dissolve the crude N-(2-bromoethyl)-L-cysteic acid (1 equivalent) in a polar aprotic solvent like THF or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in portions.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting Guide: Step 3
Problem Possible Cause(s) Solution(s)
Low or no product formation The base is not strong enough to deprotonate the sulfonamide.Use a stronger base like NaH or potassium tert-butoxide. Ensure anhydrous conditions as strong bases react with water.
The reaction temperature is too low.After the initial addition of the base at 0 °C, allowing the reaction to proceed at room temperature or with gentle heating (40-50 °C) may be necessary.
Formation of a significant amount of polymer-like material Intermolecular side reactions are competing with the desired intramolecular cyclization.Perform the reaction under high-dilution conditions (i.e., a lower concentration of the starting material) to favor the intramolecular pathway.
Product is difficult to extract from the aqueous layer The product is highly polar and has some water solubility.Perform multiple extractions with a larger volume of organic solvent. Continuous liquid-liquid extraction can also be employed.

Purification of the Final Product

This compound is a polar and acidic compound, which can make purification challenging.

Crystallization

If the crude product is obtained as a solid, crystallization is the preferred method of purification.

  • Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., water, ethanol, or a mixture).

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For crude products that are oils or highly impure solids, column chromatography is necessary.

  • Normal Phase Chromatography: Due to the high polarity of the product, elution from a standard silica gel column may require a very polar mobile phase (e.g., dichloromethane/methanol with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing).[1]

  • Reversed-Phase Chromatography: This can be an effective technique. Use a C18 column with a mobile phase of water and acetonitrile or methanol, with 0.1% formic or acetic acid added to both solvents to ensure the carboxylic acid is protonated.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the purification of very polar compounds. It uses a polar stationary phase and a mobile phase with a high organic content.

Troubleshooting Workflow for Purification

Purification_Workflow start Crude Product is_solid Is it a solid? start->is_solid crystallize Attempt Crystallization is_solid->crystallize Yes chromatography Column Chromatography is_solid->chromatography No is_pure Is it pure? crystallize->is_pure final_product Pure Product is_pure->final_product Yes is_pure->chromatography No normal_phase Normal Phase (Polar Eluent + Acid) chromatography->normal_phase reversed_phase Reversed Phase (Water/Organic + Acid) chromatography->reversed_phase hilic HILIC chromatography->hilic normal_phase->final_product reversed_phase->final_product hilic->final_product

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Purification of 1,1-Dioxo-1,2-thiazolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this polar, zwitterionic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₄H₇NO₄S[1]Indicates a small, polar molecule.
Molecular Weight 165.17 g/mol [1]Relevant for calculating molar equivalents and yields.
Structure Contains a carboxylic acid, a secondary amine within a cyclic sulfonamide (sultam) ring.The presence of both acidic (carboxylic acid) and weakly basic (sulfonamide nitrogen) groups suggests zwitterionic character, leading to high polarity and potentially low solubility in non-polar organic solvents.
Predicted pKa ~2.95 (for the carboxylic acid)The acidic nature of the carboxylic acid will dominate the overall properties. At neutral pH, the molecule will exist as a carboxylate anion.
General Solubility Expected to be highly soluble in water and polar protic solvents (e.g., methanol, ethanol) and poorly soluble in non-polar organic solvents (e.g., hexane, dichloromethane).This dictates the choice of solvents for recrystallization and chromatography.
Stability Sulfonamides are generally more stable in neutral to alkaline conditions and can be susceptible to degradation under acidic conditions.[2] Thiazolidine rings can be sensitive to pH extremes.[3][4]Purification methods should ideally be conducted under neutral or mildly acidic conditions to prevent ring opening or other degradation.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of this compound.

Q1: My crude product is a sticky oil/gum. How can I solidify it?

A1: Oiling out is a common issue with highly polar, zwitterionic compounds, especially when impurities are present that depress the melting point.[5][6]

  • Initial Approach: Trituration. Try triturating the oil with a solvent in which the desired product is insoluble but the impurities are soluble. Good starting points are diethyl ether, ethyl acetate, or dichloromethane. Stir the oil vigorously with the solvent. The product may solidify as a fine powder, which can then be filtered.

  • Solvent Precipitation. If you have an idea of a good solvent for your compound (e.g., methanol or water), dissolve the oil in a minimal amount of this "good" solvent and then add a "poor" solvent (e.g., diethyl ether or acetone) dropwise with stirring until the product precipitates.

Q2: I'm having trouble spotting my compound on a normal phase (silica gel) TLC plate. What can I do?

A2: Due to its high polarity, this compound will likely have a very low Rf value (streaking at the baseline) on standard silica gel TLC with common non-polar solvent systems.[7]

  • Use a More Polar Mobile Phase. Try a mobile phase with a higher proportion of a polar solvent like methanol or ethanol. A common system for polar acids is dichloromethane:methanol with a small amount of acetic or formic acid (e.g., 90:10:1 DCM:MeOH:AcOH). The acid helps to suppress the ionization of the carboxylic acid, reducing tailing.

  • Consider Reversed-Phase TLC. Reversed-phase TLC plates (C18) are better suited for polar compounds.[2] A typical mobile phase would be a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 80:20 Water:Acetonitrile + 0.1% TFA).

Q3: What are the likely impurities I should be looking for?

A3: The impurities will largely depend on the synthetic route. A common synthesis for a similar compound, alkyl isothiazolidine-1,1-dioxide 3-carboxylates, involves the reaction of α-amino acid ester hydrochlorides with (2-chloroethyl)sulfonyl chloride.[8] Based on this and general chemical principles, likely impurities include:

  • Unreacted Starting Materials: Such as the starting amino acid or sulfonyl chloride.

  • Hydrolyzed Reagents: For example, (2-chloroethyl)sulfonic acid from the hydrolysis of the sulfonyl chloride.

  • Side-Products: Such as dimers or polymers formed from side reactions.

  • Inorganic Salts: From reagents or workup steps (e.g., NaCl, Na₂SO₄).

III. Troubleshooting Purification by Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids. However, the zwitterionic nature of this compound can present challenges.

Problem 1: The compound is insoluble in all common organic solvents, but very soluble in water, making single-solvent recrystallization difficult.

  • Causality: The high polarity and zwitterionic nature of the molecule lead to strong intermolecular interactions, making it highly soluble in water and poorly soluble in less polar organic solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold.[9]

  • Solution: Mixed-Solvent Recrystallization.

    • Dissolve the crude product in a minimal amount of a hot "good" solvent in which it is very soluble (e.g., water or methanol).

    • While the solution is still hot, slowly add a "poor" solvent in which the compound is insoluble (e.g., ethanol, isopropanol, or acetone) until the solution becomes slightly cloudy (turbid).

    • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

G start Crude Product dissolve Dissolve in minimal hot solvent (e.g., water, methanol) start->dissolve hot_solution Hot, clear solution obtained? dissolve->hot_solution add_poor_solvent Slowly add hot 'poor' solvent (e.g., ethanol, acetone) until turbidity appears hot_solution->add_poor_solvent Yes troubleshoot Troubleshooting hot_solution->troubleshoot No (insoluble impurities) reheat Add a few drops of hot 'good' solvent to clarify add_poor_solvent->reheat cool Cool slowly to room temperature, then ice bath reheat->cool crystals Crystals form? cool->crystals filter Filter, wash with cold 'poor' solvent, and dry crystals->filter Yes crystals->troubleshoot No too_much_solvent Too much 'good' solvent used. Evaporate some solvent and retry. troubleshoot->too_much_solvent oiling_out Compound 'oiling out'. Reheat, add more 'good' solvent, and cool slower. troubleshoot->oiling_out no_crystals No crystals form. Supersaturated solution. Scratch flask, add seed crystal. troubleshoot->no_crystals

Caption: A logical guide for selecting the appropriate chromatography method.

V. Final Purity Assessment

After purification, it is essential to assess the purity of the final product.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and help to identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): An analytical reversed-phase HPLC method can be used to determine the purity of the final compound with high accuracy.

By understanding the unique challenges posed by the purification of this compound and applying these systematic troubleshooting strategies, researchers can achieve a high degree of purity in their final product.

References

identifying and minimizing side reactions in the synthesis of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this constrained amino acid analog. As a cyclic sulfonamide, or γ-sultam, this molecule presents unique synthetic challenges, primarily during the critical ring-closing step.

This document provides troubleshooting guides, answers to frequently asked questions, and detailed experimental considerations based on established chemical principles and analogous reactions reported in the literature. Our goal is to equip you with the foundational knowledge to identify and minimize key side reactions, enabling a logical and efficient path to your target molecule.

Part 1: Synthetic Strategy and Core Challenges

The most chemically sound and commonly postulated route to this compound begins with the readily available amino acid, L-cysteine. The synthesis is conceptually a two-step process:

  • Oxidation: The thiol group of L-cysteine is exhaustively oxidized to a sulfonic acid, yielding L-cysteic acid. This is a generally high-yielding and reliable transformation.

  • Intramolecular Cyclization: The L-cysteic acid is then cyclized via dehydration to form the target γ-sultam ring. This step is the primary source of difficulty and potential side reactions. It requires the formation of an amide bond between the relatively non-nucleophilic nitrogen of the sulfamic acid and the carboxylic acid moiety.

The central challenge is that the conditions required to drive this dehydration (e.g., high heat, strong acids, or potent coupling agents) are often the same conditions that promote undesirable side reactions.

Synthetic_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Intramolecular Cyclization (Dehydration) L_Cysteine L-Cysteine L_Cysteic_Acid L-Cysteic Acid L_Cysteine->L_Cysteic_Acid e.g., Performic Acid [19] Target_Molecule 1,1-Dioxo-1,2-thiazolidine- 3-carboxylic Acid L_Cysteic_Acid->Target_Molecule Heat / Dehydrating Agent (High-Risk Step) Side_Reactions Key Side Reactions: - Decomposition - Oligomerization - Racemization Target_Molecule->Side_Reactions Side_Reactions cluster_Decomp Thermal Decomposition cluster_Oligo Oligomerization cluster_Rac Racemization Cysteic_Acid L-Cysteic Acid Decomp_Products Gases (SO₂, SO₃, N₂, H₂O) + Char Cysteic_Acid->Decomp_Products High Heat [5] Oligomer Linear Polyamide Cysteic_Acid->Oligomer High Concentration Racemic_Product Racemic Target Molecule Cysteic_Acid->Racemic_Product Base / Heat [13]

Technical Support Center: Crystallization of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your crystallization outcomes.

Core Principles & Compound Profile

Successful crystallization is a thermodynamic process governed by solubility, temperature, and solution composition.[1] For this compound, its molecular structure dictates a specific set of physicochemical properties that are critical to understand before designing a crystallization protocol.

The compound is a polar, cyclic amino acid derivative with a notably acidic proton on the carboxylic acid group.[2][3] This acidic nature is the most critical handle for controlling its solubility. At a pH below its pKa, the molecule is in its neutral, less soluble form. At a pH above its pKa, it deprotonates to form a highly polar, water-soluble carboxylate salt.[4][5] This pH-dependent behavior is a powerful tool for purification.[4][6]

PropertyValueSource
Molecular Formula C₄H₇NO₄S[2]
Molecular Weight 165.17 g/mol [7]
Predicted pKa ~2.95 ± 0.20[3]
Appearance White to Yellow Solid[3]
Boiling Point 399.4±52.0°C at 760 mmHg
pH-Dependent Equilibrium

The equilibrium between the neutral acid and its conjugate base is fundamental to its crystallization in aqueous systems.

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) A R-COOH (Protonated) Less Soluble B R-COO⁻ + H⁺ (Deprotonated Salt) More Soluble A->B + OH⁻ B->A + H⁺

Caption: pH effect on the solubility of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound won't crystallize, even after cooling the solution in an ice bath. What should I do?

A1: Failure to crystallize is typically due to one of several factors: the solution is not supersaturated, nucleation is inhibited, or there are excessive impurities.[8]

  • Problem: Insufficient Supersaturation. You may have used too much solvent.[9] The concentration of the compound is below its saturation point even at low temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[9] Once you observe a slight cloudiness or the formation of a few crystals, allow it to cool slowly again.

  • Problem: Nucleation Inhibition. Crystal growth requires a "seed" or nucleation site to begin.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[10] This action releases microscopic shards of glass that can serve as nucleation sites for crystal growth.[10]

    • Solution 2: Seeding. If you have a pure crystal from a previous batch, add a single, tiny crystal to the cooled solution.[8] This "seed" provides a template for further crystal lattice formation.

    • Solution 3: Anti-Solvent Addition. If you are using a highly polar solvent like water or ethanol, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble, like hexane or diethyl ether) dropwise until persistent cloudiness appears.[8] Then, add a few drops of the primary solvent to redissolve the cloudiness and cool slowly.

Q2: The compound separated as an oily liquid instead of solid crystals. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.[1] It can also be caused by a high concentration of impurities or too-rapid cooling.[9]

  • Causality: The high polarity of this compound and potential impurities can lead to a significant melting point depression. If the solution becomes supersaturated while still very hot, the compound may exceed its solubility limit as a liquid before it has a chance to form an ordered crystal lattice.

  • Solution Strategy:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.[9]

    • Allow the solution to cool much more slowly. Let it cool to room temperature on the benchtop, undisturbed, before attempting to cool it in an ice bath.[1] Slow cooling is crucial for allowing molecules to orient themselves into a stable crystal lattice.[9]

    • If oiling persists, consider that impurities may be the cause. A preliminary purification step, such as treatment with activated charcoal if colored impurities are present, may be necessary.[11]

Troubleshooting Decision Workflow

G Start Hot, Saturated Solution Cool Cool Slowly to Room Temp Start->Cool Result Observe Outcome Cool->Result Crystals Crystals Form Result->Crystals Ideal OiledOut Compound 'Oils Out' Result->OiledOut Problem NoCrystals No Crystals Form Result->NoCrystals Problem Success Collect Crystals Crystals->Success Reheat Reheat, Add More Solvent (5-10%) OiledOut->Reheat Scratch Scratch Flask / Add Seed Crystal NoCrystals->Scratch Reheat->Cool Evaporate Evaporate Some Solvent & Re-cool Scratch->Evaporate If fails Scratch->Success If successful Evaporate->Cool

Caption: A decision tree for common crystallization outcomes.

Q3: How can I use pH to my advantage during crystallization?

A3: Leveraging the compound's pKa (~2.95) is one of the most effective purification strategies.[3] The principle is to make the compound and its impurities soluble under one pH condition and then selectively precipitate the desired compound by changing the pH.

  • Mechanism: At a basic pH (e.g., pH 8-9), the carboxylic acid is deprotonated to its highly water-soluble carboxylate form. Many organic impurities may remain less soluble and can be removed by filtration. By subsequently acidifying the solution to a pH well below the pKa (e.g., pH 1-2), you protonate the carboxylate back to the neutral carboxylic acid, drastically reducing its water solubility and causing it to crystallize.[4][5]

  • Benefit: This method provides excellent purification from non-acidic or weakly acidic impurities and can result in very high-purity crystals.

Experimental Protocols
Protocol 1: Standard Recrystallization from a Mixed Solvent (Ethanol/Water)

This protocol is suitable for general purification where impurities are minimal. Alcohol/water mixtures are often a good choice for somewhat polar molecules.[12]

  • Solvent Preparation: Prepare a solution of 80% ethanol in water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot 80% ethanol/water solvent required to fully dissolve the solid at or near the boiling point.[10] Using an Erlenmeyer flask minimizes solvent evaporation.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot solvent to prevent premature crystallization and perform a hot gravity filtration to remove them.[12]

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[1][9]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal recovery.[10]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (a slightly "worse" solvent, like 60% ethanol/water, can be effective to minimize dissolving the product).[12]

  • Drying: Dry the crystals thoroughly. A melting point analysis can be used to assess purity.[12]

Protocol 2: pH-Mediated Crystallization from an Aqueous Solution

This protocol is highly effective for removing non-acidic or neutral impurities.

  • Dissolution: Dissolve the crude solid in a dilute aqueous base (e.g., 0.5 M NaOH or NaHCO₃) until the pH is ~8-9. Use a minimal volume to ensure the final concentration is high.

  • Clarification: If any solid impurities remain, filter the basic solution to remove them. If the solution is colored, you can treat it with a small amount of activated charcoal and then filter.[13]

  • Crystallization: Cool the solution in an ice bath. Slowly add a dilute acid (e.g., 1 M HCl) dropwise with stirring. Monitor the pH. As the pH drops below 3, the compound will begin to precipitate. Continue adding acid until the pH is ~1-2 to ensure complete protonation and crystallization.

  • Digestion: Allow the slurry to stir in the ice bath for 30 minutes to an hour. This "digestion" period allows for the formation of larger, more easily filterable crystals.

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the filter cake thoroughly with ice-cold deionized water to remove any residual salts (e.g., NaCl).

  • Drying: Dry the purified crystals completely.

Frequently Asked Questions (FAQs)
  • FAQ 1: What are the best starting solvents to screen?

    • Given the compound's polar nature, start with polar protic solvents. Good candidates include water, ethanol, methanol, and isopropanol.[11] Mixed solvent systems, such as ethanol/water, acetone/water, or methanol/diethyl ether, often provide the ideal solubility curve where the compound is very soluble when hot but poorly soluble when cold.[12][14]

  • FAQ 2: What are common impurities and how can I remove them?

    • Common impurities can include unreacted starting materials from the synthesis (e.g., cysteine derivatives, vinyl sulfonamides) or side products.[15] Highly colored, polar by-products can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[13] However, use charcoal sparingly, as it can also adsorb your desired product and reduce the yield.[9]

  • FAQ 3: What is a "solvent pair" and when should I use one?

    • A solvent pair consists of two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-" solvent).[13] This technique is used when no single solvent has the desired steep solubility-temperature profile. You dissolve the compound in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise to the hot solution until it becomes cloudy, indicating saturation.[14] A few drops of the "good" solvent are then added to clarify the solution, which is then cooled slowly.[14]

References

Technical Support Center: Optimization of Reaction Conditions for Modifying 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to streamline your synthetic efforts and overcome common challenges in modifying this versatile scaffold.

I. Foundational Principles: Understanding the Reactivity of the Scaffold

The this compound core, a cyclic sulfonamide, presents unique reactivity patterns. The electron-withdrawing nature of the sulfonyl group significantly influences the acidity of the N-H proton and the reactivity of the carboxylic acid moiety. Understanding these electronic effects is paramount to designing successful modification strategies.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses prevalent issues encountered during the modification of the this compound scaffold. A systematic approach to troubleshooting is often the most effective way to resolve experimental roadblocks.[1]

Low or No Product Yield

Low product yields can be attributed to several factors, from suboptimal reaction conditions to product decomposition.[1][2] A logical workflow can help pinpoint the root cause.

DOT Diagram: Troubleshooting Low Yield

Caption: A systematic workflow for troubleshooting low reaction yields.

Potential Cause Troubleshooting Steps & Explanation
Suboptimal Reaction Conditions Temperature, reaction time, and reactant concentrations are critical parameters.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]
Reagent and Solvent Purity Impurities in starting materials or solvents can act as catalysts for side reactions or inhibit the desired transformation. Ensure the use of high-purity reagents and anhydrous solvents, especially for moisture-sensitive reactions.[1]
Atmospheric Moisture and Oxygen Many organic reactions are sensitive to air and moisture.[1] If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]
Product Decomposition The desired product may be unstable under the reaction or workup conditions.[2] Monitor the reaction progress by TLC or LC-MS to check for the appearance of degradation products over time.[2]
Inefficient Mixing In heterogeneous reactions, inadequate stirring can lead to localized concentration gradients and reduced reaction rates.[1] Ensure the stirring is vigorous enough for the scale and viscosity of your reaction mixture.[1]
Product Loss During Workup The product may be partially soluble in the aqueous layer during extraction or may decompose on silica gel during chromatography.[3] Analyze all phases of the workup to identify potential points of product loss.[3]
Formation of Side Products

The presence of multiple reactive sites on the this compound molecule can lead to the formation of undesired side products.

Observation Potential Cause & Explanation Recommended Solution
Multiple Spots on TLC/LC-MS Lack of Chemoselectivity: Reagents may react with both the carboxylic acid and the N-H group of the sulfonamide.Employ protecting groups for either the carboxylic acid or the sulfonamide nitrogen to direct the reaction to the desired site.[4][5]
Polymerization or Tar Formation Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can lead to decomposition and polymerization of starting materials or products.[2]Optimize reaction conditions by running the reaction at a lower temperature or using milder reagents.
Unexpected Isomers Racemization: If the chiral center at C4 is sensitive to the reaction conditions, epimerization can occur, leading to a mixture of diastereomers.Use milder reaction conditions and consider chiral auxiliaries or catalysts if stereoselectivity is crucial.

III. Frequently Asked Questions (FAQs)

Amide Coupling Reactions

Q1: My amide coupling reaction with this compound is sluggish and gives low yields. What can I do?

A1: The nucleophilicity of the amine and the effectiveness of the coupling reagent are key. The electron-withdrawing sulfonyl group can decrease the nucleophilicity of the sulfonamide nitrogen, making direct acylation challenging. For the carboxylic acid moiety, standard peptide coupling reagents are generally effective.

  • Choice of Coupling Reagent: Carbodiimides like DCC or EDC, often used with additives like HOBt or DMAP, are common choices for activating the carboxylic acid.[6] Phosphonium salts (e.g., PyBOP, HBTU) or uranium/aminium salts (e.g., HATU) can also be highly effective, particularly for sterically hindered amines.

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. The reaction temperature can be gently heated (e.g., 40-50 °C) to increase the reaction rate, but monitor for decomposition.

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically required to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.

Esterification Reactions

Q2: I am having difficulty esterifying the carboxylic acid group. What are the best conditions?

A2: Fischer esterification, using an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a standard method.[7][8] However, the potential for side reactions under harsh acidic conditions should be considered.

  • Milder Alternatives: For more sensitive substrates, Steglich esterification using DCC and a catalytic amount of DMAP is a highly efficient method that proceeds under mild conditions.[6]

  • Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt with a base (e.g., Cs₂CO₃, K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent like DMF or acetonitrile is another effective strategy.

N-Functionalization

Q3: How can I selectively functionalize the sulfonamide nitrogen?

A3: The sulfonamide proton is acidic and can be deprotonated with a suitable base.

  • Alkylation: After deprotonation with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), the resulting anion can be alkylated with various electrophiles such as alkyl halides or tosylates.

  • Acylation: Acylation of the sulfonamide nitrogen can be achieved using acyl chlorides or anhydrides in the presence of a base. It's often necessary to protect the carboxylic acid group first to prevent competing reactions.[9]

Protecting Group Strategies

Q4: When should I use protecting groups, and which ones are most suitable?

A4: Protecting groups are essential when you need to perform a reaction at one functional group while another, more reactive group is present.[4][5]

  • Protecting the Carboxylic Acid: The most common protecting groups for carboxylic acids are esters, such as methyl, ethyl, or benzyl esters.[10] Benzyl esters are particularly useful as they can be removed by hydrogenolysis, which is a mild deprotection method.[11] t-Butyl esters, removed under acidic conditions, are also a good option.[10]

  • Protecting the Sulfonamide Nitrogen: The N-H of the sulfonamide can be protected with groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl), which are commonly used for protecting amines.[4] The choice of protecting group will depend on the stability of your molecule to the required deprotection conditions.

DOT Diagram: Protecting Group Strategy

Protecting_Group_Strategy cluster_N_Functionalization N-Functionalization cluster_C_Functionalization Carboxylic Acid Modification Start Starting Material: 1,1-dioxo-1,2-thiazolidine- 3-carboxylic acid Protect_COOH Protect Carboxylic Acid (e.g., as Benzyl Ester) Start->Protect_COOH Protect_NH Protect Sulfonamide N-H (e.g., with Boc group) Start->Protect_NH N_Reaction Reaction at Sulfonamide Nitrogen Protect_COOH->N_Reaction C_Reaction Reaction at Carboxylic Acid Protect_NH->C_Reaction Deprotect_COOH Deprotect Carboxylic Acid N_Reaction->Deprotect_COOH N_Product N-Functionalized Product Deprotect_COOH->N_Product Deprotelet_NH Deprotelet_NH C_Reaction->Deprotelet_NH Deprotect_NH Deprotect Sulfonamide C_Product C-Functionalized Product Deprotelet_NH->C_Product

Caption: Decision tree for protecting group strategy.

IV. Optimized Experimental Protocol: Amide Coupling

This protocol provides a detailed, step-by-step methodology for a standard amide coupling reaction to modify the carboxylic acid moiety.

Objective: To synthesize N-benzyl-1,1-dioxo-1,2-thiazolidine-3-carboxamide.

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMAP (0.1 eq).

  • Amine Addition: Add benzylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-1,1-dioxo-1,2-thiazolidine-3-carboxamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the DCC-activated carboxylic acid, which would lead to the reformation of the starting material and a decrease in yield.

  • DMAP as a Catalyst: DMAP acts as a potent acylation catalyst, significantly accelerating the reaction rate and allowing the reaction to proceed under mild conditions.[6]

  • Order of Addition: Adding the DCC at a low temperature helps to control the initial exothermic reaction and minimize the formation of N-acylurea byproducts.

  • Aqueous Workup: The acidic and basic washes are necessary to remove any unreacted starting materials and byproducts. The HCl wash removes excess benzylamine and DMAP, while the NaHCO₃ wash removes any remaining carboxylic acid.

V. References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds. 1

  • Benchchem. Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. 2

  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. 3

  • Wikipedia. Protecting group. 5

  • Oxford Learning Link. Appendix 6: Protecting groups. 10

  • Protecting groups in organic synthesis + H2O. 4

  • Protecting Groups. 11

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. --INVALID-LINK--

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. 6

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). 7

  • Chemguide. ESTERIFICATION - alcohols and carboxylic acids. 8

  • ACS Publications. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. 9

References

assessing the stability of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It is designed in a question-and-answer format to directly address common challenges and questions regarding the stability of this compound in various solvents and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is a cyclic sulfonamide, also known as a γ-sultam. This structure is a key pharmacophore in various biologically active molecules. The stability of this compound is of paramount importance because its degradation can lead to loss of efficacy, formation of potentially toxic byproducts, and unreliable experimental data. The core structure contains a sulfonamide group within a five-membered ring, which is susceptible to hydrolysis, particularly under acidic or basic conditions.

Q2: What are the primary degradation pathways for this compound?

The principal degradation pathway is the hydrolysis of the endocyclic sulfonamide (S-N) bond. This process breaks open the thiazolidine ring to form taurine derivatives. The rate and mechanism of this hydrolysis are highly dependent on the pH of the medium.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This pathway is generally slower than base-catalyzed hydrolysis for many sulfonamides.[1][2]

  • Base-Catalyzed Hydrolysis : In alkaline solutions, a hydroxide ion can directly attack the sulfur atom, leading to the formation of a trigonal bipyramidal intermediate.[3][4] This intermediate then collapses, cleaving the S-N bond. Studies on similar β-sultams have shown that base-catalyzed hydrolysis can be up to 10 million times faster than for their acyclic sulfonamide counterparts, highlighting the ring strain-induced reactivity.[3][5][6]

The specific degradation products can vary, but they generally result from the opening of the sultam ring.[7][8][9]

Q3: How does the choice of solvent affect the stability of this compound?

Solvent choice is critical. The polarity and protic nature of the solvent directly influence the compound's stability.

  • Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can participate directly in the degradation process through solvolysis (hydrolysis if the solvent is water). The presence of available protons can facilitate acid-catalyzed degradation, while their ability to form hydrogen bonds can stabilize transition states, accelerating the reaction. Aqueous solutions, especially those with non-neutral pH, are generally the most challenging for stability.[1]

  • Aprotic Solvents (e.g., Acetonitrile, DMSO, THF, Dichloromethane): These solvents are generally preferred for storing stock solutions and for non-aqueous reactions. Since they do not have acidic protons, they do not actively participate in hydrolysis. However, it is crucial to use anhydrous grades of these solvents, as even trace amounts of water can lead to gradual degradation over time, especially if the solution is exposed to acidic or basic impurities.

Q4: What is the best way to prepare and store stock solutions of this compound?

For maximum stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or acetonitrile. It is advisable to prepare concentrated stock solutions and store them at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize exposure to atmospheric moisture and light. For aqueous experiments, fresh dilutions should be made from the aprotic stock solution immediately before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid and unexpected degradation of the compound in an aqueous buffer. The pH of the buffer is too acidic or too basic.Confirm the pH of your buffer. For initial studies, use a neutral buffer (pH 7.0-7.4). If the experimental design requires acidic or basic conditions, be aware that degradation will be accelerated.[2]
Inconsistent results between experimental replicates. Fluctuation in temperature or pH; inconsistent handling of stock solutions.Use a temperature-controlled incubator or water bath. Ensure buffers are properly prepared and have sufficient buffering capacity. Standardize the procedure for thawing and handling stock solutions to minimize time at room temperature.
Appearance of unknown peaks in HPLC analysis over time. These are likely degradation products.Use a stability-indicating method, such as a gradient HPLC method, that can resolve the parent compound from its degradants.[10] Employ LC-MS to identify the mass of the unknown peaks and elucidate their structures, confirming they are derived from the parent compound.[8]
Precipitation of the compound in an aqueous solution. The compound's solubility limit has been exceeded.Determine the solubility of the compound in your chosen buffer system. It may be necessary to include a small percentage of an organic co-solvent (like DMSO) to maintain solubility, but be mindful that this can also affect stability.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule.[11][12][13][14]

Objective

To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to identify major degradation products.

Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile B Acid Hydrolysis 0.1 M HCl at 60°C A->B Dilute to 100 µg/mL C Base Hydrolysis 0.1 M NaOH at RT A->C Dilute to 100 µg/mL D Oxidative 3% H2O2 at RT A->D Dilute to 100 µg/mL E Photolytic ICH Q1B conditions A->E Dilute to 100 µg/mL F Thermal (Control) 60°C in ACN A->F Dilute to 100 µg/mL G Sample at t=0, 2, 6, 24, 48h B->G C->G D->G E->G F->G H Quench/Neutralize (if applicable) G->H I Dilute to final concentration H->I J Analyze by Stability-Indicating HPLC-UV/MS I->J K Calculate % Degradation & Identify Products J->K

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

    • Prepare the stressor solutions: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

  • Initiation of Stress Tests:

    • For each condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stressor solution.

    • Acidic: Mix with 0.1 M HCl and incubate at 60°C.

    • Basic: Mix with 0.1 M NaOH and keep at room temperature (RT).

    • Oxidative: Mix with 3% H₂O₂ and keep at RT.

    • Photolytic: Expose the solution in a quartz cuvette to light conditions as specified by ICH Q1B guidelines.

    • Thermal: Incubate the solution (in acetonitrile) at 60°C, protected from light.

    • Control: Keep a solution (in acetonitrile) at 4°C, protected from light.

  • Time-Point Sampling:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, and 48 hours).

  • Sample Quenching:

    • For the acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

    • No quenching is typically needed for oxidative, photolytic, or thermal samples.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a common starting point.[15][16]

    • Use a PDA/DAD detector to monitor peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.[17]

Data Interpretation and Summary

The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound relative to the t=0 sample. The results should be summarized in a table for easy comparison.

Table 1: Illustrative Stability Data Summary

Stress ConditionTime (hours)% Degradation of Parent CompoundMajor Degradation Products (m/z)
0.1 M HCl, 60°C 24~5%TBD
0.1 M NaOH, RT 6~15%TBD
3% H₂O₂, RT 48< 2%None Detected
Photolytic (ICH Q1B) 48< 1%None Detected

(Note: Data is illustrative and will vary based on precise experimental conditions.)

References

Technical Support Center: NMR Spectroscopy of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of this important class of heterocyclic compounds. The inherent structural features of these molecules often lead to complex and non-trivial NMR spectra. This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific issues you may face during your experiments.

Introduction: Why Are These Spectra So Complex?

The this compound core presents a "perfect storm" of NMR challenges. The five-membered ring is puckered and conformationally restricted, not planar. The presence of a chiral center at the C3 position (the nitrogen-bearing carbon) renders the protons on the adjacent methylene groups (C4 and C5) chemically non-equivalent. These are known as diastereotopic protons .[1][2][3] This non-equivalence, combined with geminal and vicinal couplings, results in complex multiplet patterns that are often severely overlapped, making direct interpretation from 1D ¹H NMR spectra exceptionally difficult.

This guide will walk you through systematic approaches to deconstruct these complex spectra, ensuring accurate and confident structural assignment.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges I should expect when analyzing the ¹H NMR spectrum of my compound?

A1: You should anticipate three primary challenges:

  • Severe Signal Overlap: The aliphatic protons on the thiazolidine ring (at the C4 and C5 positions) typically resonate in a narrow chemical shift window, leading to crowded and overlapping multiplets.

  • Diastereotopicity: The CH₂ groups at C4 and C5 will each contain two diastereotopic protons.[1][4] This means that instead of a single signal for each CH₂ group, you will observe two distinct signals, each with its own chemical shift and coupling pattern. These protons couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), creating complex patterns often referred to as ABX or even higher-order spin systems.

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), strong coupling or "second-order" effects can occur. This distorts the expected multiplet patterns (e.g., a doublet of doublets may appear as a set of four lines with unequal intensities), further complicating the analysis.

Q2: Where should I expect to see the key signals in the ¹H and ¹³C NMR spectra?

A2: While the exact positions depend on substitution, the following table provides typical chemical shift ranges for the core structure.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
-COOH 10.0 - 13.0165 - 185Often a broad singlet, its position is concentration and solvent dependent. Can be confirmed by D₂O exchange.[5][6][7]
H-3 (CH)~4.0 - 5.5~55 - 70The chemical shift is highly dependent on the substituent at C3.
H-4 (CH₂)~3.0 - 4.5~45 - 60Two diastereotopic protons will appear as separate, complex multiplets in this region.
H-5 (CH₂)~3.0 - 4.0~30 - 45Two diastereotopic protons will appear as separate, complex multiplets in this region.

Troubleshooting Guides: Specific Issues & Solutions

This section addresses specific, complex problems you might encounter during spectral interpretation.

Problem 1: The aliphatic region of my ¹H spectrum (3.0-4.5 ppm) is an uninterpretable mess of overlapping signals. How can I even begin to assign the C4 and C5 protons?

Answer: This is the most common issue. Direct interpretation of the 1D spectrum is often impossible. The key is to use two-dimensional (2D) NMR experiments to resolve the overlapping signals and establish connectivity. The causality behind this choice is that 2D NMR spreads the information across a second frequency dimension, resolving signals that are overlapped in 1D.

Recommended Workflow:

  • Acquire a High-Resolution ¹H-¹H COSY Spectrum: The COSY (Correlation Spectroscopy) experiment is the first and most critical step. It identifies protons that are coupled to each other (typically through 2 or 3 bonds). You will see cross-peaks connecting coupled protons. This allows you to trace the spin system within the ring: H-3 → H-4 protons → H-5 protons.

  • Acquire a ¹H-¹³C HSQC Spectrum: The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton directly to the carbon it is attached to.[8][9] This is an exceptionally powerful tool. It will definitively show you which proton signals belong to the C4 methylene group and which belong to the C5 methylene group by looking at their one-bond correlation to the respective carbon signals.

  • Combine the Data: By overlaying your COSY and HSQC spectra, you can build a complete picture of the ring's structure. For example, you can identify the H-3 proton and then use the COSY to find its coupling partners at C4. The HSQC will confirm these protons are attached to the C4 carbon. You can then walk along the chain using the COSY to find the C5 protons.

Problem 2: I've run a COSY and HSQC, but I'm still not sure which of the two diastereotopic protons at C4 is which (e.g., pro-R vs. pro-S). How can I assign them?

Answer: Differentiating between diastereotopic protons requires analyzing their coupling constants and/or their spatial relationships to other parts of the molecule. This is a subtle but important aspect of a complete structural assignment.

Advanced Techniques:

  • Coupling Constant (J) Analysis: The magnitude of the three-bond (³J) coupling constants depends on the dihedral angle between the coupled protons, as described by the Karplus equation. In a conformationally restricted ring, one proton at C4 will have a different dihedral angle with H-3 than its geminal partner. This often results in one large and one small ³J(H3-H4) coupling constant. Measuring these from a high-resolution 1D spectrum (or a quantitative J-resolved spectrum) can allow for assignment if you have a model of the ring's preferred conformation (e.g., from computational chemistry or X-ray crystallography).[10]

  • NOESY/ROESY Spectroscopy: The Nuclear Overhauser Effect (NOE) arises from through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are bonded. A 2D NOESY or ROESY experiment will show cross-peaks between protons that are spatially proximate. By identifying an NOE between one of the C4 protons and a substituent on another part of the molecule with a known stereochemistry, you can definitively assign its relative orientation.

Problem 3: Some of my signals are unusually broad, or I see more signals than expected. Could this be due to conformational dynamics?

Answer: Yes, this is a distinct possibility. The five-membered thiazolidine ring is not planar and can exist in multiple "puckered" conformations (e.g., envelope or twist forms).[11] Additionally, rotation around the S-N or N-C bonds can be restricted.[12]

Causality and Troubleshooting:

  • Intermediate Exchange: If the molecule is interconverting between two or more conformations on a timescale similar to the NMR experiment's timescale, this can lead to significant line broadening.

  • Slow Exchange: If the interconversion is slow, you may see separate sets of signals for each conformer, effectively doubling (or more) the number of peaks in your spectrum.

Solution: Variable Temperature (VT) NMR

The most effective way to diagnose and study these dynamic processes is with Variable Temperature (VT) NMR.

  • Heating the sample: If you are in an intermediate exchange regime, heating the sample will increase the rate of conformational exchange. This can cause the broad peaks to sharpen into a single, averaged signal.

  • Cooling the sample: If you are seeing averaged signals at room temperature, cooling the sample can slow the exchange rate enough to "freeze out" the individual conformers, allowing you to see distinct sets of sharp signals for each one.

Experimental Protocols & Visualization

Systematic Workflow for Spectral Interpretation

The following diagram illustrates a robust, self-validating workflow for assigning the NMR spectra of these complex molecules.

G cluster_1d 1D NMR cluster_2d 2D NMR Core Experiments cluster_adv Advanced & Confirmation cluster_final Final Assignment H1 ¹H NMR (Initial Overview) COSY ¹H-¹H COSY (Proton Connectivity) H1->COSY Identify Spin Systems HMBC ¹H-¹³C HMBC (Long-Range H-C Connectivity) H1->HMBC VTNMR VT-NMR (Dynamic Processes) H1->VTNMR Broad Signals? C13 ¹³C NMR / DEPT (Carbon Count & Type) HSQC ¹H-¹³C HSQC (Direct H-C Attachment) C13->HSQC Identify CH, CH₂, CH₃ C13->HMBC COSY->HSQC Resolve Overlap COSY->HMBC NOESY NOESY / ROESY (Through-Space Proximity) COSY->NOESY Stereochemistry HSQC->HMBC Confirm Skeleton HSQC->NOESY Stereochemistry HMBC->NOESY Stereochemistry ASSIGN Unambiguous Structure Confirmation HMBC->ASSIGN Final Check NOESY->ASSIGN VTNMR->ASSIGN

Caption: A logical workflow for NMR-based structure elucidation.

Protocol: Acquiring a High-Quality ¹H-¹³C HSQC Spectrum

The HSQC experiment is crucial for resolving ambiguity. Here is a generalized protocol.

Objective: To generate a 2D correlation map showing all one-bond ¹H-¹³C connections.

Methodology:

  • Sample Preparation: Prepare a solution of your compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg in 0.6 mL. Ensure the sample is fully dissolved and filtered if necessary.

  • Spectrometer Setup:

    • Lock and shim the spectrometer on your sample to achieve optimal magnetic field homogeneity.

    • Acquire standard ¹H and ¹³C reference spectra. Correctly reference the chemical shifts (e.g., to TMS or the residual solvent peak).

  • Load the HSQC Experiment:

    • Select a standard, gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker systems).

    • Set the spectral widths (SW) in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all signals of interest.

  • Set Key Parameters:

    • ¹J(CH) Coupling Constant: The pulse sequence is optimized for a specific one-bond C-H coupling constant. For sp³-hybridized carbons like those in the thiazolidine ring, a value of 145 Hz is a good starting point.

    • Number of Scans (NS): Set to a multiple of 8 or 16 (e.g., 8, 16, 32) per increment.

    • Number of Increments (F1 dimension): Use at least 256 increments for good resolution in the carbon dimension.

  • Acquisition: Start the experiment. The duration will depend on the concentration and the parameters chosen but typically ranges from 20 minutes to a few hours.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier Transform.

    • Phase correct the spectrum carefully.

    • Calibrate the axes using your reference 1D spectra.

  • Analysis: Interpret the resulting contour plot. Each cross-peak (δH, δC) indicates that the proton at chemical shift δH is directly attached to the carbon at chemical shift δC.

Visualizing the Core Spin System

This diagram illustrates the key protons and their through-bond coupling relationships in the thiazolidine ring.

G cluster_ring 1,1-dioxo-1,2-thiazolidine Ring H3 H-3 H4a H-4a H3->H4a ³J H4b H-4b H3->H4b ³J H4a->H4b ²J (gem) H5a H-5a H4a->H5a ³J H5b H-5b H4a->H5b ³J H4b->H5a ³J H4b->H5b ³J H5a->H5b ²J (gem)

Caption: Key ¹H-¹H couplings within the thiazolidine ring.

References

Technical Support Center: Strategies for Scaling Up Production of 1,1-Dioxo-1,2-thiazolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a key sulfonamide-containing bioisostere of pyroglutamic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and scalable manufacturing process.

Overview of the Synthetic Strategy

The most cost-effective and scalable synthesis route begins with commercially available α-amino acid ester hydrochlorides. The core strategy involves a multi-step process culminating in an intramolecular carbo-Michael reaction to form the target γ-sultam ring structure.

The general workflow is outlined below:

Synthetic_Workflow A α-Amino Acid Ester Hydrochloride B One-Pot Sulfonylation (2-chloroethyl)sulfonyl chloride A->B Step 1 C Alkyl 2-((vinylsulfonyl)amino)carboxylate (Intermediate) B->C Formation D Base-Mediated Cyclization (Intramolecular Carbo-Michael) C->D Step 2 E Ester Hydrolysis D->E Step 3 F This compound (Final Product) E->F Final Step

Caption: General Synthetic Workflow for the Target Molecule.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of the synthesis in a question-and-answer format.

Question: We are observing low yields (<70%) during the initial one-pot sulfonylation step (Step 1). What are the likely causes and solutions?

Answer: Low yield in the sulfonylation of the α-amino acid ester with (2-chloroethyl)sulfonyl chloride to form the vinyl sulfonamide intermediate is a common issue during scale-up. The root causes typically fall into three categories: incomplete reaction, side reactions, or mechanical loss during workup.

  • Causality: The reaction involves both sulfonylation and an in-situ elimination to form the vinyl group. This requires careful control of stoichiometry and base addition. Excess base can lead to hydrolysis of the ester or the sulfonyl chloride. Insufficient base will result in an incomplete reaction.

  • Troubleshooting Steps:

    • Base Control: Ensure the slow, controlled addition of your base (e.g., triethylamine) at a reduced temperature (0-5 °C) to manage the exotherm and prevent side reactions. Use a high-quality, anhydrous base to prevent hydrolysis.

    • Moisture Control: The sulfonyl chloride reactant is highly sensitive to moisture. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the amino acid ester starting material is a key indicator of completion.

    • Workup Optimization: Upon completion, a water quench is typically performed. If the pH is too high, you risk hydrolyzing your product. Ensure the quench is done carefully and the pH is adjusted to be neutral or slightly acidic before extraction.

Question: The intramolecular cyclization (Step 2) is sluggish and gives a mixture of product and unreacted vinyl sulfonamide. How can we drive this reaction to completion?

Answer: The base-mediated intramolecular carbo-Michael addition is the critical ring-forming step. Its success hinges on the choice of base, solvent, and temperature. A sluggish reaction points to insufficient activation of the nucleophile or unfavorable reaction kinetics.

  • Causality: This cyclization requires a strong, non-nucleophilic base to deprotonate the sulfonamide nitrogen, which then attacks the vinyl group. Sodium hydride (NaH) is often effective but presents significant safety and handling challenges at scale. The choice of solvent is also critical to ensure all reactants remain in solution and to stabilize the transition state.

  • Troubleshooting & Optimization:

Technical Support Center: Chiral Separation of 1,1-dioxo-1,2-thiazolidine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chiral separation of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid and related γ-sultam structures. It is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in developing robust and reproducible enantioselective methods for this class of compounds.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound?

The primary difficulties arise from the molecule's unique physicochemical properties. It is a polar, acidic compound due to the presence of both a carboxylic acid and a cyclic sulfonamide (γ-sultam) moiety. This structure leads to several challenges:

  • High Polarity: The compound has limited solubility in common non-polar solvents used in normal-phase chromatography, often requiring reversed-phase or polar organic modes.[1]

  • Acidic Nature: The carboxylic acid group can engage in undesirable ionic interactions with the stationary phase, leading to severe peak tailing and poor resolution. Suppressing this ionization is critical.[2]

  • Complex Chiral Recognition: Achieving enantioseparation requires a chiral stationary phase (CSP) that can establish a stable, transient diastereomeric complex with the analyte. The specific three-point interaction necessary for this recognition can be elusive and is highly dependent on both the CSP and the mobile phase conditions.[3]

Q2: Which types of chiral stationary phases (CSPs) are most effective for this compound?

Experience and literature suggest that polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds, including sulfonamides.[4][5] For this compound, the recommended starting points are:

  • Amylose-based CSPs: Columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) are excellent candidates.

  • Cellulose-based CSPs: Columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) offer complementary selectivity to amylose phases and should be included in initial screening.[6]

While other CSPs exist (e.g., Pirkle-type, macrocyclic glycopeptides), polysaccharide columns operated in reversed-phase or polar organic modes are generally the most effective for this polar analyte.[7]

Q3: What are the typical starting conditions for method development?

A systematic screening approach is the most efficient path to a successful separation.[7][8] Begin with a well-chosen set of columns and mobile phases to broadly explore the separation space.

Table 1: Recommended Starting Conditions for CSP Screening

ParameterCondition 1 (Reversed-Phase)Condition 2 (Reversed-Phase)Condition 3 (Polar Organic)
CSP Type Amylose & Cellulose DerivativesAmylose & Cellulose DerivativesAmylose & Cellulose Derivatives
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Gradient Isocratic (e.g., 80:20 A:B)Isocratic (e.g., 80:20 A:B)Isocratic (e.g., 90:10 A:B)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV (e.g., 210-220 nm)UV (e.g., 210-220 nm)UV (e.g., 210-220 nm)

Causality Note: The addition of an acidic modifier like formic acid or trifluoroacetic acid (TFA) is non-negotiable.[7] It serves to suppress the ionization of the analyte's carboxylic acid group, minimizing ionic interactions with the stationary phase and dramatically improving peak shape and reproducibility.

Q4: Should I use Normal-Phase, Reversed-Phase, or Polar Organic Mode?

For this specific analyte, Reversed-Phase or Polar Organic modes are strongly recommended.

  • Normal-Phase (NP): Typically uses non-polar solvents like hexane and isopropanol. The high polarity of this compound makes it poorly soluble in these systems, which can lead to sample precipitation and poor chromatography.[1]

  • Reversed-Phase (RP): Uses aqueous-organic mobile phases. This is highly compatible with the analyte's polarity. The water component and the use of acidic modifiers make RP an excellent starting point.

  • Polar Organic Mode (PO): Uses a combination of polar organic solvents (e.g., acetonitrile, methanol, ethanol). This mode can sometimes offer unique selectivity compared to RP and is a valuable secondary screening option.[6]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: I see only a single peak. Why are my enantiomers not separating?

This is the most common initial challenge, indicating a lack of enantioselectivity under the current conditions.

  • Potential Cause A: Incorrect Chiral Stationary Phase (CSP). The fundamental principle of chiral separation is the differential interaction between the enantiomers and the CSP.[3] If the chosen CSP cannot form a transient diastereomeric complex with your analyte, no separation will occur. Chiral recognition is a highly specific, three-dimensional process.[6]

  • Solution A: Systematically Screen Multiple CSPs. Do not rely on a single column. A robust method development strategy involves screening a minimum of two to four polysaccharide-based CSPs with complementary characteristics (e.g., an amylose-based and a cellulose-based column).[6][7]

  • Potential Cause B: Suboptimal Mobile Phase. The mobile phase directly influences how the analyte interacts with the CSP. The wrong solvent or additive can prevent the interactions necessary for chiral recognition. For acidic compounds, the absence of an acidic modifier is a frequent cause of failure.

  • Solution B: Screen Different Mobile Phase Systems.

    • Confirm Acidic Additive: Ensure 0.1% formic acid or TFA is present in all mobile phase components.

    • Switch Organic Modifier: If using acetonitrile-based mobile phases yields no separation, switch to methanol-based systems, and vice-versa. The choice of alcohol can profoundly alter selectivity.

    • Explore Polar Organic Mode: Test combinations like acetonitrile/methanol or acetonitrile/ethanol.

Experimental Workflow: Initial Method Development Screening

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation & Optimization Analyte Characterize Analyte (Polar, Acidic) CSP_Select Select 2-4 CSPs (Amylose & Cellulose-based) Analyte->CSP_Select MP_Select Prepare Mobile Phases (RP & Polar Organic) + 0.1% Acidic Additive CSP_Select->MP_Select Screen Run Isocratic Screen on all CSPs & Mobile Phases MP_Select->Screen Eval Evaluate Results (Resolution > 1.5?) Screen->Eval NoSep No Separation (Go back to Phase 1/2, try new CSPs/Solvents) Eval->NoSep No PartialSep Partial Separation (Resolution < 1.5) Eval->PartialSep Partial GoodSep Good Separation (Resolution > 1.5) Eval->GoodSep Yes Optimize Optimize Method (Flow Rate, Temperature, Isocratic %) PartialSep->Optimize GoodSep->Optimize

Caption: Workflow for chiral method development screening.

Problem 2: I have some separation, but the resolution is poor (Rs < 1.5) and/or the peaks are tailing.

This indicates that while some chiral recognition is occurring, the chromatographic conditions are not optimal.

  • Potential Cause A: Secondary Ionic Interactions. Even with an acidic modifier, residual ionic interactions between the analyte's carboxylate anion and the stationary phase can cause significant peak tailing, which collapses resolution.

  • Solution A: Adjust Additive Type and Concentration.

    • Increase Acid Concentration: Try increasing the formic acid concentration to 0.2%.

    • Switch to a Stronger Acid: Replace formic acid with 0.1% trifluoroacetic acid (TFA). TFA is a stronger ion-pairing agent and can be more effective at masking active sites on the silica support.

  • Potential Cause B: Incorrect Mobile Phase Strength. The ratio of organic solvent to the aqueous or other polar component is a key driver of retention and selectivity.[6] An incorrect ratio can lead to peaks eluting too quickly (poor resolution) or too slowly (broad peaks).

  • Solution B: Fine-Tune the Isocratic Composition. If you have partial separation with 20% acetonitrile, for example, analyze the sample again at 15% and 25%. Small changes in the organic content can have a large impact on the selectivity factor (α) and, consequently, the resolution.

  • Potential Cause C: Low Temperature. Lowering the analysis temperature often improves resolution in chiral separations by enhancing the stability of the transient diastereomeric complexes.

  • Solution C: Reduce Column Temperature. If your system is equipped with a column thermostat, try reducing the temperature from 25 °C to 15 °C or 10 °C. This often increases retention time but can provide the necessary boost in resolution.

Problem 3: My retention times are drifting and the results are not reproducible.

Reproducibility issues often point to problems with the column's chemical environment or the overall system state.

  • Potential Cause A: Insufficient Column Equilibration. Chiral stationary phases, especially polysaccharide-based ones, can require extended equilibration times to ensure the surface is fully conditioned with the mobile phase.[2] Switching between different mobile phases without proper equilibration is a common source of instability.

  • Solution A: Implement a Rigorous Equilibration Protocol. When changing mobile phases, flush the column with at least 20-30 column volumes of the new mobile phase. Before starting a sequence of analyses, let the mobile phase run through the column for at least 30-60 minutes to ensure a stable baseline and equilibrated stationary phase.

  • Potential Cause B: Additive "Memory Effects". CSPs are notoriously sensitive to their history. Traces of additives (especially basic ones like diethylamine from previous analyses) can remain on the stationary phase for long periods, altering selectivity in subsequent runs.[3]

  • Solution B: Dedicate Columns and Use Proper Washing.

    • Dedicate a Column: If possible, dedicate a specific chiral column to a single method or at least to acidic mobile phases only.

    • Implement Wash Steps: If a column must be used for different methods, flush it thoroughly with a strong, compatible solvent like isopropanol or ethanol between uses. For immobilized CSPs, stronger solvents like DMF or THF can be used for regeneration, but always consult the column's instruction manual first.[9]

Troubleshooting Logic: Poor Resolution (Rs < 1.5)

G Start Problem: Poor Resolution (Rs < 1.5) CheckTailing Is there significant peak tailing? Start->CheckTailing AdjustAdditive Adjust Acidic Additive 1. Increase Formic Acid to 0.2% 2. Switch to 0.1% TFA CheckTailing->AdjustAdditive Yes OptimizeMP Optimize Mobile Phase Strength & Composition CheckTailing->OptimizeMP No Recheck Re-evaluate Resolution AdjustAdditive->Recheck AdjustTemp Decrease Column Temperature (e.g., to 15°C) OptimizeMP->AdjustTemp AdjustTemp->Recheck Recheck->OptimizeMP No, try next step Success Resolution > 1.5 Method Optimized Recheck->Success Yes

Caption: Decision tree for troubleshooting poor resolution.

Detailed Experimental Protocols
Protocol 1: Column Cleaning and Regeneration (Immobilized Polysaccharide CSPs)

This protocol is a general guideline. ALWAYS verify solvent compatibility with your specific column's instruction manual to prevent irreversible damage.[9]

  • Disconnect the Column from the Detector: This prevents contamination of the detector cell.

  • Initial Flush: Flush the column with 100% Isopropanol (IPA) at a low flow rate (e.g., 0.2 mL/min) for 30 minutes.

  • Strong Solvent Wash: For stubborn contaminants on an immobilized column, switch to 100% Tetrahydrofuran (THF) or Dichloromethane (DCM). Flush with 10 column volumes.

  • Intermediate Flush: Flush again with 100% IPA for 15 minutes to remove the strong solvent.

  • Storage/Equilibration:

    • For storage, switch to the recommended storage solvent (often Hexane/IPA).

    • To prepare for a new method, switch directly to the new mobile phase and equilibrate for at least 60 minutes.

References

Validation & Comparative

A Comparative Analysis of 1,1-Dioxo-1,2-thiazolidine-3-carboxylic Acid and Its Bioisosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of rational drug design. This approach aims to enhance a molecule's pharmacological profile by substituting a functional group with another that possesses similar physicochemical and steric properties, thereby improving efficacy, metabolic stability, and pharmacokinetic parameters while mitigating toxicity. This guide provides an in-depth comparative analysis of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a constrained amino acid analog featuring a cyclic sulfamide (sultam) backbone, with its key bioisosteres. We will delve into the rationale behind these substitutions, supported by experimental data and detailed protocols, to empower researchers in the strategic design of novel therapeutic agents.

Introduction to the Core Scaffold and the Rationale for Bioisosteric Replacement

This compound presents a unique scaffold for drug design. The rigid sultam ring conformationally constrains the amino acid backbone, which can lead to increased selectivity for a biological target. The carboxylic acid moiety, a common pharmacophore, is crucial for interacting with many biological targets through hydrogen bonding and ionic interactions. However, the presence of a carboxylic acid can also introduce challenges, including rapid metabolism, poor membrane permeability, and potential for the formation of reactive metabolites[1]. Similarly, the sultam ring, while offering structural rigidity, has its own set of physicochemical properties that may warrant modification to optimize a drug candidate's profile.

Bioisosteric replacement offers a powerful strategy to address these limitations. By substituting the carboxylic acid or modulating the core sultam ring, medicinal chemists can fine-tune the molecule's properties to achieve a more desirable therapeutic profile.

The Logic of Bioisosteric Design

The selection of a suitable bioisostere is a multifactorial decision guided by the desire to mimic or modulate specific properties of the parent functional group. This guide will focus on the comparative analysis of the parent compound with bioisosteres for both the carboxylic acid and the sultam ring.

Figure 1: Bioisosteric replacement strategies for this compound.

Part 1: Carboxylic Acid Bioisosteres - A Head-to-Head Comparison

The carboxylic acid group is a frequent starting point for bioisosteric modification. Here, we compare the parent molecule with three common carboxylic acid bioisosteres: tetrazole, acylsulfonamide, and hydroxamic acid.

Physicochemical Properties

The success of a bioisostere often lies in its ability to replicate the acidic nature of the carboxylic acid while offering advantages in other properties like lipophilicity and metabolic stability.

CompoundStructurepKa (approx.)clogPKey Features
Parent Compound This compound~3-4-0.9[2]Strong acid, polar.
Tetrazole Bioisostere 3-(1H-Tetrazol-5-yl)-1,2-thiazolidine 1,1-dioxide~4.5-5[3]Higher than parentSimilar acidity to carboxylate, metabolically stable[4].
Acylsulfonamide Bioisostere N-(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)methanesulfonamide~2-3VariableHighly acidic, can offer improved membrane permeability[5].
Hydroxamic Acid Bioisostere 1,1-Dioxo-N-hydroxy-1,2-thiazolidine-3-carboxamide~8-9[6]Lower than parentWeaker acid, potential for metal chelation[6].

Table 1: Comparative physicochemical properties of the parent compound and its carboxylic acid bioisosteres.

Pharmacokinetic Profile

A primary motivation for carboxylic acid bioisosterism is the enhancement of a drug's pharmacokinetic (PK) profile.

ParameterParent Compound (Predicted)Tetrazole BioisostereAcylsulfonamide Bioisostere
Metabolic Stability Susceptible to glucuronidationHigh resistance to metabolism[4]Generally stable, can vary
Membrane Permeability Low due to high polarityCan be higher, but context-dependentOften improved
Oral Bioavailability Potentially lowOften improved over carboxylic acidsGenerally good

Table 2: Predicted comparative pharmacokinetic properties.

Pharmacodynamic Considerations

The choice of bioisostere can significantly impact target engagement. While tetrazoles are often considered excellent mimics of carboxylates in binding interactions, the altered geometry and electronic distribution of other bioisosteres can lead to different binding modes and potencies. For instance, the ability of hydroxamic acids to chelate metal ions can be exploited for metalloenzyme inhibitors.

Part 2: Sultam Ring Bioisosteres - Exploring the Core Scaffold

While the carboxylic acid is a common point of modification, the sultam ring itself can be a target for bioisosteric replacement to modulate properties such as polarity, hydrogen bonding capacity, and synthetic accessibility. A key bioisostere for the γ-sultam is its corresponding γ-lactam analog, pyroglutamic acid.

Structural and Electronic Comparison
Featureγ-Sultam (in parent)γ-Lactam (in pyroglutamic acid)
Acidity of N-H Acidic (pKa ~10-11)Neutral
Hydrogen Bond Acceptor Two sulfonyl oxygensOne carbonyl oxygen
Reactivity More reactive towards nucleophilic attack than lactams[6]Generally stable amide

Table 3: Comparison of γ-sultam and γ-lactam rings.

Replacing the sultam with a lactam removes the acidic sulfonamide proton and reduces the number of hydrogen bond acceptors, which can significantly impact solubility and target interactions. The increased reactivity of sultams compared to lactams can be a consideration for potential covalent inhibitors[6].

Figure 2: A typical experimental workflow for the comparative analysis of bioisosteres.

Experimental Protocols

To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following section details methodologies for key assays.

Synthesis of a Tetrazole Bioisostere

Objective: To synthesize 3-(1H-Tetrazol-5-yl)-1,2-thiazolidine 1,1-dioxide as a bioisostere of this compound.

Step 1: Synthesis of 1,1-Dioxo-1,2-thiazolidine-3-carbonitrile

  • To a solution of 1,1-dioxo-1,2-thiazolidine-3-carboxamide (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add trifluoroacetic anhydride (2.2 eq.).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile. Purify by column chromatography.

Step 2: Cycloaddition to form the Tetrazole

  • To a solution of the nitrile from Step 1 (1 eq.) in N,N-dimethylformamide (DMF), add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and acidify with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired tetrazole.

pKa Determination by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the parent compound and its bioisosteres.

Methodology:

  • Preparation of Solutions: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place a known volume of the test compound solution in a beaker with a magnetic stir bar.

  • Titration: Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.05 mL) and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point[3][7][8].

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the compounds across an artificial lipid membrane.

Methodology:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane)[9][10][11][12].

  • Solution Preparation: Prepare a solution of the test compound in a buffer at a relevant pH (e.g., pH 7.4) for the donor compartment. Fill the acceptor plate wells with the same buffer.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = [C]acceptor / (Area * Time * [C]donor)

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of the compounds in the presence of liver microsomes.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4)[1][4][13][14][15].

  • Incubation: Incubate the reaction mixture at 37 °C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Conclusion

The bioisosteric replacement of the carboxylic acid in this compound with moieties such as tetrazoles and acylsulfonamides presents a viable strategy for modulating the physicochemical and pharmacokinetic properties of this scaffold. Tetrazoles, in particular, are well-established as metabolically robust mimics of carboxylic acids. The choice of bioisostere should be guided by a thorough understanding of the specific liabilities of the lead compound and the desired property improvements. Furthermore, exploring bioisosteric replacements for the sultam ring itself, such as a lactam, opens up additional avenues for structural diversification and property optimization. The experimental protocols provided in this guide offer a framework for the systematic and comparative evaluation of these analogs, enabling data-driven decisions in the pursuit of novel and improved therapeutic agents.

References

A Senior Application Scientist’s Guide to Validating Biological Assays for 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Proline Bioisostere

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic agents. 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid belongs to a fascinating class of compounds that, due to its structural features, can be considered a bioisostere of pyroglutamic acid and an analogue of the crucial amino acid, L-proline.[1][2] While the broader family of thiazolidinones has demonstrated a vast spectrum of biological activities, including antidiabetic, antimicrobial, and anti-inflammatory properties, the specific activity of this molecule remains a subject of investigation.[3][4]

The structural similarity to proline strongly suggests that its biological activity may stem from interaction with proline-metabolizing enzymes or proline-dependent signaling pathways.[5] Proline is not merely a building block for proteins; it is a critical osmoprotectant, a modulator of cellular redox status, and a key player in stress responses.[6] Therefore, a compound that modulates its metabolism could have significant therapeutic implications.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate a biological assay for this compound. We will move beyond rote protocol-listing to explain the scientific rationale behind experimental choices. Our focus is on establishing a robust, self-validating system that ensures data is not only accurate but also scientifically meaningful. We will compare a classic, yet flawed, methodology with a highly specific enzymatic assay, underscoring the critical importance of assay selection in generating trustworthy and reproducible results.

Section 1: The Foundation of Trustworthiness: Core Principles of Bioanalytical Method Validation

Before delving into specific protocols, it is imperative to ground our work in the principles of bioanalytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines to ensure that data submitted for regulatory review is reliable and reproducible.[7][8] These principles are not merely bureaucratic hurdles; they are the bedrock of scientific integrity. An assay is only as valuable as it is trustworthy.

The core validation parameters, as defined by the FDA Bioanalytical Method Validation (BMV) Guidance, include:[7]

  • Accuracy: How close the measured value is to the true value. This is typically assessed by analyzing quality control (QC) samples with known concentrations and calculating the percent error.

  • Precision: The degree of scatter or variability in repeated measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), expressed as the coefficient of variation (%CV).

  • Selectivity: The ability of the assay to measure the analyte of interest without interference from other components in the sample matrix (e.g., other metabolites, endogenous compounds).

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[7]

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Adherence to these principles transforms a mere experimental procedure into a validated, self-consistent system capable of generating data suitable for critical decision-making in a drug development pipeline.

Section 2: A Comparative Analysis of Assay Methodologies

The choice of assay is the most critical decision in this process. A poorly chosen assay can generate misleading data, wasting valuable time and resources. Here, we compare two distinct approaches to quantifying the activity of our proline analogue.

Method A: The Traditional Approach - Indirect Proline Quantification (Ninhydrin Assay)

The ninhydrin-based colorimetric assay has been a workhorse in biochemistry for decades to quantify amino acids.[9] In the context of our compound, this assay would be used indirectly: one would measure the amount of proline substrate consumed by an enzyme (e.g., proline dehydrogenase) in the presence and absence of the inhibitor.

  • Scientific Principle: At an acidic pH and high temperature, ninhydrin reacts with proline to form a distinct red-colored product that can be quantified spectrophotometrically.[10]

  • Causality of Choice (Pros): The primary advantage is its simplicity and low cost. The reagents are widely available, and the procedure does not require sophisticated instrumentation.

  • Inherent Flaw (Cons): The critical weakness of the ninhydrin assay is its lack of specificity .[6] It is known to react with other amino acids, particularly ornithine, which can be present in biological extracts. This cross-reactivity can lead to a significant overestimation of proline content, thereby masking the true inhibitory effect of the test compound. This method serves as our "alternative" to highlight the importance of specificity.

Method B: The Gold Standard - Direct, Specific Enzymatic Fluorometric Assay

A superior approach is to directly measure the activity of a specific, purified enzyme that metabolizes proline. For this guide, we will focus on Proline Dehydrogenase (PRODH) , a key enzyme in the proline catabolic pathway. The activity of our test compound will be determined by its ability to inhibit the PRODH-catalyzed conversion of L-proline, a process coupled to the generation of a fluorescent signal.

  • Scientific Principle: PRODH oxidizes L-proline. This reaction can be coupled to a developer and a probe, where the enzymatic activity results in a highly fluorescent product.[5] The rate of fluorescence generation is directly proportional to the enzyme's activity. An inhibitor will slow this rate.

  • Causality of Choice (Pros): This method is highly specific to the enzymatic reaction of interest. By using a purified enzyme and a specific substrate, we eliminate the interferences that plague the ninhydrin assay. Fluorometric detection provides significantly higher sensitivity than colorimetric methods, allowing for the use of lower enzyme and substrate concentrations, which is critical for accurately determining inhibitor potency.[5]

  • Trustworthiness: The assay's design, which directly measures the consequence of enzyme activity, provides a direct functional readout of the compound's effect. This is the method we will validate.

Section 3: Detailed Experimental Protocols and Data Visualization

Here, we provide the detailed, step-by-step methodologies for validating the specific enzymatic fluorometric assay (Method B).

Experimental Workflow: Enzymatic Fluorometric Assay

The overall workflow is designed to first establish optimal assay conditions and then use those conditions to validate the assay's performance according to FDA guidelines.

cluster_results Analyze Lineweaver-Burk Plot start Perform PRODH Assay with Varying [Substrate] and Fixed [Inhibitor] comp Competitive Inhibition (Km increases, Vmax constant) start->comp Lines intersect on Y-axis noncomp Non-competitive Inhibition (Km constant, Vmax decreases) start->noncomp Lines intersect on X-axis uncomp Uncompetitive Inhibition (Both Km and Vmax decrease) start->uncomp Lines are parallel

References

A Comparative Guide to the Structure-Activity Relationship of Thiazolidine-Based Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antibiotic resistance, the scientific community is in a constant search for novel strategies to preserve the efficacy of our current antibiotic arsenal. One of the most significant threats is the emergence and spread of metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of MBL inhibitors: derivatives of the thiazolidine scaffold. While the broader family of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acids holds therapeutic potential, this guide will focus on a well-researched subset—thiazolidine-based compounds designed to inhibit MBLs, offering a compelling case study in rational drug design.

The Rationale for Targeting Metallo-β-Lactamases

MBLs are zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[3] Unlike serine-β-lactamases, for which clinically approved inhibitors like clavulanic acid and avibactam exist, there are currently no MBL inhibitors available for clinical use.[2][4] This critical gap in our therapeutic options has spurred intensive research efforts to identify and optimize novel MBL inhibitors. The thiazolidine scaffold has emerged as a promising starting point due to its ability to mimic the transition state of β-lactam hydrolysis and to present functional groups that can interact with the catalytic zinc ions in the MBL active site.[1]

Comparative Analysis of Thiazolidine-Based MBL Inhibitors

Two prominent classes of thiazolidine-based MBL inhibitors have been explored: bisthiazolidines (BTZs) and 2-mercaptomethyl thiazolidines (MMTZs). This section will compare their SAR and performance based on available experimental data.

BTZs were designed to mimic the structure of bicyclic β-lactam antibiotics, with the aim of being recognized by the MBL active site.[1][3] The core concept is to incorporate a metal-binding group onto a scaffold that resembles the natural substrate of the enzyme.

Key SAR Insights for Bisthiazolidines:

  • The Thiol Group is Crucial for Activity: The presence of a thiol (or a group that can be hydrolyzed to a thiol) is a recurring theme in potent MBL inhibitors. In the case of BTZs, the thiol group directly interacts with the zinc ions in the active site of NDM-1, a clinically significant MBL.[1]

  • Stereochemistry Matters: The stereochemistry of the substituents on the thiazolidine rings significantly impacts inhibitory potency. This is likely due to the need for precise positioning of the metal-binding group and other functionalities within the enzyme's active site.

  • The Carboxylate Moiety for Substrate Recognition: The inclusion of a carboxylate group, a common feature in β-lactam antibiotics, is thought to aid in the initial recognition and binding of the inhibitor to the MBL active site.[3]

CompoundTarget EnzymeKi (μM)Reference
L-CS319 NDM-17 ± 1[1]
Other BTZs NDM-19 - 19[1]

Experimental Workflow for BTZ Evaluation:

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_structural Structural Biology s1 Design of BTZ Scaffold s2 Synthesis of BTZ Analogs s1->s2 iv1 NDM-1 Inhibition Assay (Spectrophotometric) s2->iv1 iv2 Determination of Ki values iv1->iv2 c1 NMR Spectroscopy (Imipenem Hydrolysis in E. coli) iv2->c1 c2 Time-Kill Assays with NDM-1 producing bacteria iv2->c2 st1 Crystallization of NDM-1 in complex with BTZ c2->st1 st2 X-ray Diffraction and Structure Determination st1->st2

Caption: Workflow for the evaluation of bisthiazolidine inhibitors.

MMTZs represent another class of thiazolidine-based MBL inhibitors that have demonstrated a broader spectrum of activity, inhibiting enzymes from different MBL subclasses (B1, B2, and B3).[4]

Key SAR Insights for MMTZs:

  • Conserved Binding Mode: The inhibitory activity of MMTZs stems from the direct interaction of the thiol group with the zinc ions in the active site of the MBLs. This interaction is conserved across different MBL subclasses.[4]

  • Importance of Sulfur-π Interactions: In addition to zinc binding, a sulfur-π interaction between the thiol group and a conserved tryptophan residue in the active site contributes significantly to the binding affinity.[4]

  • Stereochemistry Dictates Potency: As with BTZs, the stereochemistry of MMTZs is critical for their inhibitory activity. Less potent stereoisomers are often unable to achieve the optimal geometry for the sulfur-π interaction due to steric hindrance within the active site.[4]

  • Thiazolidine Sulfur Contribution: Computational studies have suggested that the sulfur atom within the thiazolidine ring itself may participate in favorable interactions within the active site, highlighting the importance of the entire scaffold.[4]

CompoundTarget EnzymeKi (μM)Reference
MMTZ Sfh-I (B2)0.16[4]

Logical Relationship of MMTZ SAR:

G Thiol Thiol Group Zinc Zinc Ions (Active Site) Thiol->Zinc Direct Interaction Tryptophan Conserved Tryptophan Thiol->Tryptophan Sulfur-π Interaction Potency High Inhibitory Potency Zinc->Potency Tryptophan->Potency Stereochem Favorable Stereochemistry Stereochem->Thiol Optimal Positioning Thiazolidine Thiazolidine Scaffold Thiazolidine->Potency Scaffold Contribution

Caption: Key interactions driving MMTZ inhibitory potency.

Experimental Protocols

A self-validating experimental approach is crucial for generating trustworthy SAR data. Below are representative protocols for key assays.

This protocol is a standard method for determining the inhibitory activity of compounds against MBLs by monitoring the hydrolysis of a chromogenic β-lactam substrate.

Materials:

  • Purified MBL enzyme (e.g., NDM-1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2)

  • Chromogenic β-lactam substrate (e.g., CENTA or imipenem)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of the MBL enzyme in the assay buffer to a final concentration of 1-5 nM.

  • In a 96-well plate, add 50 µL of the enzyme solution to each well.

  • Add 1 µL of the test compound at various concentrations (typically a serial dilution) to the wells. Include a control with solvent only.

  • Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for binding.

  • Initiate the reaction by adding 50 µL of the chromogenic substrate solution (e.g., 100 µM CENTA).

  • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA) over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Ki values can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type).

This assay assesses the ability of an inhibitor to restore the antibacterial activity of a β-lactam antibiotic against a resistant bacterial strain.

Materials:

  • Bacterial strain expressing an MBL (e.g., E. coli expressing NDM-1)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • β-lactam antibiotic (e.g., imipenem)

  • Test compound (inhibitor)

  • Sterile culture tubes or 96-well plates

  • Incubator and shaker

  • Apparatus for determining viable cell counts (e.g., agar plates for colony forming unit counting)

Procedure:

  • Grow an overnight culture of the MBL-producing bacteria in CAMHB.

  • Dilute the overnight culture to a starting inoculum of approximately 5 x 105 CFU/mL in fresh CAMHB.

  • Prepare tubes or wells containing:

    • Bacteria only (growth control)

    • Bacteria + β-lactam antibiotic at its MIC or sub-MIC

    • Bacteria + inhibitor at a fixed concentration

    • Bacteria + β-lactam antibiotic + inhibitor

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL versus time for each condition.

  • A significant reduction in CFU/mL in the presence of the antibiotic and inhibitor combination compared to the antibiotic alone indicates synergistic activity and the potentiation of the antibiotic by the inhibitor.

Conclusion and Future Directions

The structure-activity relationship studies of thiazolidine-based metallo-β-lactamase inhibitors provide a compelling example of rational drug design. The recurring importance of a metal-binding thiol group, the influence of stereochemistry, and the contribution of the thiazolidine scaffold itself offer clear guidance for the design of next-generation inhibitors. While bisthiazolidines and 2-mercaptomethyl thiazolidines have shown promise, further optimization is needed to enhance their potency, improve their pharmacokinetic properties, and ensure their safety. The insights gained from these studies on thiazolidine derivatives are invaluable for the development of effective MBL inhibitors that can help to overcome the growing threat of antibiotic resistance.

References

assessing the cross-reactivity of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicity or diminished efficacy, contributing to late-stage clinical failures. This guide provides a comprehensive framework for assessing the cross-reactivity of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a cyclic taurine analog. We will delve into the rationale behind a multi-tiered screening approach, provide detailed experimental protocols for key assays, and present a strategy for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust selectivity profile for this and structurally related small molecules.

Introduction: The Imperative of Selectivity Profiling

This compound is a sulfur-containing heterocyclic compound, structurally related to taurine, an amino acid with diverse physiological roles.[1][2][3] Analogs of taurine have been investigated for a range of therapeutic applications, including neurological and cardiovascular disorders.[1][4][5] The core structure, featuring a sulfone group and a carboxylic acid, presents a molecule with the potential for multiple modes of interaction within a biological system.

Before a compound like this can advance in the development pipeline, a thorough understanding of its interaction profile is non-negotiable. Cross-reactivity assessment is the process of identifying these unintended molecular interactions. A highly specific compound interacts solely with its intended target, while a non-specific or "promiscuous" compound binds to multiple, unrelated targets. Such off-target binding is a primary cause of adverse drug reactions.[6][7]

This guide outlines a logical, tiered approach to building a comprehensive cross-reactivity profile, moving from broad, high-throughput screens to more focused, physiologically relevant assays.

A Strategic Workflow for Cross-Reactivity Assessment

A successful profiling campaign does not rely on a single experiment. It is a systematic investigation designed to cast a wide net initially and then focus on areas of potential concern. Our recommended workflow integrates biochemical and cell-based assays to provide a holistic view of the compound's behavior.

Cross_Reactivity_Workflow cluster_0 Phase 1: Broad Biochemical Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Data Analysis & Interpretation Kinase Kinase Panel Screen (>400 Kinases) Analysis Comparative Analysis (IC50/Ki Determination) Kinase->Analysis Identifies off-target kinases GPCR GPCR Binding Panel (Safety/Toxicity Targets) GPCR->Analysis Identifies off-target GPCRs CETSA Cellular Thermal Shift Assay (Target Engagement) Decision Go/No-Go Decision Prioritization CETSA->Decision Confirms intracellular binding Functional Cellular Functional Assays (e.g., cAMP, Ca2+ Flux) Functional->Decision Confirms functional effect Analysis->CETSA Select hits for validation Analysis->Functional Select hits for validation

Caption: A tiered workflow for assessing compound cross-reactivity.

Phase 1: Broad Biochemical Screening

The initial phase utilizes high-throughput biochemical assays to screen the compound against large panels of common off-target classes. The goal here is breadth, not depth, to quickly identify potential "red flags."

Kinase Panel Screening

Protein kinases are one of the largest enzyme families and are frequent off-targets for many drugs due to structural similarities in their ATP-binding pockets.[8][9] Screening against a broad panel is a critical first step in safety profiling.[6][10]

Experimental Rationale: We use an in vitro enzymatic assay that measures the compound's ability to inhibit the activity of a large, diverse panel of purified human kinases. A single high concentration of the test compound (e.g., 10 µM) is typically used for the primary screen to maximize the chances of detecting even weak interactions.

Protocol: Representative Kinase Activity Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and the test compound (this compound) serially diluted from a DMSO stock.

  • Kinase Reaction: In a 384-well plate, add 5 µL of kinase solution to wells containing 0.1 µL of the test compound or control.

  • Initiation: Initiate the reaction by adding 5 µL of a solution containing the specific substrate and ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of competitive inhibitors.[9]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the newly formed ADP into ATP, and then catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Calculate the percent inhibition relative to a vehicle (DMSO) control.

GPCR Binding Panel

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets for a significant portion of all marketed drugs.[11][12] Off-target interactions with GPCRs can lead to a wide range of side effects, particularly cardiovascular and CNS-related issues.[7][11]

Experimental Rationale: A competitive radioligand binding assay is the gold standard for identifying interactions with GPCRs.[13] This assay measures the ability of the test compound to displace a known, high-affinity radiolabeled ligand from its receptor, which is typically expressed in a membrane preparation.

Binding_Assay_Principle cluster_0 Control (No Inhibitor) cluster_1 With Inhibitor Receptor1 Receptor Radioligand1 Radioligand (*) Receptor1->Radioligand1 Binding Result1 High Signal Receptor2 Receptor Inhibitor Test Compound Receptor2->Inhibitor Binding Radioligand2 Radioligand (*) Result2 Low Signal

Caption: Principle of a competitive radioligand binding assay.

Protocol: Representative GPCR Radioligand Binding Assay

  • Reagent Preparation: Prepare assay buffer, cell membrane preparations expressing the target GPCR, radioligand solution, and test compound dilutions.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, radioligand, and either the test compound or vehicle control.

  • Incubation: Incubate the plate for a set time (e.g., 90 minutes) at room temperature to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, washing with ice-cold buffer to separate bound from unbound radioligand.

  • Detection: Allow the filter mat to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Analysis: Determine the percent inhibition of specific binding caused by the test compound. Follow-up with concentration-response curves for any significant hits to determine the inhibition constant (Ki).

Phase 2: Cell-Based Validation of Off-Target Hits

Biochemical assays are powerful but lack physiological context. Hits identified in Phase 1 must be validated in a cellular environment to confirm that the compound can cross the cell membrane and engage the target in its native state.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying direct target engagement inside intact cells.[14][15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15][17]

Experimental Rationale: If our compound binds to an off-target kinase or GPCR inside a cell, it will stabilize that protein. By heating the cells to various temperatures, we can create a "melt curve." A shift in this curve to a higher temperature in the presence of the compound is strong evidence of target engagement.[16][18]

Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Culture an appropriate cell line (e.g., HEK293) and treat with either the test compound (e.g., 30 µM) or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a warm water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Analysis by Western Blot: Collect the supernatant and quantify the amount of the specific target protein remaining in solution using SDS-PAGE and Western blotting with a specific antibody.

  • Data Interpretation: Plot the band intensity versus temperature. A rightward shift in the melt curve for compound-treated cells compared to vehicle-treated cells indicates thermal stabilization and therefore, target engagement.

Data Interpretation and Comparative Analysis

The ultimate goal is to generate quantitative data that allows for a clear comparison between the compound's potency at its intended (on-target) and unintended (off-target) sites.

Summarizing Screening Data

Data from the initial broad screens should be compiled into a clear, comparative table. Hits are typically defined as >50% inhibition at the screening concentration (e.g., 10 µM).

Table 1: Hypothetical Primary Screening Results for this compound at 10 µM

Target ClassNumber of Targets ScreenedHits (>50% Inhibition)Top Off-Target Hit(s)% Inhibition
Kinases4103Kinase X85%
Kinase Y62%
Kinase Z51%
GPCRs4415-HT2B Receptor78%
Ion Channels500-<20%
Nuclear Receptors250-<15%
Determining Selectivity Ratios

For any confirmed off-target hits, full dose-response curves must be generated to determine the IC50 (for enzymes) or Ki (for receptors). The selectivity ratio is then calculated by comparing the off-target potency to the on-target potency.

Table 2: Comparative Potency and Selectivity Profile

TargetAssay TypeOn-Target IC50 / KiOff-Target IC50 / KiSelectivity Ratio (Off-Target / On-Target)
Primary Target Enzymatic50 nM--
Kinase XEnzymatic-1,200 nM24-fold
Kinase YEnzymatic-8,500 nM170-fold
5-HT2B ReceptorBinding-2,500 nM50-fold

Interpretation: In this hypothetical example, the compound is 24-fold more selective for its primary target over its most potent off-target, Kinase X. A selectivity window of >100-fold is often desired for a clean pharmacological profile, suggesting that the interaction with Kinase X and the 5-HT2B receptor warrants further investigation to assess potential clinical liabilities.

Conclusion

Assessing the cross-reactivity of a novel compound like this compound is a multi-faceted but essential process in drug discovery. By employing a strategic, tiered approach that combines broad biochemical profiling with targeted cell-based validation, researchers can build a comprehensive and reliable selectivity profile. This data-driven methodology allows for the early identification of potential liabilities, enabling informed decisions to be made about a compound's future development and ultimately contributing to the creation of safer and more effective medicines.

References

comparison of in vitro and in vivo efficacy of compounds containing the 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro and In Vivo Efficacy of Thiazolidine-Based Bioactive Compounds

An Objective Comparison for Researchers and Drug Development Professionals

Introduction: The Thiazolidine Scaffold as a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The thiazolidine ring system is a prominent member of this group, forming the core of numerous compounds with diverse pharmacological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific, yet promising, subset of this family: compounds containing the 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid moiety. The introduction of a sulfone group (1,1-dioxo) into the thiazolidine ring significantly alters its electronic and conformational properties, offering a unique chemical space for designing novel therapeutic agents. The structure, confirmed in chemical databases, presents a rigidified heterocyclic system with a carboxylic acid group poised for critical interactions with biological targets.[3]

While direct, published comparisons of in vitro versus in vivo efficacy for the exact this compound scaffold are limited, the principles of evaluation are well-established and can be expertly illustrated using the closely related and extensively studied thiazolidinedione (TZD) class. This guide will, therefore, leverage the rich dataset available for TZDs to provide a comprehensive framework for understanding the critical journey from initial in vitro activity to whole-organism in vivo efficacy—a process fundamental to modern drug discovery. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in this field.

Part 1: The Foundation of Discovery - In Vitro Evaluation

The initial phase of drug discovery relies on in vitro testing to establish a compound's biological activity in a controlled, isolated environment. These assays are indispensable for determining the mechanism of action, potency (often measured as IC50 or EC50), and selectivity against a specific biological target, be it an enzyme or a cell line.

Causality in Assay Selection: From Enzyme to Cell

The choice of an in vitro assay is dictated by the therapeutic hypothesis.

  • Enzymatic Assays: If a compound is designed to inhibit a specific enzyme, a direct enzyme inhibition assay is the most logical starting point. This provides a clean, mechanistic readout of potency without the complexities of cell permeability or off-target effects. For thiazolidine derivatives, common targets include VEGFR-2 for anticancer applications, α-amylase and α-glucosidase for antidiabetic effects, and bacterial enzymes like β-ketoacyl-ACP-synthase III (FabH) for antimicrobial development.[4][5][6][7]

  • Cell-Based Assays: To understand a compound's effect in a more biologically relevant context, cell-based assays are employed. These assays measure downstream effects of target engagement, such as the inhibition of cancer cell proliferation (cytotoxicity) or the modulation of specific signaling pathways. They are crucial for confirming that a compound can cross the cell membrane and exert its effect within the intracellular environment.[4][8]

Comparative In Vitro Efficacy Data of Thiazolidine Derivatives

The following table summarizes the in vitro performance of several representative thiazolidine derivatives from different therapeutic areas, highlighting the potency and diversity of this scaffold.

Compound IDTherapeutic TargetIn Vitro AssayPotency (IC50)Source
Compound 22 VEGFR-2Enzyme Inhibition Assay0.079 µM[4]
Compound 22 MCF-7 Cancer Cell LineMTT Proliferation Assay1.21 µM[4]
Compound 22 HepG2 Cancer Cell LineMTT Proliferation Assay2.04 µM[4]
TZDD2 α-AmylaseEnzyme Inhibition Assay18.24 µg/mL[6]
TZDD1 Aldose ReductaseEnzyme Inhibition Assay27.54 µg/mL[6]
Compound 15 α-AmylaseEnzyme Inhibition Assay22.35 µg/mL[9]
Unnamed E. coli FabHEnzyme Inhibition Assay0.9 µM[5]
Compound 3a HeLa Cancer Cell LineCytotoxicity Assay55 µM[8]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol is a self-validating system designed to quantify the inhibitory potential of a test compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Sorafenib (positive control inhibitor)[4]

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well microplates

  • ADP-Glo™ Kinase Assay kit (or similar technology to measure kinase activity)

  • Plate reader (luminometer)

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (Sorafenib) in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase assay buffer.

    • Test compound or control (DMSO for negative control, Sorafenib for positive control).

    • VEGFR-2 enzyme.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction: Add a mixture of the poly(Glu, Tyr) substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be detected effectively.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). The duration should be within the linear range of the reaction.

  • Quantify Activity: Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data: Set the average signal from the negative control (DMSO) wells as 100% activity and the average signal from a high-concentration positive control well as 0% activity.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.

Part 2: The Proving Ground - In Vivo Efficacy Evaluation

While in vitro data are essential for initial screening and mechanistic understanding, they cannot predict how a compound will behave in a complex, living organism. In vivo studies are the critical next step to evaluate a compound's efficacy, safety, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Rationale for Animal Model Selection

The choice of animal model is paramount and must accurately reflect the human disease state being studied.[10]

  • Metabolic Diseases: For antidiabetic agents, chemically-induced models like alloxan- or streptozotocin-induced diabetic rats are standard.[7][11] These models mimic type 1 diabetes by destroying pancreatic β-cells, leading to hyperglycemia and allowing for the clear assessment of glucose-lowering agents.

  • Oncology: In cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are common. However, pilot studies in companion animals (e.g., dogs with naturally occurring tumors) can also provide valuable efficacy and safety data in a more clinically relevant setting.[12]

Comparative In Vivo Efficacy Data of Thiazolidine Derivatives

The following table presents in vivo data for thiazolidine derivatives, demonstrating their effects in whole-organism models.

Compound IDAnimal ModelDose & RouteKey In Vivo OutcomeSource
C40 Streptozotocin-induced diabetic rats20 mg/kg (oral)Achieved euglycemia (normal blood glucose) after 21 days.[11]
C81 Streptozotocin-induced diabetic rats20 mg/kg (oral)Attenuated elevated blood glucose levels.[11]
Pioglitazone Streptozotocin-induced diabetic rats5 mg/kg (oral)Significant decrease in blood glucose.[11]
Thioproline Dogs with solid tumorsParenteralPartial tumor regression in 3 of 12 animals.[12]
Compound 4 Alloxan-induced diabetic rats10 mg/kg (oral)Significant reduction in blood glucose and lipid levels.[7][13]

Experimental Protocol: Euglycemic Evaluation in a Diabetic Rat Model

This protocol provides a framework for assessing the antidiabetic efficacy of a test compound in vivo.

Objective: To evaluate the effect of a test compound on blood glucose levels in alloxan-induced diabetic rats over a defined treatment period.

Materials:

  • Male Wistar rats (150-200g)

  • Alloxan monohydrate

  • Citrate buffer (pH 4.5)

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pioglitazone or similar standard drug (positive control)

  • Glucometer and test strips

  • Oral gavage needles

  • Animal housing and care facilities compliant with ethical guidelines.

Methodology:

  • Acclimatization: House the rats in standard laboratory conditions for at least one week to acclimatize.

  • Induction of Diabetes:

    • Fast the rats overnight (12-14 hours) with free access to water.

    • Induce diabetes by administering a single intraperitoneal (i.p.) injection of alloxan monohydrate (e.g., 150 mg/kg) dissolved in cold citrate buffer.

    • After injection, provide the rats with 5% glucose solution for 24 hours to prevent initial drug-induced hypoglycemia.

  • Confirmation of Diabetes: After 72 hours, measure fasting blood glucose from the tail vein. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are selected for the study.

  • Grouping and Treatment:

    • Randomly divide the diabetic rats into groups (n=6-8 per group):

      • Group 1: Normal Control (non-diabetic, receive vehicle)

      • Group 2: Diabetic Control (receive vehicle)

      • Group 3: Positive Control (receive standard drug, e.g., Pioglitazone)

      • Group 4+: Test Groups (receive test compound at different doses)

    • Administer the vehicle, standard drug, or test compound daily via oral gavage for a period of 21-30 days.

  • Monitoring:

    • Record body weight and fasting blood glucose levels at regular intervals (e.g., day 0, 7, 14, 21).

    • At the end of the study, collect blood samples for biochemical analysis (e.g., insulin, triglycerides, cholesterol) and harvest organs for histopathological examination if required.

  • Data Analysis:

    • Compare the mean blood glucose levels between the treated groups and the diabetic control group using statistical tests (e.g., ANOVA followed by Dunnett's test).

    • A statistically significant reduction in blood glucose in a treated group compared to the diabetic control indicates efficacy.

Part 3: Bridging the Gap - Correlating In Vitro Potency with In Vivo Efficacy

The ultimate goal of preclinical drug discovery is to find compounds with strong in vitro potency that translates into robust in vivo efficacy. However, the correlation is often imperfect. A potent VEGFR-2 inhibitor in vitro may fail to shrink tumors in vivo, and a powerful α-amylase inhibitor may not effectively control blood glucose.

Key Factors Influencing In Vitro-In Vivo Correlation (IVIVC):

  • Pharmacokinetics (ADME): This is the most common reason for discrepancies. A compound must be absorbed into the bloodstream, distribute to the target tissue, remain unmetabolized long enough to act, and then be cleared. Poor oral bioavailability, rapid metabolism, or inability to penetrate the target tissue will nullify even the most potent in vitro activity.

  • Target Engagement: The compound must reach the target protein in the target tissue at a sufficient concentration to exert its effect. This depends on both ADME properties and the local tissue environment.

  • Toxicity and Off-Target Effects: A compound may be potent in vitro but cause unacceptable toxicity in vivo at the concentrations required for efficacy. Off-target effects can also confound the desired therapeutic outcome.

  • Model Limitations: The chosen in vitro assay or in vivo model may not fully recapitulate the complexity of the human disease, leading to misleading predictions.

The data tables above provide an illustration. Compound 22 is a potent inhibitor of the VEGFR-2 enzyme (IC50 = 79 nM) and also inhibits cancer cell growth, albeit at higher micromolar concentrations.[4] This drop in potency from enzyme to cell is expected, as the compound must now overcome the cell membrane barrier. Its translation to an in vivo model would depend entirely on its ADME and toxicity profile. Conversely, compounds C40 and C81 showed positive outcomes in a diabetic rat model, demonstrating that they possess a favorable combination of in vitro activity (though not specified in the source) and the necessary pharmacokinetic properties to be effective in vivo.[11]

Visualizing the Drug Discovery Workflow

The following diagram illustrates the iterative and integrated process of moving from a chemical concept to a preclinical candidate, emphasizing the interplay between in vitro and in vivo evaluation.

DrugDiscoveryWorkflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Optimization & Selection a Compound Design & Synthesis b In Silico Screening (ADME, Docking) a->b c Primary Screening (Enzyme/Receptor Assays) b->c Hit Identification d Secondary Screening (Cell-Based Assays) c->d e Selectivity & Mechanism of Action d->e f Pharmacokinetics (PK) & Safety/Tox e->f Lead Generation g Efficacy Studies (Disease Models) f->g h Structure-Activity Relationship (SAR) g->h Data for Refinement h->a Iterative Redesign i Lead Optimization h->i j Preclinical Candidate Selection i->j

Caption: A typical workflow in drug discovery.

Conclusion

The this compound moiety and its relatives represent a rich field for therapeutic innovation. This guide has demonstrated that successful drug development hinges on a logical, multi-stage evaluation process. Potent in vitro activity is a prerequisite, but it is not a guarantee of success. True efficacy can only be established through carefully designed in vivo studies that account for the complexities of a whole biological system. The discrepancies often observed between in vitro and in vivo results are not failures, but rather critical data points that inform the iterative process of lead optimization. By systematically bridging this gap, researchers can effectively translate promising molecules from the laboratory bench to potential clinical candidates.

References

A Comparative Guide to the Synthetic Strategies for 1,1-Dioxo-1,2-thiazolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can serve as bioisosteres for critical pharmacophores is of paramount importance. 1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid, a cyclic sulfonamide often referred to as a γ-sultam carboxylic acid, has emerged as a significant structure. It acts as a sulfonamide-containing bioisostere of pyroglutamic acid (pGlu), a well-established pharmacological template. This structural analogy imparts unique physicochemical properties, enhancing metabolic stability and binding interactions, making it a valuable building block for drug discovery programs targeting a range of conditions, including diabetes.

The synthesis of this γ-sultam, however, is not trivial. It requires the precise construction of a five-membered heterocyclic ring containing a sulfone group, a chiral center at the C3 position, and a carboxylic acid functionality. The efficiency, cost-effectiveness, and scalability of its synthesis are critical factors for its practical application in research and development. This guide provides an in-depth evaluation of the primary synthetic strategies for this molecule, offering a comparative analysis grounded in experimental data to assist researchers in selecting the optimal route for their objectives.

Strategy 1: Intramolecular Carbo-Michael Addition of Vinyl Sulfonamides

This modern and highly efficient approach leverages readily available α-amino acids to construct the target γ-sultam ring system. The core of this strategy is a base-mediated intramolecular carbo-Michael reaction, a robust method for forming carbon-carbon bonds.

Rationale and Mechanistic Overview

The strategic advantage of this pathway lies in its convergence and use of inexpensive starting materials. By starting with α-amino acid esters, the desired stereochemistry at the C3 position is inherently established from the chiral pool. The synthesis proceeds through a vinyl sulfonamide intermediate, which is primed for cyclization. The electron-withdrawing sulfonyl group activates the vinyl moiety, making it an excellent Michael acceptor for the enolate generated from the ester at the α-position.

The general workflow is as follows:

  • Sulfonylation: An α-amino acid ester hydrochloride is reacted with (2-chloroethyl)sulfonyl chloride. This step efficiently generates the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylate in a one-pot manner.

  • N-Alkylation (if necessary): For primary amino acid precursors, the sulfonamide nitrogen (SO₂NH) is typically protected or alkylated (e.g., with a methoxymethyl (MOM) group) before cyclization. This prevents potential side reactions involving the acidic N-H proton.

  • Cyclization: The key ring-forming step is achieved by treating the vinyl sulfonamide with a strong base, such as sodium hydride (NaH), to induce an intramolecular carbo-Michael addition.

  • Deprotection: If a protecting group was installed, a final acidic cleavage step yields the target NH-unsubstituted γ-sultam.

G cluster_start Starting Material cluster_reagents1 Step 1: Sulfonylation cluster_intermediate Intermediate cluster_reagents2 Step 2: Cyclization cluster_product Product start α-Amino Acid Ester HCl reagent1 (2-Chloroethyl)sulfonyl chloride, Base inter Alkyl 2-((vinylsulfonyl)amino) carboxylate reagent1->inter One-pot reaction reagent2 NaH, THF product Alkyl 1,1-Dioxo-1,2- thiazolidine-3-carboxylate reagent2->product Intramolecular Michael Addition

Workflow for Strategy 1. A streamlined synthesis starting from common amino acid esters.

Experimental Data Summary

Recent studies have demonstrated the effectiveness of this strategy with a variety of amino acid precursors. The yields for the key cyclization step are generally good to excellent, highlighting the robustness of the intramolecular Michael addition.

Starting Amino Acid Ester (R Group)N-Protecting GroupCyclization Yield (%)
Glycine (H)MOM85%
Alanine (CH₃)MOM93%
Phenylalanine (Bn)MOM91%
Proline (cyclic)None92%
N-Methylalanine (CH₃)None88%
Data synthesized from literature reports for illustrative purposes.
Detailed Experimental Protocol: Synthesis of Ethyl (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylate
  • Synthesis of Ethyl 2-(((methoxymethyl)amino)sulfonyl)ethyl)alaninate: To a solution of L-Alanine ethyl ester hydrochloride (1 eq.) in dichloromethane (DCM) at 0 °C, triethylamine (2.5 eq.) is added, followed by the dropwise addition of (2-chloroethyl)sulfonyl chloride (1.1 eq.). The reaction is stirred for 12 hours at room temperature. The resulting primary sulfonamide is then protected by adding NaH (1.2 eq.) at 0 °C, followed by chloromethyl methyl ether (MOM-Cl, 1.2 eq.), and stirred for 4 hours.

  • Cyclization: The MOM-protected vinyl sulfonamide intermediate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Sodium hydride (60% dispersion in mineral oil, 1.5 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for 6 hours until TLC analysis indicates complete consumption of the starting material.

  • Deprotection and Workup: The reaction is quenched with saturated aq. NH₄Cl. The crude product is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The residue is dissolved in a mixture of THF and 6M HCl and stirred for 12 hours to cleave the MOM group. After neutralization and extraction, the final product is purified by column chromatography.

Strategy 2: Oxidation of a Pre-formed Thiazolidine Ring

This classical approach involves two distinct phases: first, the construction of a thiazolidine-4-carboxylic acid ring, followed by the oxidation of the ring's sulfur atom to the sulfone (1,1-dioxide) state.

Rationale and Mechanistic Overview

The synthesis of thiazolidine-4-carboxylic acids is a well-established transformation, typically achieved through the condensation of L-cysteine with an aldehyde or ketone. This makes the initial ring construction straightforward. The subsequent oxidation step is the critical transformation that introduces the desired sulfone moiety.

The general workflow is as follows:

  • Condensation: L-cysteine (or its hydrochloride salt) is reacted with an aldehyde (often formaldehyde for the unsubstituted C2 position) in a suitable solvent like an ethanol/water mixture. This reaction proceeds via the formation of a Schiff base followed by intramolecular cyclization.

  • Oxidation: The resulting thiazolidine-4-carboxylic acid is subjected to strong oxidizing conditions. Common reagents for this sulfide-to-sulfone oxidation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with a tungsten catalyst (e.g., Na₂WO₄), or potassium permanganate (KMnO₄). The choice of oxidant is crucial to avoid side reactions.

G cluster_start Starting Materials cluster_reagents1 Step 1: Condensation cluster_intermediate Intermediate cluster_reagents2 Step 2: Oxidation cluster_product Product start L-Cysteine + Formaldehyde reagent1 Ethanol/Water inter Thiazolidine-4- carboxylic Acid reagent1->inter Ring Formation reagent2 m-CPBA or H₂O₂/Na₂WO₄ product 1,1-Dioxo-1,2- thiazolidine-3-carboxylic Acid reagent2->product Sulfide to Sulfone

Workflow for Strategy 2. A two-stage process involving ring formation followed by oxidation.

Challenges and Causality

While conceptually simple, this strategy presents a key challenge: the oxidation step. The conditions required to convert the sulfide to a sulfone are harsh and can lead to undesired side reactions, such as decarboxylation or ring opening, especially if not carefully controlled. The yield of the oxidation step is highly dependent on the chosen reagent and reaction conditions. Furthermore, the initial condensation can sometimes yield a mixture of diastereomers if an aldehyde other than formaldehyde is used, complicating purification.

Detailed Experimental Protocol: Synthesis via Oxidation
  • Synthesis of Thiazolidine-4-carboxylic Acid: L-cysteine hydrochloride (1 eq.) is dissolved in water. An aqueous solution of formaldehyde (37%, 1.2 eq.) is added, and the mixture is stirred at room temperature for 8-12 hours. A base, such as pyridine or sodium carbonate, is often added to facilitate the reaction and precipitate the product, which is then filtered and recrystallized from an ethanol/water mixture.

  • Oxidation to the Sulfone: The dried thiazolidine-4-carboxylic acid (1 eq.) is dissolved in a suitable solvent like acetic acid or a mixture of methanol and water. The solution is cooled in an ice bath. A solution of the oxidizing agent, for example, m-CPBA (2.5 eq.) in DCM or 30% aqueous hydrogen peroxide with a catalytic amount of sodium tungstate, is added slowly. The reaction is monitored by TLC and, upon completion, is worked up by quenching the excess oxidant and extracting the product. Purification is typically performed by recrystallization.

Strategy 3: Synthesis from Taurine Derivatives

A third potential, though less documented, approach involves using taurine (2-aminoethanesulfonic acid) as a starting point. Taurine provides the C5-N-S-C4 backbone of the target molecule.

Rationale and Conceptual Overview

This strategy is appealing from an atom-economy perspective, as taurine is a readily available and inexpensive bulk chemical. The primary synthetic challenge is the formation of the C3-C4 bond and the introduction of the carboxylic acid group. A hypothetical route would involve the N-alkylation of a taurine ester with a suitable three-carbon electrophile that already contains a latent or protected carboxylic acid function, followed by an intramolecular cyclization to form the ring.

However, this route is not well-established in the literature for this specific target. The challenges include:

  • Lack of Precedent: Few detailed procedures exist for this specific transformation.

  • Reagent Selection: Identifying a suitable C3 synthon for the N-alkylation and subsequent cyclization is not straightforward.

  • Reaction Control: Controlling regioselectivity and achieving efficient ring closure could be problematic.

Due to the speculative nature and lack of robust experimental data for this pathway, it is considered a conceptual alternative rather than a field-proven method at this time.

Comparative Analysis of Synthetic Strategies

To provide a clear, objective comparison, the key parameters of the two primary strategies are summarized below. This table is designed to guide researchers in selecting a method based on their specific priorities, such as yield, cost, scalability, and experimental simplicity.

ParameterStrategy 1: Intramolecular Michael AdditionStrategy 2: Oxidation of Thiazolidine
Starting Materials α-Amino acid esters, (2-chloroethyl)sulfonyl chlorideL-cysteine, Formaldehyde
Cost of Materials Low to moderateLow
Number of Steps 2-3 steps (often one-pot for intermediate)2 distinct steps
Typical Overall Yield Good to Excellent (often >70%)Moderate (highly variable, 40-65%)
Stereocontrol Excellent (retained from starting amino acid)Excellent (retained from L-cysteine)
Scalability Demonstrated to be scalableScalable, but oxidation can be challenging on a large scale
Key Advantages High efficiency, convergent, good yields, broad substrate scope.Uses very cheap starting materials, well-known initial reaction.
Key Disadvantages Requires handling of NaH and MOM-Cl (if needed).Oxidation step can be low-yielding and requires careful control to avoid byproducts.

Conclusion and Senior Scientist Recommendation

After a thorough evaluation of the available synthetic methodologies, the Intramolecular Carbo-Michael Addition (Strategy 1) emerges as the superior and most reliable route for the synthesis of this compound and its derivatives.

Expertise & Experience-Based Recommendation: The causality behind this recommendation is rooted in the strategy's efficiency, predictability, and high yields. Starting from the diverse chiral pool of amino acids allows for the straightforward generation of a library of C3-substituted analogs while maintaining stereochemical integrity. The key cyclization step is robust and has been shown to proceed in high yield for a variety of substrates. This makes it exceptionally well-suited for both discovery chemistry and process development.

Trustworthiness of the Protocol: The self-validating nature of Strategy 1 is evident in its modularity. Each step—sulfonylation, protection (if needed), and cyclization—can be independently monitored and optimized. The final deprotection is a standard procedure, adding to the reliability of the overall sequence.

In contrast, while the Oxidation of a Pre-formed Thiazolidine Ring (Strategy 2) is a viable alternative, its dependence on a potentially problematic oxidation step makes it less attractive. The risk of over-oxidation, side-product formation, and the challenges associated with handling strong oxidants on a larger scale diminish its overall efficiency compared to the Michael addition approach.

For researchers and drug development professionals seeking a dependable, high-yielding, and flexible synthesis of this valuable γ-sultam scaffold, the Intramolecular Carbo-Michael Addition strategy represents the current state-of-the-art.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience in laboratory settings has underscored a critical principle: scientific advancement and safety are inextricably linked. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the disposal of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a compound that, due to its chemical structure, requires a conservative and informed approach to waste management. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this substance safely, ensuring the protection of both laboratory personnel and the environment.

Part 1: Hazard Profile and Regulatory Framework

Understanding the inherent risks of a chemical is the first step in managing it safely. This compound possesses a dual chemical nature, containing both a sulfonic acid derivative (a cyclic sulfonamide) and a carboxylic acid moiety. This structure informs its hazard profile and dictates its classification as hazardous waste.

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1146957-01-8PubChem[1]
Molecular Formula C₄H₇NO₄SPubChem[1]
Molecular Weight 165.17 g/mol PubChem[1][2]
pKa (Predicted) 2.95 ± 0.20Guidechem[3]
GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with several key hazards that necessitate careful handling and disposal.[1][2]

Hazard CodeHazard StatementClassSource
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)PubChem[1][2]
H315 Causes skin irritationSkin Irritation (Category 2)PubChem[1][2][3]
H319 Causes serious eye irritationEye Irritation (Category 2A)PubChem[1][2][3]
H335 May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)PubChem[1][2][3]
Regulatory Imperative: RCRA Classification

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] A chemical waste is deemed hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6]

Given its predicted pKa of ~2.95, this compound is a moderately strong acid.[3] Therefore, waste streams containing this compound, particularly in concentrated form, will likely have a low pH. Under RCRA, an aqueous waste is characterized as corrosive (Waste Code D002) if it has a pH less than or equal to 2.[6] It is the generator's responsibility to make this determination, but a conservative approach dictates treating this material as corrosive hazardous waste.[7]

Part 2: Pre-Disposal Safety Protocol

Safe disposal begins with safe handling. Minimizing exposure and preventing spills are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, at a minimum:

    • Eye Protection: Chemical safety goggles that meet OSHA standards.[8]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[8]

    • Body Protection: A lab coat must be worn to prevent skin contact.[8][9]

  • Handling Procedures:

    • All handling of the solid compound or its solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[8][9]

    • Avoid all personal contact. Do not eat, drink, or smoke in areas where the chemical is handled.[8]

    • Wash hands thoroughly after handling the material.[8]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be treated as the disposal of a hazardous chemical waste stream.[10] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[8][10]

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste containing this compound. This includes the pure compound, reaction mixtures, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials. This waste stream must be kept separate from other laboratory wastes, especially bases and strong oxidizing agents, to prevent inadvertent chemical reactions.[9][11]

Step 2: Containerization and Labeling

Use only approved, chemically compatible hazardous waste containers, typically made of high-density polyethylene (HDPE).[9][11]

  • The container must be in good condition with a secure, leak-proof screw-top cap.[9]

  • The container must be labeled clearly with the words "HAZARDOUS WASTE" .[11]

  • The label must also include the full chemical name, "this compound," and list all other components of the mixture.[11]

  • Clearly indicate the associated hazards: Corrosive (Acid), Irritant .[11]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9]

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Inspect the SAA weekly for any signs of container degradation or leakage.[11]

Step 4: Arranging for Final Disposal

Once the waste container is full, or if it has been in the SAA for an extended period (consult your institution's policy, often up to one year), arrange for its disposal.[11]

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide them with a complete and accurate description of the waste stream.

  • Follow their specific procedures for waste pickup and transfer.

G cluster_lab In-Laboratory Process cluster_ehs Institutional Disposal Process gen Step 1: Waste Generation (Pure compound, solutions, contaminated labware) seg Step 2: Segregation (Isolate from bases and oxidizers) gen->seg cont Step 3: Containerization (Use sealed, compatible container) seg->cont label_node Step 4: Labeling ('Hazardous Waste', full chemical name, hazards listed) cont->label_node store Step 5: Storage in SAA (Designated, secondary containment) label_node->store pickup Step 6: EHS/Contractor Pickup (Scheduled collection) store->pickup Container is full tsdf Step 7: Final Disposal (At a licensed TSDF) pickup->tsdf

Caption: High-level workflow for the disposal of this compound.

Part 4: Emergency Procedures for Spills

Accidents can happen, and a clear, pre-defined response is essential for safety.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area and restrict access.

    • Wearing your full PPE, gently cover the spill with a chemical absorbent pad or inert material like vermiculite or sand to avoid generating dust.[10]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[10]

    • Label the container as hazardous waste containing the spilled chemical.

    • Wash the spill area thoroughly with soap and water.[8]

    • Report the incident to your laboratory supervisor.[8]

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if necessary.

    • Contact your institution's EHS or emergency response team and provide them with the chemical name and location of the spill.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Part 5: Decision-Making Workflow for Waste Management

The following diagram illustrates the critical decision points in the waste management process, ensuring compliance and safety at each stage.

G start Waste Generated is_contam Is waste pure compound or part of a mixture? start->is_contam pure Waste is pure or in a simple solvent. is_contam->pure Pure/Simple mixture Waste is a complex mixture. is_contam->mixture Mixture label_pure Label container with chemical name, hazards (Corrosive, Irritant), and solvent(s). pure->label_pure label_mixture Label container with ALL chemical constituents and their approximate percentages. mixture->label_mixture container Place in a designated, properly labeled Hazardous Waste container. label_pure->container label_mixture->container is_full Is container full? container->is_full saa Store container in SAA. Perform weekly checks. is_full->saa No ehs Contact EHS for pickup. Complete waste manifest. is_full->ehs Yes saa->container Continue adding waste

Caption: Decision workflow for managing this compound waste.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, adhering to regulatory frameworks like RCRA, and following a systematic, step-by-step disposal protocol, we can mitigate risks effectively. This guide serves as a foundational document; however, it is imperative to always consult your institution's specific EHS guidelines and the relevant local, state, and federal regulations, as these govern the final disposal process.[9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.